5-Fluoro-2-methylcinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-2-4-9(11)6-8(7)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGKXOSJLYEHN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a well-established class of organic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4] 5-Fluoro-2-methylcinnamic acid, a molecule combining the cinnamic acid scaffold with a fluorine and a methyl group on the phenyl ring, represents a promising building block for the development of novel therapeutic agents and advanced materials.[4] This guide serves as a technical resource for professionals seeking to understand and utilize the unique chemical characteristics of this compound.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development.
Structural and General Data
| Property | Value | Source |
| Chemical Name | (2E)-3-(5-Fluoro-2-methylphenyl)prop-2-enoic acid | [5] |
| Synonyms | This compound | N/A |
| CAS Number | 773130-21-5 | [5] |
| Molecular Formula | C₁₀H₉FO₂ | [5] |
| Molecular Weight | 180.18 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
Physical Properties
Synthesis of this compound: A Modified Perkin Reaction Approach
The synthesis of cinnamic acids is classically achieved through the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[7] A reliable method for the synthesis of this compound can be adapted from this established protocol.
Reaction Scheme
Caption: Synthesis of this compound via a modified Perkin reaction.
Step-by-Step Experimental Protocol
Objective: To synthesize (2E)-3-(5-Fluoro-2-methylphenyl)prop-2-enoic acid.
Materials:
-
5-Fluoro-2-methylbenzaldehyde
-
Acetic anhydride
-
Triethylamine
-
Hydrochloric acid (10% aqueous solution)
-
Toluene
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine 5-Fluoro-2-methylbenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, slowly add a 10% aqueous solution of hydrochloric acid to the reaction mixture to hydrolyze the anhydride and protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with expected values.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data for related compounds provide a reference for the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a similar compound, alpha-methylcinnamic acid, in CDCl₃ shows characteristic signals for the aromatic protons, the vinyl proton, and the methyl protons.[8] For this compound, one would expect to see splitting of the aromatic signals due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum of alpha-methylcinnamic acid reveals signals for the carboxyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon.[9] In the spectrum of this compound, the carbon signals of the fluorinated aromatic ring will exhibit characteristic splitting patterns due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum of cinnamic acid derivatives typically displays several characteristic absorption bands.[10] For this compound, the following key absorptions are anticipated:
-
A broad O-H stretching band for the carboxylic acid group in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1700-1680 cm⁻¹.
-
C=C stretching vibrations for the alkene and the aromatic ring in the 1650-1450 cm⁻¹ region.
-
C-F stretching vibrations, typically in the 1350-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of alpha-methylcinnamic acid shows a molecular ion peak corresponding to its molecular weight.[11] For this compound, the mass spectrum is expected to show a molecular ion peak at m/z 180.18, consistent with its molecular formula C₁₀H₉FO₂.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the alkene, and the substituted aromatic ring.
Key Reactions
-
Esterification: The carboxylic acid group can be readily converted to esters, which may serve as prodrugs or modify the compound's solubility and pharmacokinetic properties.
-
Amidation: Reaction with amines leads to the formation of cinnamamides, a class of compounds with known biological activities.[12]
-
Reactions of the Alkene: The double bond can undergo various addition reactions, such as hydrogenation to the corresponding propanoic acid derivative.
Applications in Drug Discovery and Materials Science
Cinnamic acid derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][13][14] The presence of the fluorine atom in this compound makes it an attractive starting material for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.[4] Furthermore, the conjugated system of cinnamic acids makes them suitable for applications in materials science, for example, in the development of liquid crystals and other optical materials.[4]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related cinnamic acid derivatives, the following guidelines are recommended.
Hazard Identification
-
May cause skin, eye, and respiratory tract irritation.[15]
Recommended Handling Procedures
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Avoid breathing dust.[16]
-
Wash hands thoroughly after handling.[15]
Storage
-
Store in a tightly closed container in a cool, dry place.[15]
Conclusion
This compound is a versatile building block with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an outline of its spectroscopic characteristics and potential applications. As research in the field of fluorinated organic compounds continues to expand, a thorough understanding of such key molecules will be instrumental in driving innovation and discovery.
References
-
2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram - CP Lab Safety. (URL: [Link])
-
2-Fluoro-5-(trifluoromethyl)cinnamic acid - MySkinRecipes. (URL: [Link])
-
(E)-cinnamic acid, 140-10-3 - The Good Scents Company. (URL: [Link])
-
Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. (URL: [Link])
-
Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (URL: [Link])
-
(PDF) Cinnamic Acid Derivatives and Their Biological Efficacy - ResearchGate. (URL: [Link])
-
Safety Data Sheet: Cinnamic acid methyl ester - Carl ROTH. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH. (URL: [Link])
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: Not available)
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (URL: [Link])
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI. (URL: [Link])
-
1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
preparation of alpha methylcinnamic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
-
SAFETY DATA SHEET - Axxence. (URL: [Link])
-
Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (URL: [Link])
-
alpha-Methyl cinnamic acid | C10H10O2 | CID 14541 - PubChem - NIH. (URL: [Link])
-
alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem - NIH. (URL: [Link])
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [wap.guidechem.com]
- 7. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-Methylcinnamic acid(1199-77-5) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
An In-Depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid (CAS 773129-47-8)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of 5-Fluoro-2-methylcinnamic acid, a fluorinated derivative of cinnamic acid that holds significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the known biological activities of related compounds, this document serves as a technical resource for professionals engaged in drug discovery and development.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds naturally found in various plants, recognized for their diverse pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated cinnamic acids such as this compound are of considerable interest as scaffolds for the development of novel therapeutic agents. This guide will delve into the synthesis, potential applications, and analytical characterization of this specific compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 773129-47-8 | - |
| Molecular Formula | C₁₀H₉FO₂ | - |
| Molecular Weight | 180.18 g/mol | - |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | Not available. Likely higher than cinnamic acid due to substitution. | - |
| Boiling Point | Not available. | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, methanol, and ethanol. Limited solubility in water. | General knowledge of similar compounds |
| pKa | Not available. The fluorine atom's electron-withdrawing nature is expected to make it a stronger acid than 2-methylcinnamic acid. | [5] |
Synthesis of this compound
The synthesis of this compound can be approached through well-established organic reactions, primarily the Knoevenagel condensation and the Heck reaction.
Knoevenagel Condensation: A Reliable Pathway
The Knoevenagel condensation is a classic and efficient method for the synthesis of cinnamic acid derivatives.[6][7] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Reaction Scheme:
Figure 1: Knoevenagel condensation for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-methylbenzaldehyde and a slight excess of malonic acid in a suitable solvent, such as pyridine, which also acts as the catalyst. A small amount of piperidine can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid. This will precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with cold water to remove any remaining acid and pyridine hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
Pyridine as Solvent and Catalyst: Pyridine serves a dual role. As a base, it facilitates the deprotonation of malonic acid to form the reactive enolate. As a solvent, it provides a suitable medium for the reaction to occur at an elevated temperature.
-
Acidic Work-up: The addition of hydrochloric acid protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution. It also neutralizes the basic pyridine.
Heck Reaction: A Modern Alternative
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can also be employed for the synthesis of cinnamic acids.[8] This method involves the coupling of an aryl halide with an alkene.
Reaction Scheme:
Figure 2: Heck reaction for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-5-fluoro-2-methylbenzene, acrylic acid, a palladium catalyst (such as palladium(II) acetate), a phosphine ligand (like triphenylphosphine), and a base (for example, triethylamine) in a suitable solvent like DMF or acetonitrile.
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for several hours until TLC indicates the consumption of the starting materials.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle of the Heck reaction. The phosphine ligand stabilizes the palladium species and facilitates the oxidative addition and reductive elimination steps.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
-
Base: The base is required to neutralize the hydrohalic acid that is formed as a byproduct of the reaction.
Potential Applications in Research and Drug Development
While specific biological data for this compound is limited, the known activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.
Anti-inflammatory Activity
Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways such as NF-κB.[1][2][9] The fluorine substituent in this compound may enhance its potency and selectivity as an anti-inflammatory agent.
Potential Signaling Pathway Involvement:
Figure 3: Potential inhibition of the NF-κB inflammatory pathway by this compound.
Antimicrobial Activity
The antimicrobial properties of cinnamic acid and its derivatives against a range of bacteria and fungi are well-documented.[10][11] The mechanism of action is thought to involve the disruption of cell membranes and inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the fluoro and methyl groups may influence the antimicrobial spectrum and efficacy of this compound.
Anticancer Activity
Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents.[12][13][14] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The specific substitution pattern of this compound makes it a candidate for evaluation in cancer research, potentially targeting specific signaling pathways involved in tumorigenesis.
Analytical Characterization
The purity and structure of synthesized this compound must be confirmed using a combination of analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the methyl group protons. The coupling constants between the vinyl protons will confirm the trans configuration, which is the thermodynamically more stable isomer typically formed in these syntheses.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon, the olefinic carbons, and the aromatic carbons.
-
¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom, and its chemical shift will be characteristic of its position on the aromatic ring.[15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1625-1640 cm⁻¹), and C-F stretching vibrations.[16][17]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.[18][19]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid like formic acid or acetic acid to ensure the protonation of the carboxylic acid) is typically used.
Workflow for Purity Analysis by HPLC:
Figure 4: A typical workflow for purity analysis of this compound by HPLC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling cinnamic acid derivatives should be followed. These compounds are typically irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, potential biological activities, and analytical characterization based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound. In vitro and in vivo studies are necessary to confirm its predicted biological activities and to establish a detailed pharmacological profile.
References
-
Carullo, G., et al. (2020). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chem Biol Drug Des, 103:e14415.[20]
-
Dal Pozzo, D. M., et al. (2019). Free fatty acids esterification catalyzed by acid Faujasite type zeolite. Article.[15]
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Curr Med Chem, 18(11), 1672-703.
-
Deng, X., et al. (2020). A new 4-hydroxycinnamic acid derivative from an endophytic fungus Pyronema sp. Natural Product Research, 34(1), 1-6.[1]
- Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. Int J Cosmet Sci, 40(4), 356-369.
-
Hadjipavlou-Litina, D., et al. (2017). Multifunctional Cinnamic Acid Derivatives. Molecules, 22(10), 1695.[12]
-
Hao, M., et al. (2019). 2-Amino-5-oxo-pyrano[3,2-c]benzopyran-3-carbonitrile derivative (3) was used as precursor for the synthesis of novel benzopyrano[3′,4′:5,6]pyrano[2,3-d]pyrimidines (4, 6, 7 and 10), benzopyrano[3′,4′:5,6] pyrano[3,2-e]-[2][9][21]triazolo[1,5-c]pyrimidines. Bioorg. Med. Chem., 27, 115153.[3]
-
Jahns, H., et al. (2022). Physicochemical and Pharmacokinetic Property Prediction of Substances in Centella asiatica using pkCSM: Prospects for the Creation of Therapeutic Formulations from Plant Isolates. ResearchGate.[22]
-
Khan, K. M., et al. (2011). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Magnetic Resonance in Chemistry, 49(11), 745-750.[14]
- Kolb, K. E., Field, K. W., & Schatz, P. F. (1987). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
-
Kumar, N., & Singh, R. K. (2023). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed, 35(1), 1-10.[14]
-
Masike, S., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. Chemistry Central Journal, 11(1), 29.[23]
-
Mingoia, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.[24]
- Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic Acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.
- Narasimhan, B., Belsare, D., Pharande, D., Mourya, V., & Dhake, A. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 39(10), 827-834.
-
Parupalli, C., et al. (2023). Cell cycle analysis by staining of DNA with propidium iodide (PI) and detection using flow cytometry was performed as previously described. Methods Mol Biol, 2576, 145-153.[20]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
- Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European journal of medicinal chemistry, 46(1), 191-200.
- Rodrigues, J. A. R., et al. (2018). Synthesis of cinnamic acid derivatives and their leishmanicidal activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.[11]
- The Royal Society of Chemistry. (2012).
- Upare, A., et al. (2012). Synthesis and anti-tubercular activity of novel styryl oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 22(15), 5132-5135.
-
Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145.[18]
- Xiaomei, Z., et al. (2011). Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates.
-
Xiao, J., & Shreeve, J. M. (2001). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.[25]
-
Yusuf, S., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 439-446.[17]
-
Zhang, L., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(8), 519-527.[26]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link][16][27]
-
National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link][28]
-
PubChem. (n.d.). 2-Fluorocinnamic acid. In PubChem. Retrieved from [Link][29]
-
ResearchGate. (n.d.). Quantification of an acrylic acid analogue using ¹⁹F NMR. Retrieved from [Link][15]
-
Semantic Scholar. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link][7]
-
White Rose Research Online. (2023). Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. Retrieved from [Link][30]
-
YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link][31]
-
Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][19]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link][18]
-
CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link][24]
-
MDPI. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link][32]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link][33]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link][33]
-
MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link][17]
-
MDPI. (2020). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link][9]
-
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link][8][34]
-
MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link][25]
-
MDPI. (2016). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Retrieved from [Link][10]
-
MDPI. (2015). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Retrieved from [Link][35]
-
NIH. (2024). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link][32]
-
NIH. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Retrieved from [Link][4]
-
NIH. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Retrieved from [Link][13][35]
-
NIH. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link][1]
-
NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link][8][34]
-
NIH. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link][36]
-
NIH. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved from [Link][37]
-
NIH. (2007). In Silico Development, Validation and Comparison of Predictive QSAR Models for Lipid Peroxidation Inhibitory Activity of Cinnamic Acid and Caffeic Acid Derivatives Using Multiple Chemometric and Cheminformatics Tools. Retrieved from [Link][28]
-
NIH. (2006). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Retrieved from [Link][14]
-
NIH. (2005). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link][37]
-
ResearchGate. (n.d.). A QSAR Study of the Activity of Some Fluorinated Anesthetics. Retrieved from [Link][38]
-
ResearchGate. (n.d.). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. Retrieved from [Link][21]
-
ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from [Link][15][39]
-
ResearchGate. (n.d.). In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. Retrieved from [Link][40]
-
ResearchGate. (n.d.). Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction to Synthesize Valuable α-Trifluoromethylacrylates. Retrieved from [Link][34]
-
ResearchGate. (n.d.). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Retrieved from [Link][21]
-
ResearchGate. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link][16]
-
ResearchGate. (n.d.). QSAR study on 4-alkynyldihydrocinnamic acid analogs as free fatty acid receptor 1 agonists and antidiabetic agents: Rationales to improve activity. Retrieved from [Link][41]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of a novel anti-malarial lead. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Values of parameters characterizing physicochemical properties... Retrieved from [Link][5]
-
Semantic Scholar. (n.d.). Medicinal Chemistry. Retrieved from [Link][19]
-
Semantic Scholar. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Retrieved from [Link][8]
-
The Royal Society of Chemistry. (n.d.). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link][36]
-
WJBPHS. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Retrieved from [Link][2]
-
AIR Unimi. (2023). Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. Retrieved from [Link][20]
-
Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link][11]
-
CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link][18]
-
Future Medicine. (n.d.). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Retrieved from [Link][12]
-
ResearchGate. (n.d.). A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. Retrieved from [Link][42]
-
ResearchGate. (n.d.). FTIR spectra of 5-FU. Retrieved from [Link][43]
-
ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link][42]
-
National Institute of Standards and Technology. (n.d.). 5-Fluorouracil. In NIST Chemistry WebBook. Retrieved from [Link][23]
-
Reddit. (2021, July 6). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me? Retrieved from [Link][31]
-
Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluoruracil Dendritic Polymers and 19F NMR Analysis of the Drug Release for MRI. Retrieved from [Link][44]
-
Australian Government Department of Health. (2018). Cinnamic acid: Human health tier II assessment. Retrieved from [Link][41]
-
Current Medicinal Chemistry. (n.d.). Retrieved from [Link][7]
-
MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link][3]
-
PubMed. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link][17]
-
PubMed. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Retrieved from [Link][11]
-
PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Retrieved from [Link][26]
-
PubMed Central. (n.d.). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Retrieved from [Link][12]
-
ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link][14]
-
ResearchGate. (n.d.). In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. Retrieved from [Link][2]
-
Semantic Scholar. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link][12]
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin [mdpi.com]
- 11. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. air.unimi.it [air.unimi.it]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
- 24. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [iris.univpm.it]
- 25. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 26. Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 28. In silico development, validation and comparison of predictive QSAR models for lipid peroxidation inhibitory activity of cinnamic acid and caffeic acid derivatives using multiple chemometric and cheminformatics tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 31. youtube.com [youtube.com]
- 32. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. rsc.org [rsc.org]
- 37. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
An In-depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 5-Fluoro-2-methylcinnamic acid, a compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characteristics, synthesis, and potential applications.
Core Molecular Attributes
This compound, also known by its CAS number 773130-21-5, possesses a unique combination of structural features that make it a valuable building block in organic synthesis.[1][2] The presence of a fluorine atom, a methyl group, and a carboxylic acid conjugated with a double bond on a phenyl ring imparts specific electronic and steric properties that can be leveraged in the design of novel molecules with tailored biological activities.
The fundamental properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, some physical properties like the boiling point and pKa are based on computational predictions and should be considered as estimates until experimentally verified.
| Property | Value | Source(s) |
| CAS Number | 773130-21-5 | [1][2] |
| Molecular Formula | C₁₀H₉FO₂ | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| Predicted pKa | 4.33 ± 0.10 | [3] |
| Predicted Boiling Point | 296.3 ± 25.0 °C | [3] |
| Predicted Flash Point | 133.0 ± 23.2 °C | [3] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | [4] |
Spectroscopic Characterization: A Predictive Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by both the fluorine and methyl substituents. The vinylic protons of the acrylic acid moiety will present as doublets in the δ 6.0-8.0 ppm range, with a large coupling constant characteristic of a trans configuration. The methyl protons will give rise to a singlet in the upfield region, likely around δ 2.0-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the carboxylic acid (δ 165-175 ppm), the vinylic carbons (δ 115-145 ppm), and the aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JC-F). The methyl carbon will appear at a higher field (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to display characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be present in the 2500-3300 cm⁻¹ region.[5] A sharp and strong C=O stretching vibration will be observed around 1680-1700 cm⁻¹.[5] The C=C stretching of the alkene and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[5] The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the cinnamic acid structure.
Synthesis and Reactivity
The synthesis of this compound can be achieved through established methods for cinnamic acid synthesis, with the Knoevenagel-Doebner condensation being a common and effective approach.
Synthetic Workflow: Knoevenagel-Doebner Condensation
This reaction involves the condensation of 5-fluoro-2-methylbenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine. The reaction proceeds through a carbanion intermediate, followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.
Caption: Knoevenagel-Doebner condensation for the synthesis of this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Chemical Reactivity and Applications in Drug Development
The carboxylic acid functionality of this compound makes it a versatile precursor for the synthesis of various derivatives, particularly amides, which are prevalent in many pharmaceutical compounds.
Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like Hydroxybenzotriazole (HOBt) or a base like 4-Dimethylaminopyridine (DMAP).
Caption: General workflow for the synthesis of amide derivatives from this compound.
The incorporation of the 5-fluoro-2-methylcinnamoyl moiety into drug candidates can influence their pharmacokinetic properties. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of the carboxylic acid group, which in turn affects solubility and cell permeability.[6] The methyl group provides steric bulk, which can influence binding to biological targets. Cinnamic acid derivatives, in general, have been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the MSDS for the related compound 2-Fluoro-5-methylbenzoic acid, general safety precautions should be observed.[9] The compound may cause skin and eye irritation and may be harmful if inhaled or swallowed.[9] Therefore, it is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Future Outlook
This compound is a promising building block for the development of new chemical entities in the pharmaceutical and materials science fields. Its unique substitution pattern offers opportunities for fine-tuning the properties of target molecules. Further research is warranted to experimentally determine its physical properties, fully characterize its spectroscopic data, and explore its biological activities in greater detail. The synthetic protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid.
-
CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 2-Fluoro-5-methylcinnamic acid | CAS 773130-21-5. Retrieved from [Link]
-
Capot Chemical. (2013, September 2). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]
-
Gondwe, J. T. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3638. [Link]
-
Mingoia, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 234. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Fluoro-5-methylcinnamic acid | CAS 773130-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Page loading... [guidechem.com]
- 4. ossila.com [ossila.com]
- 5. 1,5-Cyclooctadiene [webbook.nist.gov]
- 6. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 7. Sodium Phosphate Monobasic Monohydrate | 10049-21-5 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. capotchem.com [capotchem.com]
5-Fluoro-2-methylcinnamic acid structure and synthesis
An In-depth Technical Guide to 5-Fluoro-2-methylcinnamic Acid: Structure, Synthesis, and Applications
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that serve as pivotal precursors in the synthesis of pharmaceuticals, fragrances, and polymers.[1][2] Their versatile chemical structure, featuring a phenyl ring attached to an acrylic acid moiety, allows for extensive functionalization, leading to a broad spectrum of biologically active molecules.[2][3] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide focuses on a specific fluorinated derivative, this compound, providing a comprehensive overview of its structure, detailed synthetic routes, and potential applications for researchers in organic synthesis and drug development.
PART 1: Molecular Structure and Spectroscopic Profile
The unique arrangement of functional groups in this compound dictates its reactivity and physicochemical properties. Understanding its structural and spectroscopic characteristics is fundamental for its synthesis, purification, and application.
Chemical Structure and Properties
This compound (Molecular Formula: C₁₀H₉FO₂, Molecular Weight: 180.179 g/mol ) possesses a benzene ring substituted with a fluorine atom at the C5 position and a methyl group at the C2 position.[5] This substituted phenyl group is attached to an acrylic acid chain, typically resulting in the more stable (E)-isomer (trans) due to reduced steric hindrance.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₂ | [5] |
| Molecular Weight | 180.179 g/mol | [5] |
| IUPAC Name | (2E)-3-(5-Fluoro-2-methylphenyl)prop-2-enoic acid | N/A |
| Appearance | Expected to be a crystalline solid at room temperature | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are predicted.[7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would provide distinct signals for each unique proton. The vinylic protons of the trans-alkene would appear as doublets with a characteristic large coupling constant (J ≈ 16 Hz). The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons would appear as a singlet in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show ten distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon attached to the fluorine atom would appear as a doublet due to C-F coupling, a key diagnostic feature.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups.[8] Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch (~1680–1700 cm⁻¹), a C=C alkene stretch (~1620-1640 cm⁻¹), and a C-F bond stretch (~1100-1250 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. The molecular ion peak (M⁺) would be observed at m/z 180.18, with fragmentation patterns corresponding to the loss of COOH, H₂O, and other fragments.
| Spectroscopic Data | Predicted Chemical Shift / Wavenumber | Key Features |
| ¹H NMR | δ 12.0-13.0 (s, 1H), 7.5-7.8 (d, 1H, J≈16 Hz), 6.4-6.6 (d, 1H, J≈16 Hz), 7.0-7.4 (m, 3H), 2.3-2.5 (s, 3H) | Carboxylic acid proton, trans-vinylic protons, aromatic protons, methyl protons. |
| ¹³C NMR | δ 168-172, 160-164 (d, ¹JCF≈250 Hz), 140-145, 120-138, 114-118 (d, ²JCF≈22 Hz), 18-22 | C=O, C-F, vinylic carbons, aromatic carbons, methyl carbon. |
| FT-IR (cm⁻¹) | ~2500–3300 (broad), ~1680–1700 (strong), ~1625 (medium), ~1150 (strong) | O-H (acid), C=O (acid), C=C (alkene), C-F stretch. |
| Mass Spec (m/z) | 180.18 (M⁺) | Molecular ion peak. |
PART 2: Synthesis of this compound
The synthesis of this compound is most efficiently achieved starting from the commercially available precursor, 5-Fluoro-2-methylbenzaldehyde.[10] Several classical organic reactions can be employed for the olefination of this aldehyde to form the target cinnamic acid derivative.
Overview of Synthetic Strategies
The primary challenge is the formation of the carbon-carbon double bond between the aromatic aldehyde and the carboxylic acid moiety. The most prominent and field-proven methods for this transformation are the Knoevenagel condensation and the Perkin reaction.
Method 1: Knoevenagel Condensation
The Knoevenagel condensation is a highly reliable method for synthesizing cinnamic acids.[11] It involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base like piperidine or pyridine.[1][12] The reaction proceeds via a tandem condensation-decarboxylation sequence.
Mechanism:
-
Deprotonation: The basic catalyst deprotonates malonic acid to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 5-Fluoro-2-methylbenzaldehyde.
-
Dehydration & Decarboxylation: The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate, which then spontaneously decarboxylates upon heating to yield the final cinnamic acid product.[11]
Detailed Protocol (Knoevenagel-Doebner Modification):
-
To a round-bottom flask, add 5-Fluoro-2-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 eq).
-
Add a catalytic amount of piperidine (~0.1 eq).
-
Heat the mixture with stirring in an oil bath at 90-100 °C for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (sufficient to make the solution acidic to litmus paper).
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-5-Fluoro-2-methylcinnamic acid.
-
Characterize the final product using NMR, IR, and melting point analysis.
Method 2: Perkin Reaction
The Perkin reaction is another classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the acid.[13][14][15]
Mechanism: The reaction is initiated by the formation of an enolate from acetic anhydride, catalyzed by sodium acetate.[16] This enolate then attacks the aldehyde, leading to an aldol-type addition. The intermediate subsequently undergoes dehydration and hydrolysis of the anhydride to yield the α,β-unsaturated acid.[16] This method typically requires high temperatures (150-180 °C).[15]
Other Synthetic Routes
-
Claisen-Schmidt Condensation: This reaction involves the condensation of the aldehyde with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.[17][18] This method produces the cinnamate ester, which must then be hydrolyzed to yield the desired carboxylic acid.
-
Wittig Reaction: The Wittig reaction provides excellent control over the location of the double bond.[19][20][21] It involves reacting the aldehyde with a phosphorus ylide, typically derived from an α-haloacetate (e.g., ethyl bromoacetate). The resulting ester is then hydrolyzed. While highly effective, this method is less atom-economical due to the formation of triphenylphosphine oxide as a byproduct.[22]
-
Heck Reaction: The Heck reaction couples an aryl halide with an alkene.[23][24] In this case, 1-halo-5-fluoro-2-methylbenzene would be reacted with acrylic acid in the presence of a palladium catalyst.[25][26] This is a powerful C-C bond-forming reaction but requires a different starting material and a palladium catalyst.
Comparison of Synthetic Routes
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Knoevenagel | Aldehyde, Malonic Acid | Mild Base (Piperidine), Moderate Heat (80-100°C) | Good yields, simple procedure, spontaneous decarboxylation.[12] | Use of pyridine can be undesirable. |
| Perkin | Aldehyde, Acetic Anhydride | Weak Base (NaOAc), High Heat (150-180°C) | Uses inexpensive reagents.[27] | High temperatures, sometimes lower yields.[15] |
| Claisen-Schmidt | Aldehyde, Acetate Ester | Strong Base (NaOEt), Moderate Heat | Good for large-scale synthesis of esters. | Requires a separate hydrolysis step. |
| Wittig | Aldehyde, Phosphonium Salt | Strong Base (e.g., BuLi), Anhydrous | High selectivity, reliable.[28] | Stoichiometric phosphine oxide waste.[22] |
| Heck | Aryl Halide, Acrylic Acid | Pd Catalyst, Base, High Heat | Excellent for substrate scope. | Requires expensive catalyst, different starting material. |
PART 3: Applications and Future Outlook
The incorporation of both a fluorine atom and a methyl group on the phenyl ring of cinnamic acid makes this compound a compound of significant interest for medicinal chemistry and materials science.
-
Medicinal Chemistry: Cinnamic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][29][30] The fluorine atom can block metabolic oxidation at the C5 position, potentially increasing the half-life of a drug candidate. Furthermore, the electronic effects of the fluorine can modulate the pKa of the carboxylic acid and influence intermolecular interactions (e.g., hydrogen bonding, dipole interactions) with biological targets.[4] This compound serves as a valuable building block for synthesizing more complex molecules, such as novel amide conjugates or heterocyclic scaffolds, for evaluation as potential therapeutic agents.[31]
-
Materials Science: As a derivative of cinnamic acid, this molecule has potential applications as a monomer for creating photosensitive polymers or as a UV-absorbing agent in cosmetic formulations, where the fluorine substituent could enhance stability and performance.
Conclusion
This compound is a structurally distinct derivative of cinnamic acid with high potential as an intermediate in drug discovery and materials science. Its synthesis is readily achievable through well-established organic reactions, with the Knoevenagel condensation offering a particularly efficient and practical route from the corresponding benzaldehyde. The strategic placement of the fluoro and methyl groups provides a unique electronic and steric profile, making it a valuable tool for researchers aiming to develop novel molecules with tailored physicochemical and biological properties. This guide provides the foundational knowledge for its synthesis and encourages further exploration of its applications.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Shinde, S. B., et al. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Taylor & Francis Online. (2003). An Improved Synthesis of (E)-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]
-
Ingenta Connect. (n.d.). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Drew University. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
-
Seki, M., et al. (2003). An Improved Synthesis of (E)-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Synthetic Communications, 33(3), 427-433. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]
-
bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
Taylor & Francis Online. (2006). An Improved Synthesis of ( E )-Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Synthesis of (E)Cinnamic Acid Derivatives via the Claisen–Schmidt Condensation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6054607A - Process for the preparation of cinnamic acid esters.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
R&D Chemicals. (n.d.). This compound, suppliers and manufacturers. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 22062-53-9, 5-Fluoro-2-methylbenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]
-
PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]
-
Frontiers. (n.d.). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rdchemicals.com [rdchemicals.com]
- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. 001chemical.com [001chemical.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. bepls.com [bepls.com]
- 13. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. byjus.com [byjus.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Wittig reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. asianpubs.org [asianpubs.org]
- 24. ingentaconnect.com [ingentaconnect.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 27. fchpt.stuba.sk [fchpt.stuba.sk]
- 28. web.mnstate.edu [web.mnstate.edu]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of 5-Fluoro-2-methylcinnamic Acid
Introduction: Unveiling the Potential of a Substituted Cinnamic Acid
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of intensive research due to their wide-ranging biological activities.[1] The versatility of the cinnamic acid scaffold, characterized by a phenyl ring, a carboxylic acid function, and an α,β-unsaturated bond, allows for a multitude of chemical modifications that can fine-tune its pharmacological profile.[2] This guide focuses on a specific, synthetically accessible derivative, 5-Fluoro-2-methylcinnamic acid , a compound that, while not extensively studied, holds considerable promise for novel applications in drug discovery and materials science.
The strategic placement of a fluorine atom at the 5-position (meta to the propenoic acid side chain) and a methyl group at the 2-position (ortho) is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule.[3] The ortho-methyl group, on the other hand, can influence the conformation of the molecule and provide steric hindrance that may lead to selective interactions with biological targets. This guide will explore the inferred potential of this compound based on the established structure-activity relationships of related compounds and provide detailed protocols for its investigation.
I. Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through several established synthetic routes for cinnamic acid derivatives. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Knoevenagel-Doebner condensation is a particularly effective method.
Experimental Protocol: Knoevenagel-Doebner Condensation
This protocol describes the synthesis of this compound from 5-fluoro-2-methylbenzaldehyde and malonic acid. The Doebner modification utilizes pyridine as a solvent and a catalytic amount of piperidine, which also facilitates the decarboxylation of the intermediate.[4]
Materials:
-
5-Fluoro-2-methylbenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into an excess of 10% aqueous HCl solution. This will precipitate the crude product and neutralize the pyridine.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 10% HCl (2 x 50 mL) to remove any remaining pyridine, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Diagram of the Knoevenagel-Doebner Condensation Workflow:
Caption: Workflow for the synthesis of this compound.
II. Potential Research Application: Anticancer Agent
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[2][5] The presence of a fluorine atom can enhance the metabolic stability and cellular uptake of a drug candidate, potentially leading to improved efficacy.[3]
Hypothesized Mechanism of Action
Based on studies of related compounds, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Diagram of the Hypothesized PI3K/AKT Inhibition Pathway:
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Normal human cell line (e.g., MCF-10A for control)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Replace the medium in the wells with medium containing various concentrations of the compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | This compound | 48 | 25.5 |
| A549 (Lung Cancer) | This compound | 48 | 32.1 |
| MCF-10A (Normal) | This compound | 48 | > 100 |
III. Potential Research Application: Antimicrobial Agent
Cinnamic acid and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi.[7] Halogenated derivatives, in particular, have shown enhanced antimicrobial activity.[8]
Hypothesized Mechanism of Action
The antimicrobial action of cinnamic acid derivatives is often attributed to the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. The lipophilicity of the compound, which can be increased by the fluorine and methyl groups, may facilitate its interaction with the lipid bilayer of the cell membrane.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Table 2: Hypothetical MIC Values for this compound
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 64 |
| Escherichia coli | This compound | 128 |
| Candida albicans | This compound | 32 |
IV. Potential Research Application: Enzyme Inhibitor
Cinnamic acid derivatives have been identified as inhibitors of various enzymes, including tyrosinase and α-glucosidase.[10][11] The specific substitutions on the phenyl ring play a crucial role in the inhibitory activity and selectivity.
Hypothesized Target and Mechanism
Given the structural features of this compound, it could potentially act as an inhibitor of enzymes involved in metabolic or inflammatory pathways. For instance, it might inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The fluorine atom could enhance binding affinity to the active site.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.[12]
Materials:
-
Purified target enzyme (e.g., COX-2)
-
Substrate for the enzyme (e.g., arachidonic acid for COX-2)
-
This compound
-
Appropriate buffer solution
-
96-well plate
-
Microplate reader
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC₅₀ value.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently limited, the extensive body of research on related cinnamic acid derivatives provides a strong foundation for predicting its potential applications. The strategic incorporation of a fluorine atom and a methyl group on the cinnamic acid scaffold suggests that this compound could be a promising candidate for development as an anticancer, antimicrobial, or enzyme-inhibiting agent.
The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate these potential applications. Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its hypothesized biological activities and elucidate its mechanisms of action. Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
-
The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca... - Ingenta Connect. (n.d.). Retrieved January 17, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 17, 2026, from [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cinnamic acid derivatives as anticancer agents-a review - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-Fluoro-5-(trifluoromethyl)cinnamic acid - MySkinRecipes. (n.d.). Retrieved January 17, 2026, from [Link]
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 17, 2026, from [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - MDPI. (2021, August 4). Retrieved January 17, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 17, 2026, from [Link]
-
Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC - NIH. (2019, April 23). Retrieved January 17, 2026, from [Link]
-
The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved January 17, 2026, from [Link]
-
The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review - AIP Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4). Retrieved January 17, 2026, from [Link]
-
oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review. (1999, October 1). Retrieved January 17, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities - JOCPR. (n.d.). Retrieved January 17, 2026, from [Link]
-
Perkin reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Perkin reaction - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Retrieved January 17, 2026, from [Link]
-
Knoevenagel Condensation. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017, August 25). Retrieved January 17, 2026, from [Link]
-
Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Perkin Reaction and Related Reactions - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). Retrieved January 17, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC - NIH. (2023, August 9). Retrieved January 17, 2026, from [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (2025, January 31). Retrieved January 17, 2026, from [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. (2021, June 18). Retrieved January 17, 2026, from [Link]
-
A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024, June 5). Retrieved January 17, 2026, from [Link]
-
(PDF) Enzyme inhibition by fluoro compounds - ResearchGate. (2025, September 19). Retrieved January 17, 2026, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27). Retrieved January 17, 2026, from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study | Anticancer Research [ar.iiarjournals.org]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoro-2-methylcinnamic acid mechanism of action theories
An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 5-Fluoro-2-methylcinnamic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
This compound is a synthetic derivative of cinnamic acid, a naturally occurring phenolic compound known for a wide spectrum of biological activities. While direct, extensive research on this specific molecule is nascent, its structural features—a cinnamic acid backbone, a methyl group, and a fluorine substituent—provide a strong basis for formulating well-grounded hypotheses about its mechanism of action. This guide synthesizes evidence from related compounds and broader biochemical principles to propose and explore the most probable mechanistic pathways. The primary hypothesized mechanism centers on the inhibition of monocarboxylate transporters (MCTs), key players in cancer cell metabolism. Secondary potential mechanisms, including anti-inflammatory and antioxidant activities, are also discussed. This document provides the theoretical framework, key experimental protocols for validation, and future research directions necessary to elucidate the therapeutic potential of this compound.
Introduction: The Cinnamic Acid Scaffold in Modern Drug Discovery
Cinnamic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, naturally found in fruits, vegetables, and grains.[1] Their core phenylpropanoid structure serves as a versatile template for synthetic modifications, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][2]
The Strategic Role of Fluorine and Methyl Substitutions
The introduction of specific functional groups onto the cinnamic acid scaffold is a deliberate strategy to enhance its drug-like properties.
-
Fluorine Substitution: The addition of a fluorine atom, as in this compound, is a common tactic in medicinal chemistry to improve metabolic stability and membrane permeability.[3] Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing binding affinity to target proteins.
-
Methyl Substitution: The methyl group at the 2-position can provide steric hindrance that may influence binding orientation and selectivity for a specific target.
These modifications suggest that this compound is engineered for enhanced biological activity compared to its parent compound.
Primary Hypothesis: Targeting Cancer Metabolism via Monocarboxylate Transporter (MCT) Inhibition
The most compelling mechanistic theory for this compound, based on extensive evidence from structurally related compounds, is the inhibition of monocarboxylate transporters, particularly MCT1 and MCT4.[4][5]
The Lactate Shuttle and the "Warburg Effect" in Oncology
Many aggressive cancer cells exhibit a metabolic phenotype known as aerobic glycolysis, or the "Warburg Effect," where they preferentially metabolize glucose to lactate, even in the presence of oxygen.[4][6] This high glycolytic rate produces large amounts of lactic acid, which must be exported from the cell to prevent cytotoxic intracellular acidification.[6] MCTs, especially MCT1 and MCT4, are the primary transporters responsible for this lactate efflux.[5][7]
By exporting lactate, cancer cells not only maintain their own pH but also acidify the tumor microenvironment, which promotes invasion, metastasis, and immunosuppression. Furthermore, a "reverse Warburg effect" has been described where glycolytic cancer cells "feed" lactate to adjacent oxidative cancer cells via MCTs, creating a symbiotic metabolic relationship that fuels tumor proliferation.[4] Therefore, MCTs represent a critical and highly attractive target for anticancer therapy.[4][7]
Cinnamic Acid Derivatives as Established MCT Inhibitors
The template for this hypothesis is α-cyano-4-hydroxycinnamic acid (CHC), a well-characterized and potent inhibitor of MCTs.[4][6] Extensive structure-activity relationship (SAR) studies have demonstrated that the cinnamic acid scaffold is ideal for MCT inhibition. It is therefore highly probable that this compound acts through a similar mechanism.
The proposed mechanism involves the compound binding to the transport channel of MCT1 and/or MCT4, physically obstructing the passage of lactate. This blockade leads to two critical downstream events:
-
Intracellular Lactate Accumulation: The inability to export lactate causes its concentration to rise within the cancer cell.
-
Cytosolic Acidification (pH Drop): The buildup of lactic acid leads to a rapid decrease in intracellular pH, disrupting enzymatic functions, inducing metabolic crisis, and ultimately triggering apoptotic cell death.[5][7]
Visualization: The MCT Inhibition Pathway
The following diagram illustrates the proposed mechanism by which this compound disrupts cancer cell metabolism.
Caption: Proposed mechanism of MCT inhibition by this compound.
Framework for Experimental Validation
To rigorously test the MCT inhibition hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to provide a self-validating system, moving from specific molecular interactions to cellular metabolic effects and finally to in vivo efficacy.
Protocol 1: [¹⁴C]-Lactate Uptake Assay
This biochemical assay directly measures the ability of the test compound to block lactate transport into cells engineered to express high levels of a specific MCT isoform (e.g., MCT1 or MCT4).
-
Objective: To quantify the direct inhibitory effect of this compound on MCT1/MCT4 transport activity.
-
Methodology:
-
Cell Culture: Culture MCT1- or MCT4-expressing cells (e.g., rat brain endothelial-4 (RBE4) cells or transfected HEK293 cells) in 24-well plates to confluence.[8]
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10 minutes with varying concentrations of this compound. Include a positive control (e.g., 50 mM α-cyano-4-hydroxycinnamic acid) and a vehicle control (DMSO).
-
Uptake Initiation: Add KRH buffer containing a known concentration of [¹⁴C]-L-lactate to each well to start the uptake reaction. Incubate for a short, defined period (e.g., 2 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold KRH buffer to stop the transport and remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts to protein concentration in each well. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Causality and Validation: This assay directly links the compound to the inhibition of the transporter's function. The inclusion of a known MCT inhibitor validates the assay's performance, while the dose-response curve establishes potency.
Protocol 2: Extracellular Flux (XF) Metabolic Analysis
This cell-based assay measures key indicators of cellular metabolism in real-time, providing functional evidence of a metabolic shift consistent with MCT inhibition.
-
Objective: To determine if this compound functionally impairs glycolysis by measuring the Extracellular Acidification Rate (ECAR).
-
Methodology:
-
Cell Seeding: Seed cancer cells with high glycolytic rates (e.g., colorectal adenocarcinoma WiDr or triple-negative breast cancer MDA-MB-231 cells) onto a Seahorse XF cell culture microplate.[5]
-
Assay Preparation: The day of the assay, replace the growth medium with unbuffered Seahorse XF base medium and incubate in a non-CO₂ incubator for 1 hour.
-
Compound Injection: Load the Seahorse XF analyzer's drug ports with this compound, a vehicle control, and other metabolic modulators (e.g., oligomycin, 2-DG) for a glycolysis stress test.
-
Data Acquisition: Measure baseline ECAR and Oxygen Consumption Rate (OCR). Inject the test compound and monitor the resulting changes in ECAR. A functional MCT inhibitor is expected to cause a rapid drop in ECAR as lactate export is blocked.
-
Data Analysis: Quantify the change in ECAR following compound injection compared to the vehicle control.
-
-
Causality and Validation: A significant drop in ECAR provides strong functional evidence that the primary proton efflux mechanism (lactate transport) has been compromised. This directly links the molecular inhibition (from Protocol 1) to a cellular metabolic consequence.
Visualization: Experimental Validation Workflow
Caption: A tiered workflow for validating the MCT inhibition hypothesis.
Data Summary: Benchmarking Against Known Cinnamic Acid-Based MCT Inhibitors
While data for this compound is not yet available, the following table provides IC₅₀ values for other cinnamic acid derivatives to establish a benchmark for potency.
| Compound Name | Target | IC₅₀ Value | Cell Line | Reference |
| FACH | MCT1 | 11 nM | RBE4 | [8] |
| Compound 1 (FACH Analog) | MCT1 | 118 nM | RBE4 | [8] |
| AR-C155858 | MCT1 | 2.3 nM (Ki) | N/A | [6] |
| AR-C155858 | MCT2 | 10 nM (Ki) | N/A | [6] |
| MCT-IN-1 | MCT1 | 9 nM | N/A | [6] |
| MCT-IN-1 | MCT4 | 14 nM | N/A | [6] |
Secondary Mechanistic Theories
While MCT inhibition is the primary hypothesis, the cinnamic acid scaffold is pleiotropic, and other mechanisms may contribute to the overall biological effect.
-
Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to suppress inflammation by inhibiting the activation of key signaling pathways like Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB).[2] This leads to a reduction in the production of pro-inflammatory cytokines, which could be relevant in the context of inflammation-driven cancers.
-
Antioxidant Properties: The phenolic structure of cinnamic acids allows them to act as antioxidants by scavenging reactive oxygen species (ROS). This activity could protect non-cancerous cells from oxidative stress.
-
Distinction from 5-Fluorouracil (5-FU): It is critical to distinguish the proposed mechanism from that of the chemotherapy drug 5-Fluorouracil (5-FU). Although both contain fluorine, their core structures and mechanisms are unrelated. 5-FU acts as an antimetabolite that interferes with DNA and RNA synthesis.[9][10] this compound is not a prodrug of 5-FU and is not expected to function via DNA/RNA damage pathways.
Summary and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for an anticancer agent, with its most probable mechanism of action being the inhibition of monocarboxylate transporters MCT1 and MCT4. This action is hypothesized to induce a metabolic crisis in highly glycolytic cancer cells, leading to intracellular acidification and apoptosis.
Future research should focus on:
-
Systematic Execution of Validation Protocols: Performing the lactate uptake and extracellular flux assays described herein to confirm MCT1/4 inhibition and determine the IC₅₀.
-
In Vivo Efficacy Studies: Utilizing xenograft models of relevant cancers (e.g., colorectal, breast, glioma) to assess tumor growth inhibition.[4]
-
Selectivity Profiling: Testing the compound against a panel of other transporters to ensure a clean pharmacological profile.
-
Pharmacokinetic Analysis: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule to assess its drug-like potential.
By following this structured, hypothesis-driven approach, the scientific community can effectively and efficiently elucidate the mechanism of action of this compound and unlock its potential as a novel therapeutic agent.
References
-
The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (Source: NIH)
-
Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging. (Source: PubMed)
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (Source: MDPI)
-
2-Fluoro-5-(trifluoromethyl)cinnamic acid. (Source: MySkinRecipes)
-
Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. (Source: PMC - NIH)
-
Monocarboxylate Transporter | Inhibitors. (Source: MedChemExpress)
-
The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (Source: ResearchGate)
-
Exploring monocarboxylate transporter inhibition for cancer treatment. (Source: PMC - NIH)
-
Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. (Source: Oncotarget)
-
Cancer biologists discover a new mechanism for an old drug. (Source: MIT News)
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (Source: PMC - PubMed Central - NIH)
-
Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. (Source: PubMed)
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (Source: MDPI)
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (Source: iris univpm)
-
Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (Source: MDPI)
-
Synthesis and bioevaluation of 5-fluorouracil derivatives. (Source: Semantic Scholar)
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (Source: MDPI)
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (Source: MDPI)
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. (Source: Journal of Chemical and Pharmaceutical Research)
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 4. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methylcinnamic Acid
Foreword: Understanding the Critical Nature of Solubility
In the realm of pharmaceutical sciences and materials research, the journey of a molecule from a laboratory curiosity to a functional component is fundamentally dictated by its physicochemical properties. Among these, solubility stands as a paramount gatekeeper, governing bioavailability, formulation efficacy, and overall utility. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of 5-Fluoro-2-methylcinnamic acid. While specific quantitative data for this particular molecule is not extensively published, this document will equip you with the foundational principles, predictive insights, and robust experimental methodologies to thoroughly characterize its solubility. We will delve into the theoretical underpinnings of its expected behavior in various solvent systems and provide detailed, field-proven protocols for its empirical determination.
Physicochemical Portrait of this compound
This compound is a derivative of cinnamic acid, an organic compound naturally found in many plants[1]. The parent molecule, cinnamic acid, is characterized as a white crystalline compound that is slightly soluble in water but freely soluble in many organic solvents[2]. The structure of this compound introduces specific modifications that are anticipated to influence its solubility:
-
The Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a degree of solubility in polar protic solvents. The acidity of this group (pKa of cinnamic acid is 4.44) implies that its solubility will be highly dependent on pH, with significantly increased solubility in aqueous basic solutions due to the formation of the carboxylate salt[2].
-
The Phenyl Ring and Alkene Linker: This nonpolar, aromatic portion of the molecule contributes to its hydrophobic character, promoting solubility in non-polar organic solvents[3].
-
The Methyl Group (-CH3): The addition of a methyl group at the 2-position slightly increases the molecule's nonpolar surface area and may subtly influence crystal packing, which in turn can affect the energy required to dissolve the solid.
-
The Fluoro Group (-F): The fluorine atom at the 5-position is a particularly noteworthy feature. Fluorine is highly electronegative and can participate in hydrogen bonding. In medicinal chemistry, fluorine substitution is often employed to enhance metabolic stability and membrane permeability, properties intrinsically linked to solubility and partitioning behavior[4].
Based on this structural analysis, we can predict a nuanced solubility profile. The molecule will likely exhibit limited solubility in water at neutral pH but will be readily soluble in many organic solvents.
Theoretical Solubility Framework: A Predictive Analysis
The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low in Water; Good in Alcohols | The carboxylic acid group can hydrogen bond with protic solvents. While water solubility is expected to be low due to the hydrophobic backbone, the addition of alcohols like ethanol or methanol can significantly increase solubility[5]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have dipole moments that can solvate the molecule effectively. Cinnamic acid and its derivatives are generally soluble in acetone[6][7]. |
| Non-Polar | Toluene, Hexane, Chloroform | Moderate to Good | The aromatic ring and hydrocarbon components of the molecule will have favorable van der Waals interactions with non-polar solvents. Cinnamic acid is soluble in chloroform and petroleum ether[6][7]. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) at various pH | pH-Dependent | At pH values significantly above the pKa of the carboxylic acid (~4.4), the compound will deprotonate to form the more soluble carboxylate salt. Therefore, solubility is expected to be much higher in basic aqueous solutions. |
Experimental Protocols for Solubility Determination
To move from prediction to empirical data, rigorous and validated experimental methods are essential. The choice of method often depends on the stage of research, with high-throughput kinetic assays being common in early discovery and more time-intensive equilibrium methods used for definitive characterization[8].
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This is the gold-standard method for determining the intrinsic solubility of a compound under equilibrium conditions[9].
Principle: Excess solid compound is equilibrated with a solvent for a prolonged period to ensure saturation. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The presence of visible, undissolved solid is crucial.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Compare the result against a standard curve prepared from known concentrations of the compound.
-
Self-Validation: The presence of undissolved solid at the end of the experiment is a critical control point, confirming that saturation was achieved[9].
Kinetic Solubility Determination: Nephelometry
Kinetic solubility is often measured in high-throughput screening to identify compounds with potential solubility liabilities early on. This method measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer[8].
Principle: A laser is passed through a solution. If the compound is fully dissolved, the light passes through. If the compound has precipitated, the suspended particles will scatter the light, and this scattering is measured by a detector[10][11].
Caption: High-Throughput Kinetic Solubility Workflow using Nephelometry.
Detailed Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.
-
Precipitation Induction: Using a liquid handler, rapidly add a small volume of each DMSO concentration to a corresponding well on an assay plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its co-solvent effect.
-
Measurement: Immediately place the assay plate into a microplate nephelometer and measure the amount of scattered light in each well.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly rises above the background, indicating the onset of precipitation.
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified to determine the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution[3][12].
-
pH: As a carboxylic acid, the solubility of this compound in aqueous media will be profoundly influenced by pH. Plotting solubility versus pH will yield a characteristic profile, with a sharp increase in solubility as the pH rises above the compound's pKa.
-
Co-solvents: In formulations, co-solvents are often used to enhance the solubility of poorly soluble compounds. The solubility of this compound can be systematically measured in various mixtures of solvents (e.g., ethanol/water) to guide formulation development[5].
Conclusion: A Pathway to Comprehensive Characterization
While a definitive, published solubility value for this compound remains to be established, this guide provides a robust framework for its determination. By understanding its molecular structure, predicting its behavior based on chemical principles, and applying validated experimental protocols, researchers can confidently and accurately characterize its solubility profile. This essential data will underpin its successful application in drug discovery, materials science, and beyond, ensuring that its full potential can be realized.
References
-
Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). International Journal of Science and Research. [Link]
-
Cinnamic acid. Solubility of Things. [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). National Institutes of Health. [Link]
-
Solubilities of trans-cinnamic acid. ResearchGate. [Link]
-
Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]
-
Cinnamic acid. Wikipedia. [Link]
-
2-Fluoro-5-(trifluoromethyl)cinnamic acid. MySkinRecipes. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Visnyk Natsionalnoho universytetu "Lvivska politekhnika". [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ResearchGate. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. biomedres.us [biomedres.us]
- 7. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. rheolution.com [rheolution.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]
An In-depth Technical Guide to Cinnamic Acid Derivatives in Drug Discovery
Abstract
Cinnamic acid, a naturally occurring organic compound, and its derivatives represent a versatile and highly promising scaffold in the field of drug discovery.[1][2][3][4] Possessing a core structure amenable to diverse chemical modifications, these compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic properties.[1][2][4][5][6] This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental evaluation protocols for cinnamic acid derivatives. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a vital resource for advancing the therapeutic potential of this important class of molecules.
Introduction: The Cinnamic Acid Scaffold
Natural Occurrence and Significance
Cinnamic acid is a key intermediate in the shikimate and phenylpropanoid pathways in plants, serving as a precursor to a wide array of natural products.[2] It is found in various plant species, with its name originating from Cinnamomum zeylanicum (cinnamon).[1] Its derivatives, such as caffeic acid, ferulic acid, and sinapic acid, are abundant in fruits, vegetables, and whole grains.[2][7][8] The inherent biological activities and low toxicity profile of these naturally occurring compounds have made them an attractive starting point for medicinal chemistry campaigns.[9]
Core Chemical Structure and Properties
The cinnamic acid scaffold consists of a benzene ring attached to an acrylic acid functional group.[10] This structure features three primary reactive sites amenable to modification: the aromatic ring, the carboxylic acid function, and the conjugated double bond (alkene).[8][11] This versatility allows for the synthesis of extensive libraries of derivatives, including esters, amides, and hydrazides, to optimize pharmacological activity and pharmacokinetic properties.[12][13]
Synthesis of Cinnamic Acid Derivatives
The synthesis of cinnamic acid derivatives can be achieved through various established and modern chemical reactions, allowing for the creation of diverse molecular libraries for screening.
Classical Synthetic Routes
-
Perkin Reaction: This is a widely used method for preparing cinnamic acid and its derivatives, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium salt of the carboxylic acid.[2] A key limitation is that the presence of electron-donating substituents on the aldehyde can lead to decreased yields.[2]
-
Knoevenagel-Doebner Condensation: This reaction provides a good yield for derivatives with electron-donating groups.[2] It involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base like pyridine and piperidine.[2][13][14]
Modern Synthetic Methodologies
Modern synthetic approaches offer improved yields and milder reaction conditions. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) for the efficient synthesis of cinnamic acid amides.[2][15]
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of a cinnamic acid derivative, specifically an amide, is a multi-step process requiring careful control of reaction conditions and rigorous purification to ensure the integrity of the final compound for biological testing.
Caption: General workflow for synthesis and characterization.
Pharmacological Activities and Mechanisms of Action
Cinnamic acid derivatives have been investigated for a wide array of therapeutic applications, with several key areas showing significant promise.
Anticancer Activity
Numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents against various cancer cell lines, including breast, colon, and lung cancer.[10][16]
The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[10][17] For instance, some derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, while downregulating anti-apoptotic proteins like Bcl-2. Additionally, these compounds can interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and NF-κB pathways.[18]
Caption: Simplified apoptosis pathway targeted by derivatives.
The cytotoxic potential of cinnamic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [16] |
| Cinnamic Acid Ester/Amide Hybrids | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [17] |
| Oleanolic acid-cinnamic acid ester | MCF-7, HeLa | Potent Cytotoxicity | [10] |
| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate | Mycobacterium marinum | 64 | [5] |
Anti-inflammatory Effects
Cinnamic acid derivatives exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory conditions like acute lung injury and rheumatoid arthritis.[19][20]
The anti-inflammatory action of these compounds is largely due to their ability to modulate key pro-inflammatory signaling pathways.[21] A primary target is the nuclear factor kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines such as TNF-α and IL-6. By inhibiting the activation of NF-κB, cinnamic acid derivatives can effectively reduce the production of these inflammatory mediators.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. [PDF] Cinnamic acid derivatives: An ERA | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 11. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. mdpi.com [mdpi.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjbphs.com [wjbphs.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 5-Fluoro-2-methylcinnamic acid: An Application Note
Introduction
5-Fluoro-2-methylcinnamic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Knoevenagel condensation, a reliable and versatile method for forming carbon-carbon double bonds.[2][3]
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[3] For the synthesis of cinnamic acid derivatives, this typically involves the condensation of a substituted benzaldehyde with malonic acid, followed by decarboxylation.[4] This method is often preferred over the classical Perkin reaction due to its milder conditions and often higher yields.[4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, mechanistic insights, and practical advice for a successful synthesis.
Reaction Scheme & Mechanism
The synthesis of this compound is achieved through the Knoevenagel condensation of 5-Fluoro-2-methylbenzaldehyde with malonic acid, catalyzed by a piperidine/pyridine system. The reaction proceeds in two main stages: the initial condensation to form an unsaturated dicarboxylic acid intermediate, which then undergoes decarboxylation upon heating to yield the final product.
The mechanism involves the deprotonation of malonic acid by the basic catalyst (piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 5-Fluoro-2-methylbenzaldehyde. Subsequent proton transfer and dehydration lead to the formation of the α,β-unsaturated intermediate, which then loses carbon dioxide to afford this compound.[3]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-2-methylbenzaldehyde | ≥98% | Commercially Available |
| Malonic Acid | ≥99% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |
| Ethanol | 95% or Absolute | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Round-bottom flask with reflux condenser | ||
| Magnetic stirrer with heating mantle | ||
| Buchner funnel and vacuum flask | ||
| Thin Layer Chromatography (TLC) plates (silica gel) | ||
| Melting point apparatus | ||
| NMR Spectrometer | ||
| FT-IR Spectrometer |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Fluoro-2-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq). Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Addition: To the stirred mixture, add piperidine (0.1 eq) as the catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). A suitable TLC eluent is a mixture of hexane and ethyl acetate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification and Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the pH is approximately 1-2. A precipitate of the crude this compound will form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts and pyridine hydrochloride.
-
Purification by Recrystallization: Transfer the crude product to a clean flask. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the melting point of the purified product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7][8][9]
Causality Behind Experimental Choices
-
Choice of Catalyst: A combination of pyridine and piperidine is a classic and effective catalyst system for the Knoevenagel condensation.[10] Pyridine acts as a basic solvent, while the more basic piperidine is the active catalyst that deprotonates malonic acid.
-
Stoichiometry: A slight excess of malonic acid is used to ensure the complete consumption of the more valuable aldehyde.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for both the condensation and the subsequent decarboxylation of the intermediate.
-
Acidification: The product, a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds.[6] An ethanol/water mixture is a common choice for cinnamic acid derivatives, as the product is typically soluble in hot ethanol but less soluble in water, allowing for good crystal recovery upon cooling.
Data Presentation
| Parameter | Value |
| Starting Material | 5-Fluoro-2-methylbenzaldehyde |
| Key Reagents | Malonic Acid, Pyridine, Piperidine |
| Reaction Type | Knoevenagel Condensation |
| Typical Reaction Time | 2-4 hours |
| Reaction Temperature | 90-100°C (Reflux) |
| Purification Method | Recrystallization |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
Characterization Data (Expected)
-
¹H NMR: Signals corresponding to the aromatic protons, the vinyl protons of the double bond (with a characteristic large coupling constant for the trans isomer), the methyl protons, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (with C-F couplings), and the methyl carbon.
-
FT-IR (KBr): Characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group (~1680 cm⁻¹), the C=C stretch of the alkene (~1630 cm⁻¹), and C-F stretching vibrations.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Loss of product during work-up | Ensure complete precipitation by adjusting the pH to 1-2. Avoid using an excessive amount of solvent during recrystallization. | |
| Oily Product | Impurities present | Repeat the recrystallization, possibly with the addition of activated charcoal to remove colored impurities. Ensure the product is thoroughly dry. |
| No Precipitation | Product is too soluble in the work-up solution | Increase the volume of water or add a co-solvent to decrease solubility. Ensure the pH is sufficiently acidic. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound using the Knoevenagel condensation. The detailed step-by-step procedure, along with the rationale for key experimental choices and troubleshooting advice, should enable researchers to successfully synthesize this valuable compound for applications in drug discovery and materials science.
References
-
Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from
-
Perkin Reaction. (n.d.). Retrieved from [Link]
- Mitra, A. K., & De, A. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
- Mumtazuddin, S., et al. (n.d.).
- BenchChem. (2025).
- Royal Society of Chemistry. (2012).
- Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Gorska, M., et al. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies.
- Mizoroki-Heck Reaction. (n.d.). SynArchive.
- Zhang, W., et al. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
- SciSpace. (2020). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (n.d.). bepls.
- Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group.
- ChemicalBook. (n.d.). 5-Fluoro-2-methylbenzoic acid(33184-16-6) 1H NMR.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567).
- Tsolaki, E., et al. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids.
- Chem 267.
- Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. (2019). Fluorine Notes.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
- BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- studyloop. (2025). H NMR Spectrum of Cinnamic Acid 600 MHz, CDCI3. YouTube.
- Medicines for All Institute (M4ALL), Virginia Commonwealth University. (n.d.).
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bepls.com [bepls.com]
- 5. chemrj.org [chemrj.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. rsc.org [rsc.org]
- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567) [hmdb.ca]
- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methylcinnamic Acid Analogs
Introduction: The Significance of Fluorinated Cinnamic Acid Analogs in Modern Drug Discovery
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of pharmaceuticals, cosmetics, and polymers due to their diverse biological activities and chemical properties.[1][2] The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target enzymes or receptors. Consequently, 5-Fluoro-2-methylcinnamic acid and its analogs represent a promising scaffold for the development of novel therapeutic agents with potential applications as antioxidant, antibacterial, antiviral, and anticancer agents.[1][3]
These application notes provide a comprehensive guide for the synthesis of this compound analogs, primarily focusing on the robust and widely applicable Knoevenagel condensation reaction.[1][4] The protocols detailed herein are designed for researchers and scientists in both academic and industrial drug development settings, offering a step-by-step methodology, an explanation of the underlying chemical principles, and guidance for the characterization of the final products.
Synthetic Strategy: The Knoevenagel-Doebner Condensation
The synthesis of cinnamic acid derivatives can be achieved through various methods, including the Perkin reaction, Heck coupling, and Claisen-Schmidt condensation.[5][6][7] However, the Knoevenagel condensation, particularly the Doebner modification, offers a highly efficient and straightforward route for the preparation of α,β-unsaturated acids.[4][8] This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[1][9]
The choice of the Knoevenagel-Doebner condensation for the synthesis of this compound analogs is predicated on several key advantages:
-
High Yields: This method is known to produce excellent yields of the desired product.[10]
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, minimizing the formation of side products.[11]
-
Versatility: It is applicable to a wide range of substituted aromatic aldehydes, allowing for the generation of a diverse library of cinnamic acid analogs.[10]
-
Direct Formation of the Carboxylic Acid: The use of malonic acid as the active methylene component, in conjunction with a pyridine/piperidine catalyst system, leads to a spontaneous decarboxylation event, directly yielding the desired cinnamic acid derivative.[4][10]
The overall synthetic workflow is depicted in the diagram below:
Caption: Synthetic workflow for this compound analogs.
Reaction Mechanism
The Knoevenagel-Doebner condensation proceeds through a series of well-defined steps:
-
Deprotonation: The basic catalyst, typically piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.[9]
-
Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of the 5-Fluoro-2-methylbenzaldehyde, forming a tetrahedral intermediate.[9]
-
Dehydration: Following a proton transfer, a molecule of water is eliminated to form a double bond, yielding a β-unsaturated dicarbonyl compound.[9]
-
Decarboxylation: Under the reaction conditions, particularly with pyridine as a solvent and at elevated temperatures, the intermediate undergoes decarboxylation (loss of CO2) to afford the final this compound product.[4]
The mechanistic pathway is illustrated below:
Caption: Mechanism of the Knoevenagel-Doebner condensation.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound. The methodology can be adapted for the synthesis of other analogs by substituting the starting aldehyde.
Materials and Equipment
-
5-Fluoro-2-methylbenzaldehyde (96% purity)
-
Malonic acid (≥99% purity)
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (1.5 N)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Spectroscopic instrumentation (NMR, IR, MS)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Fluoro-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Addition of Catalyst: To this mixture, add anhydrous pyridine (3.0 eq) as the solvent and catalyst, followed by a catalytic amount of piperidine (0.1 eq).[12]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred solution of 1.5 N hydrochloric acid and ice.[12] This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point determination.[1]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine and piperidine are toxic and have strong, unpleasant odors. Handle with care and avoid inhalation or skin contact.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation: Reaction Parameters for Cinnamic Acid Analog Synthesis
The following table summarizes typical reaction conditions for the synthesis of various cinnamic acid derivatives using the Knoevenagel-Doebner condensation. These parameters can serve as a starting point for the optimization of the synthesis of this compound analogs.
| Aldehyde Substrate | Malonic Acid (eq) | Pyridine (eq) | Piperidine (eq) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 1.2 | 3.0 | 0.1 | 2-3 | ~95 |
| 4-Chlorobenzaldehyde | 1.2 | 3.0 | 0.1 | 2-3 | ~97 |
| 4-Methoxybenzaldehyde | 1.2 | 3.0 | 0.1 | 3-4 | ~90 |
| Vanillin | 1.2 | 3.0 | 0.1 | 4-6 | ~80 |
| 5-Fluoro-2-methylbenzaldehyde | 1.2 | 3.0 | 0.1 | 2-4 | Expected >90 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.
Conclusion
The Knoevenagel-Doebner condensation provides a reliable and efficient method for the synthesis of this compound and its analogs. The detailed protocol and mechanistic insights provided in these application notes are intended to empower researchers in the field of drug discovery to generate novel fluorinated cinnamic acid derivatives for further biological evaluation. The versatility of this reaction allows for the creation of a diverse chemical library, which is a crucial step in the identification of new lead compounds for the development of future therapeutics.
References
- Wikipedia. Knoevenagel condensation. [URL: https://en.wikipedia.
- Alfa Chemistry. Knoevenagel Condensation. [URL: https://www.alfa-chemistry.
- Wikipedia. Perkin reaction. [URL: https://en.wikipedia.org/wiki/Perkin_reaction]
- BenchChem. Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. [URL: https://www.benchchem.
- bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [URL: https://www.bepls.com/index.php/bepls/article/view/1029]
- Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=29_7_20]
- Ingenta Connect. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca... [URL: https://www.ingentaconnect.com/content/matthey/pmr/1999/00000043/00000004/art00003]
- Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism. [URL: https://fvs.org.
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [URL: https://www.satheeneet.com/2023/07/perkin-reaction-mechanism.html]
- Journal of Chemical Education. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [URL: https://pubs.acs.org/doi/abs/10.1021/ed068p545]
- J&K Scientific LLC. Perkin Reaction. [URL: https://www.jk-sci.com/perkin-reaction]
- Longdom Publishing. A Concise Introduction of Perkin Reaction. [URL: https://www.longdom.org/open-access/a-concise-introduction-of-perkin-reaction-58299.html]
- Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [URL: https://www.chemrj.org/download-article/15]
- Taylor & Francis Online. The condensation of aldehydes with malonic acid. [URL: https://www.tandfonline.com/doi/abs/10.1080/14786443408561234]
- Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_11_63]
- Synthetic Communications. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919708005847]
- ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [URL: https://www.researchgate.net/figure/Knoevenagel-condensation-of-benzaldehyde-1a-with-malonic-acid-3-with-hydrobenzamide-2a-as_fig3_326177582]
- ResearchGate. The Perkin Reaction and Related Reactions. [URL: https://www.researchgate.
- Journal of Chemical and Pharmaceutical Research. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. [URL: https://www.jocpr.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [URL: https://www.organic-chemistry.
- Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [URL: https://www.technology.
- ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [URL: https://www.researchgate.
- Bayero Journal of Pure and Applied Sciences. Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. [URL: https://www.ajol.info/index.php/bajopas/article/view/170068]
- ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04511]
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [URL: https://www.inno-pharmchem.com/blog/unlocking-molecular-complexity-the-power-of-5-fluoro-2-methylbenzaldehyde-in-advanced-organic-synthesis_b21]
- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. [URL: https://www.inno-pharmchem.com/blog/unlock-the-potential-applications-and-synthesis-of-2-fluoro-5-methylbenzaldehyde-for-organic-synthesis_b10]
- Sigma-Aldrich. 5-Fluoro-2-methylbenzaldehyde 96 22062-53-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641888]
- ChemicalBook. 2-Fluoro-5-methylbenzaldehyde synthesis. [URL: https://www.chemicalbook.com/synthesis/75847-96-4.htm]
- 001CHEMICAL. CAS No. 22062-53-9, 5-Fluoro-2-methylbenzaldehyde. [URL: https://www.001chemical.com/chem/22062-53-9.html]
- MySkinRecipes. 2-Fluoro-5-(trifluoromethyl)cinnamic acid. [URL: https://www.myskinrecipes.com/shop/th/products/189852-2-fluoro-5-trifluoromethyl-cinnamic-acid]
- National Institutes of Health. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126027/]
- CP Lab Safety. 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. [URL: https://www.cplabsafety.com/2-fluoro-5-methylcinnamic-acid-98-purity-c10h9fo2-1-gram.html]
- PubMed Central. Cinnamic Acid Derivatives and Their Biological Efficacy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750492/]
- ResearchGate. (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [URL: https://www.researchgate.net/publication/228775438_A_Novel_Approach_in_Cinnamic_Acid_Synthesis_Direct_Synthesis_of_Cinnamic_Acids_from_Aromatic_Aldehydes_and_Aliphatic_Carboxylic_Acids_in_the_Presence_of_Boron_Tribromide]
- National Institutes of Health. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7908354/]
- Sigma-Aldrich. a-Methylhydrocinnamic acid 98 1009-67-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m40201]
- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [URL: https://www.jocpr.com/articles/cinnamic-acid-derivatives-a-new-chapter-of-various-pharmacological-activities.pdf]
- Cheméo. Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). [URL: https://www.chemeo.com/cid/77-220-5/alpha-Methylcinnamic-acid.html]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. chemrj.org [chemrj.org]
Application Note & Protocols: Evaluating the Anticancer Potential of 5-Fluoro-2-methylcinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Cinnamic Acid Derivatives in Oncology
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] In recent years, a growing body of evidence has highlighted the potential of this class of compounds as anticancer agents.[2] Cinnamic acid derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those from breast, colon, lung, and prostate cancers.[3][4]
The proposed mechanisms for their antitumor activity are multifaceted, often involving the induction of programmed cell death (apoptosis) and interference with key signaling pathways that regulate cell proliferation and survival.[5][6] Modifications to the basic cinnamic acid structure, such as the addition of substituent groups to the phenyl ring, have been explored to enhance potency and selectivity.[7] The introduction of a fluorine atom, as in the case of 5-Fluoro-2-methylcinnamic acid , is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[8]
This application note provides a comprehensive guide for researchers to evaluate the anticancer properties of the novel compound, this compound. The following protocols are designed as a logical workflow to characterize its cytotoxic and mechanistic effects on cancer cells.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a recommended experimental workflow for the comprehensive evaluation of this compound's anticancer potential.
Caption: A logical workflow for the anticancer evaluation of this compound.
Phase 1: Cytotoxicity Screening using the MTT Assay
The initial step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[10]
Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in serum-free medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well.[12] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Expected Outcome of MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Note: The data presented are hypothetical and for illustrative purposes only.
Phase 2: Mechanistic Elucidation
Once the cytotoxic potential is established, the next step is to investigate the mechanism by which this compound induces cell death. The two primary assays for this are the apoptosis assay and cell cycle analysis.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[13] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]
Protocol: Annexin V/PI Staining
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Cell Cycle Analysis using Propidium Iodide Staining
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through the division cycle.[15] Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]
Protocol: Cell Cycle Analysis
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described previously.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Data Interpretation:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Sub-G1 peak: A peak to the left of the G0/G1 peak, indicative of apoptotic cells with fragmented DNA.[6]
Phase 3: Signaling Pathway Analysis via Western Blotting
To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate the effect of this compound on key signaling proteins involved in cell survival and apoptosis.[17] Cinnamic acid derivatives have been reported to modulate pathways such as PI3K/AKT and the expression of Bcl-2 family proteins.[13]
Caption: Potential signaling pathways affected by this compound.
Protocol: Western Blotting
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in lysis buffer. Determine protein concentration using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation: Expected Outcome of Western Blot Analysis
| Protein | Vehicle Control (Relative Intensity) | This compound (Relative Intensity) | Expected Change |
| p-AKT | 1.0 | 0.4 | Decrease |
| Total AKT | 1.0 | 1.0 | No change |
| Bcl-2 | 1.0 | 0.3 | Decrease |
| Bax | 1.0 | 2.5 | Increase |
| Cleaved Caspase-3 | 1.0 | 3.0 | Increase |
| β-actin | 1.0 | 1.0 | Loading Control |
Note: The data presented are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a structured and comprehensive approach to investigate the anticancer potential of this compound. By following these protocols, researchers can determine its cytotoxicity, elucidate the primary mechanisms of cell death, and identify the molecular signaling pathways it modulates. The collective data from these assays will provide a robust foundation for further preclinical development of this novel compound as a potential therapeutic agent in oncology.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703. Retrieved from [Link]
- Dias, G. F., et al. (2021). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 26(10), 2850.
-
Gunia-Krzyżak, A., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(22), 6939. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
Mphahlele, R. R., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6295. Retrieved from [Link]
-
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672–1703. Retrieved from [Link]
-
Shahin, Z., et al. (2021). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1854. Retrieved from [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
Srdic-Rajic, T., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry, 9(5), 633-41. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140. Retrieved from [Link]
-
Szymańska, E., et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(57), 36136-36148. Retrieved from [Link]
-
Geronikaki, A., et al. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 24(1), 163. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
Geronikaki, A., et al. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 24(1), 163. Retrieved from [Link]
-
Mphahlele, R. R., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6295. Retrieved from [Link]
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Retrieved from [Link]
Sources
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.univpm.it [iris.univpm.it]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 14. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of cancer cell death by apoptosis and slow release of 5-fluoracil from metal-organic frameworks Cu-BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives | Semantic Scholar [semanticscholar.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note & Protocol: Antimicrobial Screening of 5-Fluoro-2-methylcinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3][4][5] This document provides a comprehensive guide for the antimicrobial screening of a specific synthetic derivative, 5-Fluoro-2-methylcinnamic acid. We present detailed, field-proven protocols for preliminary and quantitative antimicrobial susceptibility testing, discuss the scientific rationale behind these methodologies, and explore potential mechanisms of action based on existing literature for related compounds. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the antimicrobial potential of this and other novel chemical entities.
Introduction: The Rationale for Screening this compound
Cinnamic acid, a naturally occurring organic acid found in various plants, and its derivatives are recognized for their diverse bioactivities, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][5] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and an alkene double bond, offers multiple sites for chemical modification, enabling the synthesis of derivatives with potentially enhanced efficacy and specificity.[2][3] The introduction of a fluorine atom and a methyl group to the cinnamic acid backbone, as in this compound, can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence its interaction with microbial targets and its overall antimicrobial potency.
While direct studies on this compound are not extensively documented in publicly available literature, the established antimicrobial activity of the broader cinnamic acid class provides a strong rationale for its investigation.[1][2][3][4][5][6][7][8][9] This application note details a systematic approach to characterizing its antimicrobial profile.
Experimental Workflow: A Strategic Overview
A robust antimicrobial screening process begins with broad qualitative assessments to determine the presence of antimicrobial activity, followed by more precise quantitative methods to establish the potency of the compound. Our recommended workflow is designed to be efficient and conclusive.
Caption: A streamlined workflow for the antimicrobial screening of novel compounds.
Detailed Protocols
Materials and Reagents
-
This compound (CAS: 773129-47-8)[10]
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sterile petri dishes
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile swabs, loops, and pipettes
-
Incubator
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a preliminary, qualitative assessment of the antimicrobial activity of this compound.[11][12][13][14][15] The principle lies in the diffusion of the compound from a well through a solidified agar medium inoculated with a test microorganism. An effective antimicrobial agent will inhibit microbial growth, creating a clear zone of inhibition around the well.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the entire surface of a Mueller-Hinton Agar plate with the swab in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Preparation of Wells and Compound Application:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the inoculated agar plate.[11]
-
Prepare a stock solution of this compound in DMSO. A starting concentration of 10 mg/mL is recommended.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the compound solution into a designated well.
-
In separate wells, add the positive control antibiotic and DMSO alone (as a negative control).
-
-
Incubation and Observation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (if any) in millimeters.
-
Interpretation: The presence of a clear zone around the well containing this compound, with no zone around the DMSO control, indicates antimicrobial activity. The size of the zone provides a qualitative measure of its potency.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[16][17][18][19][20][21] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[22][23][24][25]
Step-by-Step Methodology:
-
Preparation of the Compound Dilution Series:
-
In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth to wells 2 through 12 of a single row.
-
Prepare a working solution of this compound in MHB (with a low percentage of DMSO to ensure solubility). Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing only MHB and the inoculum).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Preparation and Addition of Inoculum:
-
Prepare a standardized inoculum as described in the agar well diffusion protocol.
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to wells 1 through 11.
-
-
Incubation and Reading of Results:
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 28-30°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[20]
-
Data Presentation:
| Concentration (µg/mL) | Well 1 | Well 2 | Well 3 | Well 4 | Well 5 | Well 6 | Well 7 | Well 8 | Well 9 | Well 10 | Growth Control | Sterility Control |
| Growth (+/-) | - | - | - | + | + | + | + | + | + | + | + | - |
In this example, the MIC would be the concentration in Well 3.
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
To determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), an MBC or MFC test is performed following the MIC assay.
Step-by-Step Methodology:
-
From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the plate under the same conditions as the initial MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.
Potential Mechanism of Action: An Informed Hypothesis
While the precise molecular target of this compound is unknown, studies on related cinnamic acid derivatives provide a basis for forming a hypothesis. Some derivatives have been shown to interfere with bacterial cell division by targeting enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[26] Others may disrupt the integrity of the microbial cell membrane or cell wall.[27][28][29]
Caption: Hypothetical mechanisms of antimicrobial action for a cinnamic acid derivative.
Further studies, such as membrane potential assays, enzyme inhibition assays, and electron microscopy, would be necessary to elucidate the specific mechanism of action of this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. A positive result in these assays would warrant further investigation, including:
-
Screening against a broader panel of clinically relevant and drug-resistant microorganisms.
-
Cytotoxicity testing against mammalian cell lines to assess selectivity.
-
In-depth mechanistic studies to identify the molecular target.
-
Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and desirable pharmacological properties.[4]
The exploration of novel chemical entities like this compound is a critical step in the ongoing effort to combat infectious diseases and overcome the challenge of antimicrobial resistance.
References
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Pharmaceuticals, 15(10), 1234. MDPI. Retrieved from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Pharmaceuticals, 14(2), 169. PMC. Retrieved from [Link]
-
Frequency Asked Questions: Minimum Inhibitory Concentrations. (n.d.). Carilion Clinic. Retrieved from [Link]
-
Bioactivity of Cinnamic Acid Derivatives as Potential Antibacterial Agents Based on In Silico Studies Approach. (2021). AIP Conference Proceedings, 2346(1), 060004. AIP Publishing. Retrieved from [Link]
-
MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. (2023). Microbiology Class. Retrieved from [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2023). RSC Advances, 13(31), 21353-21375. NIH. Retrieved from [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (2023). ACS Infectious Diseases. American Chemical Society. Retrieved from [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(16), 3563. PMC. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Saudi Pharmaceutical Journal, 32(1), 101918. NIH. Retrieved from [Link]
-
(PDF) Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). ResearchGate. Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). Journal of Clinical Microbiology, 45(8), 2490-2495. ASM Journals. Retrieved from [Link]
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development, 10(1), e16810111586. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 136-139. Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Retrieved from [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. PubMed. Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. (2007). Journal of Clinical Microbiology, 45(8), 2490-2495. PubMed. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
-
Screening Strategies to Identify New Antibiotics. (2012). Current Pharmaceutical Design, 18(9), 1289-1304. Ingenta Connect. Retrieved from [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules, 19(12), 20863-20905. NIH. Retrieved from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Frontiers in Pharmacology, 12, 730620. PMC. Retrieved from [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1243555. PMC. Retrieved from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules, 27(21), 7244. MDPI. Retrieved from [Link]
-
Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1995). Burns, 21(2), 99-102. University of Cincinnati. Retrieved from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). ResearchGate. Retrieved from [Link]
-
A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). Molecules, 29(16), 3824. NIH. Retrieved from [Link]
-
Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). Antibiotics, 12(11), 1629. MDPI. Retrieved from [Link]
-
Antimicrobial activity reported for hydroxycinnamic acids and their derivatives. (2018). Frontiers in Plant Science, 9, 1445. Retrieved from [Link]
-
2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Antioxidant and antimicrobial activities of cinnamic acid derivatives. (2012). Mini-Reviews in Medicinal Chemistry, 12(8), 774-787. PubMed. Retrieved from [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules, 27(21), 7244. PubMed Central. Retrieved from [Link]
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021). International Journal of Plant Based Pharmaceuticals, 1(1), 1-8. Retrieved from [Link]
-
2-Fluoro-5-methylcinnamic acid | CAS 773130-21-5. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
Sources
- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 5. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 773129-47-8 [chemicalbook.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. hereditybio.in [hereditybio.in]
- 13. chemistnotes.com [chemistnotes.com]
- 14. youtube.com [youtube.com]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. idexx.dk [idexx.dk]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. carilionclinic.org [carilionclinic.org]
- 20. microbiologyclass.net [microbiologyclass.net]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 26. pubs.aip.org [pubs.aip.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Validated Protocol for Interrogating the Anti-Inflammatory Activity of 5-Fluoro-2-methylcinnamic Acid
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, multi-tiered protocol for evaluating the anti-inflammatory potential of 5-Fluoro-2-methylcinnamic acid, a synthetic derivative of cinnamic acid. Cinnamic acid and its analogues have demonstrated a range of pharmacological effects, including anti-inflammatory properties, often by modulating key signaling pathways like NF-κB.[1][2] This guide outlines a systematic approach, beginning with robust in vitro cell-based assays to elucidate molecular mechanisms and progressing to a well-established in vivo model of acute inflammation to confirm physiological efficacy. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Scientific Rationale & Mechanistic Hypothesis
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis and inflammatory bowel disease.[3] The search for novel anti-inflammatory agents is paramount. Cinnamic acid derivatives are a promising class of compounds, known to inhibit the production of pro-inflammatory mediators.[1][4] Their mechanism of action often involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[1]
Upon stimulation by agents like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates a cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate into the nucleus.[5] In the nucleus, NF-κB drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][6]
We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting a key node in this pathway, thereby reducing the downstream production of these inflammatory mediators. The following protocols are designed to test this hypothesis.
Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition.
In Vitro Anti-inflammatory Activity Assessment
The murine macrophage cell line, RAW 264.7, is a cornerstone model for studying inflammatory responses.[7] Stimulation with LPS, an endotoxin from Gram-negative bacteria, triggers a robust inflammatory cascade, making it an ideal system for the initial screening of this compound.[8]
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Preliminary Step: Cytotoxicity Assessment
Causality: It is critical to first determine the non-toxic concentration range of this compound. Any observed reduction in inflammatory markers must be due to specific anti-inflammatory activity, not simply a consequence of cell death. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[9]
Protocol: MTT Assay
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[10]
-
Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[9]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the vehicle control. Subsequent experiments should only use non-cytotoxic concentrations.
Nitric Oxide (NO) Production Assay
Causality: During inflammation, iNOS is upregulated in macrophages, leading to a high output of nitric oxide (NO), a key inflammatory mediator.[9] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant, serving as an indirect measure of iNOS activity.[10][11]
Protocol: Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in 2.1.2.
-
Pre-treatment: Pre-treat the adhered cells with non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., L-NMMA, an iNOS inhibitor).[11]
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.[9]
-
Griess Reaction: Transfer 100 µL of supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.[7]
-
Quantification: Calculate nitrite concentration using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Quantification
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages during an inflammatory response.[12] Their quantification provides direct evidence of a compound's ability to suppress key signaling outputs. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for this purpose.[13]
Protocol: TNF-α and IL-6 ELISA
-
Supernatant Collection: Use the same cell culture supernatants collected for the Griess assay (from step 2.2.3).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[7][14] A generalized procedure is as follows: a. Coat a 96-well plate with the specific capture antibody (anti-TNF-α or anti-IL-6). b. Block the plate to prevent non-specific binding. c. Add standards, controls, and the collected cell culture supernatants to the wells and incubate. d. Wash the plate, then add the biotinylated detection antibody. e. Wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate, then add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[13] g. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.[15]
| Parameter | Recommendation | Source(s) |
| Cell Line | RAW 264.7 Murine Macrophages | [7][10] |
| Seeding Density | 1.5 - 2 x 10⁵ cells/mL in 96-well plates | [7][9] |
| Adherence Time | 24 hours | [7][16] |
| Compound Pre-treatment | 1-2 hours | [6][10] |
| Inflammatory Stimulus | Lipopolysaccharide (LPS), 1 µg/mL | [9] |
| Stimulation Time | 24 hours | [6][9] |
| Positive Control (NO) | L-NMMA | [11] |
| Positive Control (Cytokines) | Dexamethasone | [8] |
In Vivo Anti-inflammatory Activity Assessment
Causality: While in vitro assays provide mechanistic data, an in vivo model is essential to evaluate a compound's efficacy in a complex physiological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a highly reproducible and widely accepted standard for screening acute anti-inflammatory activity.[17][18] Carrageenan, a polysaccharide, is a phlogistic agent that induces a classic inflammatory response characterized by edema, hyperalgesia, and erythema.[18][19]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Use male Wistar rats (180-200 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment under standard laboratory conditions.[20]
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).[21]
-
Group III, IV, etc. (Test Groups): Receive different doses of this compound.
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the baseline reading (V₀).
-
Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[7][22]
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each animal.[18][21]
-
Post-Induction Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[23]
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume = Vt - V₀ .
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100 .
-
Data Interpretation & Conclusion
A successful anti-inflammatory profile for this compound would be characterized by:
-
Low cytotoxicity in the MTT assay at effective concentrations.
-
A dose-dependent reduction in LPS-induced NO, TNF-α, and IL-6 production in RAW 264.7 cells. This would support the hypothesis that the compound interferes with the NF-κB signaling pathway or related inflammatory cascades.[24]
-
A significant and dose-dependent reduction in paw edema volume in the in vivo model compared to the vehicle control group.[17]
Collectively, positive results from this tiered testing protocol would provide strong evidence for the anti-inflammatory activity of this compound, justifying further investigation into its precise molecular targets and its potential as a therapeutic agent.
References
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
-
Michalak, M. (2022). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, L., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]
-
Creative Biolabs (2022). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
Creative Bioarray (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]
-
Charles River Laboratories (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. Available at: [Link]
-
ResearchGate (n.d.). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. ResearchGate. Available at: [Link]
-
Hamed, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
-
Pacienza, N., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed Central. Available at: [Link]
-
Charles River Laboratories (n.d.). Macrophage Cell Assay. Charles River Laboratories. Available at: [Link]
-
Kato, Y., et al. (2000). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease, Oxford Academic. Available at: [Link]
-
ResearchGate (n.d.). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory Activity of Exosomes. ResearchGate. Available at: [Link]
-
Pontiki, E., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. MDPI. Available at: [Link]
-
Kaur, H., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. WJBPHS. Available at: [Link]
-
Pacienza, N., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed. Available at: [Link]
-
Charles River Laboratories (n.d.). Macrophage Cell Based Assays. Charles River Laboratories. Available at: [Link]
-
Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]
-
Kim, S. J., et al. (2010). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). ELISA analysis of TNF-α and IL-6 cytokine production by THP-1 macrophage cells. ResearchGate. Available at: [Link]
-
Yang, C., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
-
Lee, Y.-G., et al. (2018). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. Available at: [Link]
-
Stanković, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]
-
Stanković, N., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. Available at: [Link]
-
Semwal, P., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health (NIH). Available at: [Link]
-
Abrial, C., et al. (2021). Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages. Frontiers. Available at: [Link]
-
ResearchGate (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C). ResearchGate. Available at: [Link]
-
Kohno, S., et al. (2011). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. National Institutes of Health (NIH). Available at: [Link]
-
Ouchi, N., et al. (2011). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PubMed Central. Available at: [Link]
-
Liu, X., et al. (2022). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. Available at: [Link]
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Approach for Determining the Cytotoxicity of 5-Fluoro-2-methylcinnamic Acid
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on accurately assessing the cytotoxic and antiproliferative effects of 5-Fluoro-2-methylcinnamic acid. Cinnamic acid and its derivatives are a class of bioactive compounds known for their antioxidant properties and potential as anticancer agents.[1][2][3] However, these inherent chemical properties present a significant challenge for common cell viability assays. Specifically, their reducing potential can interfere with tetrazolium- and resazurin-based assays (e.g., MTT, XTT, PrestoBlue), leading to inaccurate results.[4] This guide outlines a multi-assay strategy designed to mitigate interference, ensuring the generation of reliable and reproducible data. We present a primary protocol using an ATP-quantification assay, which is less susceptible to compound interference, an orthogonal protocol using a resazurin-based assay that includes critical controls to account for interference, and a confirmatory assay to investigate the mechanism of cell death.
Introduction and Scientific Principle
This compound belongs to a class of compounds being investigated for a range of pharmacological activities, including antiproliferative effects.[2][5] The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and toxicology. Cell viability assays typically measure parameters indicative of metabolic activity or cellular integrity.
Commonly used assays fall into several categories:
-
Redox-Based Metabolic Assays (e.g., MTT, XTT, PrestoBlue): These colorimetric or fluorometric assays rely on the reduction of a probe (e.g., a tetrazolium salt or resazurin) by mitochondrial dehydrogenases in metabolically active cells.[6][7][8]
-
ATP-Based Metabolic Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, a direct indicator of metabolically active, viable cells.[9][10]
-
Mechanistic Assays (e.g., Caspase-Glo® 3/7): These assays measure specific events, such as the activation of caspases, which are key mediators of apoptosis.[11][12]
The Challenge with Cinnamic Acid Derivatives: The antioxidant nature of cinnamic acid derivatives means they can chemically reduce assay reagents in the absence of cellular activity.[4] This leads to a false positive signal, making the compound appear less cytotoxic than it is. Therefore, relying solely on a redox-based assay is ill-advised. Our recommended approach prioritizes an ATP-based assay and uses a carefully controlled redox-based assay as an orthogonal validation method.
Experimental Design and Strategy
A robust assessment of this compound requires a carefully planned experimental design. This involves proper compound handling, the selection of appropriate assays, and the inclusion of essential controls.
Compound Solubilization and Handling
Cinnamic acid derivatives are often hydrophobic and may have poor solubility in aqueous media.[13]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
Working Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells (including untreated controls) and is non-toxic to the cells, typically ≤0.5%.[14]
A Multi-Assay Approach for Validated Results
To circumvent potential artifacts, we employ a three-pronged strategy.
Caption: A multi-assay strategy for robust cytotoxicity profiling.
-
Primary Assay: ATP Quantification. This is the most reliable method as it is least likely to be affected by the compound's chemical properties.
-
Orthogonal Assay: Redox Activity. This serves as a secondary confirmation. It must be run with a parallel cell-free plate to quantify and subtract any background signal caused by direct chemical reduction of the assay reagent.[4]
-
Mechanistic Assay: Apoptosis Detection. If cytotoxicity is confirmed, this assay helps determine if the compound induces apoptosis, a common mechanism for anticancer agents.[15][16]
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted. Always include the following controls on each plate:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
Medium Blank: Medium only (no cells) for background subtraction.
General Cell Seeding Protocol (Day 1)
-
Harvest and count cells that are in the exponential growth phase.
-
Determine the optimal cell seeding density through a preliminary growth curve experiment. The goal is for cells to be ~80-90% confluent at the end of the assay.
-
Seed the cells in a 96-well plate at the determined density in 100 µL of culture medium.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Compound Treatment Protocol (Day 2)
-
Prepare 2X final concentrations of this compound by diluting the DMSO stock in pre-warmed culture medium.
-
Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Alternatively, add 100 µL of the 2X compound dilutions directly to the existing 100 µL of media for a final volume of 200 µL (adjust calculations accordingly).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 1: Primary Viability Assay - ATP Quantification (CellTiter-Glo®)
This protocol is based on the principle that ATP levels correlate with the number of metabolically active cells.[9]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Luminometer
Procedure (Day of Assay):
-
Remove the treated cell plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record luminescence using a plate-reading luminometer.
Protocol 2: Orthogonal Viability Assay - Resazurin Reduction (PrestoBlue®)
This protocol measures the reducing power of viable cells.[7][18] It is critical to run a parallel cell-free plate to account for direct compound interference.
Materials:
-
PrestoBlue® Cell Viability Reagent (Thermo Fisher Scientific)
-
Clear or black-walled 96-well plates
-
Fluorescence or Absorbance microplate reader
Procedure (Day of Assay):
-
Cell-Based Plate:
-
Add 10 µL of PrestoBlue® reagent to each well of the treated cell plate (for a 100 µL culture volume).
-
Incubate at 37°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Cell-Free Interference Plate (Run in Parallel):
-
Prepare a 96-well plate containing 100 µL of culture medium per well (no cells).
-
Add the same concentrations of this compound as used in the cell-based plate.
-
Add 10 µL of PrestoBlue® reagent to each well.
-
Incubate under the exact same conditions as the cell-based plate.
-
-
Measurement:
Protocol 3: Mechanistic Assay - Apoptosis Detection (Caspase-Glo® 3/7)
This assay quantifies caspase-3 and -7 activities, which are hallmark indicators of apoptosis.[12]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure (Day of Assay):
-
Follow the same initial steps as the CellTiter-Glo® assay: equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Record luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Data Analysis and Interpretation
Caption: Workflow for data analysis and normalization.
-
Background Subtraction: For each plate, subtract the average value of the medium blank wells from all other wells.
-
Correction for Interference (PrestoBlue® Assay Only): Subtract the background-subtracted signal from the cell-free plate from the corresponding wells on the cell-based plate. This corrected value reflects true cellular metabolic activity.
-
Normalization: Calculate the percentage of viability or caspase activity for each well relative to the vehicle control.
-
% Viability = (Corrected Sample Value / Average Vehicle Control Value) * 100
-
% Caspase Activity = (Sample Value / Average Vehicle Control Value) * 100
-
-
Dose-Response Curves: Plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ (half-maximal inhibitory concentration).
Interpreting Results: A Hypothetical Data Summary
This table illustrates how to interpret results from the multi-assay approach.
| Concentration (µM) | ATP Assay (% Viability) | Redox Assay (Corrected % Viability) | Apoptosis Assay (% Caspase Activity vs. Control) | Interpretation |
| 0 (Vehicle) | 100% | 100% | 100% | Baseline |
| 1 | 95% | 98% | 110% | No significant effect |
| 10 | 52% | 55% | 450% | Significant cytotoxicity, likely via apoptosis |
| 50 | 8% | 12% | 800% | Strong cytotoxicity and apoptosis induction |
| 100 | 2% | 5% | 300% (declining due to cell death) | Highly cytotoxic |
In this example, the ATP and corrected Redox assays show a concordant, dose-dependent decrease in cell viability. The strong increase in caspase activity confirms that this compound induces apoptosis. Without the cell-free correction, the redox assay might have falsely reported higher viability, masking the compound's true potency.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Trevigen. (n.d.). XTT Proliferation Assay Protocol. [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]
-
CellBioEd. (2020, July 25). Cell viability and proliferation assay with PrestoBlue. YouTube. [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). [Link]
-
Protocols.io. (2020, March 28). Cell viability using PrestoBlue HS. [Link]
-
Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. [Link]
-
ResearchGate. (n.d.). 1669 questions with answers in DMSO | Science topic. [Link]
-
Maciąg, K., et al. (2015). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. ResearchGate. [Link]
-
Maciąg, K., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cell Biology International. [Link]
-
Uesugi, S., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. [Link]
-
Maciąg, K., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed. [Link]
-
ResearchGate. (n.d.). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. [Link]
-
MDPI. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]
-
MDPI. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (2016). Ideas to dissolve 2-fluorocinnamic acid, 2-cholorcinnamic acid, and 2-methylcinnamic acid in Murashige Skoog (MS) medium?. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
-
National Center for Biotechnology Information. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. [Link]
Sources
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 12. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. youtube.com [youtube.com]
Application Note & Protocol Guide: In Vitro Profiling of 5-Fluoro-2-methylcinnamic acid
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 5-Fluoro-2-methylcinnamic acid, a synthetic derivative of cinnamic acid. Cinnamic acid and its analogues have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability and membrane permeability, potentially increasing therapeutic efficacy.[5] This guide outlines a logical, multi-tiered experimental workflow designed for researchers in pharmacology and drug development to systematically evaluate the compound's biological effects, focusing on its potential as an anticancer and anti-inflammatory agent. We present detailed, field-proven protocols for cytotoxicity screening, apoptosis induction, and key anti-inflammatory marker modulation, supported by the scientific rationale for each experimental choice.
Introduction & Scientific Rationale
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its synthetic derivatives are subjects of intense research due to their diverse biological activities.[2][6] Studies have shown these compounds can induce cell cycle arrest and apoptosis in cancer cells and suppress inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB) and lipoxygenases (LOX).[3][7] The structural backbone of this compound combines the cinnamic acid scaffold with two key modifications: a methyl group at the 2-position and a fluorine atom at the 5-position of the phenyl ring.
-
Fluorine Substitution: The C-F bond is exceptionally stable, and its introduction can block metabolic hydroxylation, often leading to improved pharmacokinetic profiles. Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.[5]
-
Methyl Substitution: The methyl group can provide steric hindrance, influencing the molecule's conformation and interaction with biological targets. It may also enhance lipophilicity, which can affect cell membrane permeability.
Given this structural rationale and the known activities of related compounds, we hypothesize that this compound (FMCA) possesses potential cytotoxic effects against cancer cells and may modulate key inflammatory responses. This guide provides the experimental framework to test these hypotheses.
Strategic Experimental Workflow
A tiered approach is recommended to efficiently characterize the in vitro effects of FMCA. This workflow begins with broad screening to determine cytotoxic potential and progresses to more specific assays to elucidate the mechanism of action.
Figure 1: A tiered experimental workflow for the in vitro characterization of this compound.
Phase 1: Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of FMCA across a panel of human cancer cell lines and establish the half-maximal inhibitory concentration (IC50).
Rationale: An initial broad screening is crucial to identify if the compound has antiproliferative activity and to determine the relevant concentration range for subsequent mechanistic studies. The choice of cell lines should cover diverse cancer types, as cinnamic acid derivatives have shown varied efficacy.[6] We propose a panel including lung (A549), breast (MCF-7), colon (HCT116), and pancreatic (BxPC-3) cancer cell lines, which are commonly used and have been cited in studies of related compounds.[8][9][10]
Protocol 3.1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
This compound (FMCA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT116, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of FMCA in DMSO. Serially dilute this stock in complete growth medium to create working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared FMCA dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the viability percentage against the log of FMCA concentration and use non-linear regression to determine the IC50 value.
Data Presentation:
| Cell Line | Cancer Type | FMCA IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| A549 | Lung | [Experimental Result] | [Experimental Result] |
| MCF-7 | Breast | [Experimental Result] | [Experimental Result] |
| HCT116 | Colon | [Experimental Result] | [Experimental Result] |
| BxPC-3 | Pancreatic | [Experimental Result] | [Experimental Result] |
| Table 1: Example table for summarizing IC50 data from cytotoxicity screening. |
Phase 2: Elucidating the Mechanism of Cell Death
Objective: If significant cytotoxicity is observed (e.g., IC50 < 20 µM), the next logical step is to determine the mode of cell death (apoptosis vs. necrosis) and its effect on the cell cycle.
Rationale: Many effective anticancer agents, including cinnamic acid derivatives, work by inducing programmed cell death, or apoptosis.[6] Distinguishing apoptosis from necrosis is critical, as apoptosis is a controlled, non-inflammatory process. Flow cytometry-based assays are the gold standard for this analysis.
Protocol 4.1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with FMCA at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., from BioLegend or Thermo Fisher Scientific).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Figure 2: Logic diagram for interpreting Annexin V/PI flow cytometry data.
Phase 3: Anti-Inflammatory Activity Screening
Objective: To assess the potential of FMCA to suppress key inflammatory responses in a cellular model of inflammation.
Rationale: Cinnamic acid derivatives are known to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[3][7] The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a widely accepted and robust in vitro model for studying inflammation.[11] It is essential to use sub-lethal concentrations of FMCA (well below the IC50 determined in cancer lines, or determined separately in RAW 264.7 cells) to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity.
Protocol 5.1: Nitric Oxide (NO) Production Assay
Principle: In LPS-stimulated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is rapidly oxidized to nitrite in the cell culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, which can be quantified colorimetrically.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will result in ~90% confluency after 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of FMCA for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells: vehicle only, LPS only, and FMCA only.
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.
-
Read the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control.
Conclusion
This application note outlines a structured, hypothesis-driven approach for the preliminary in vitro evaluation of this compound. By following this three-phase workflow, researchers can efficiently determine the compound's cytotoxic potential against relevant cancer cell lines, elucidate its primary mechanism of cell death, and assess its anti-inflammatory properties. The resulting data will form a robust foundation for further preclinical development, including more advanced mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling.
References
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). ResearchGate. [Link]
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). MDPI. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC - PubMed Central. [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). medscidiscovery.com. [Link]
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (n.d.). Semantic Scholar. [Link]
-
The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (n.d.). NIH. [Link]
-
2-Fluoro-5-(trifluoromethyl)cinnamic acid. (n.d.). MySkinRecipes. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). MDPI. [Link]
-
(PDF) The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. (2024). ResearchGate. [Link]
-
Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. [Link]
-
Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. (2024). Scirp.org. [Link]
-
Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. (2012). PubMed. [Link]
-
Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (2025). PMC - NIH. [Link]
-
Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. (n.d.). NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies | Semantic Scholar [semanticscholar.org]
- 5. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for the Development and Biological Evaluation of 5-Fluoro-2-methylcinnamic Acid Derivatives
Abstract
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Strategic modification of the core structure can lead to compounds with enhanced potency and improved pharmacokinetic profiles. This guide provides a comprehensive framework for the synthesis and biological evaluation of a novel library of derivatives based on 5-Fluoro-2-methylcinnamic acid. The introduction of a fluorine atom can significantly alter electronic properties and enhance metabolic stability, while the methyl group influences conformational flexibility, making this an attractive starting point for drug discovery.[3] We present detailed, field-proven protocols for the synthesis of an amide library and a tiered biological screening cascade designed to identify lead compounds for further development.
Part 1: Rationale and Strategic Design
The core principle of this research program is to leverage the known biological activities of the cinnamic acid scaffold and enhance them through targeted chemical modification.
1.1. The Cinnamic Acid Scaffold The 3-phenyl-2-propenoic acid structure offers multiple points for chemical modification: the phenyl ring, the alkene bond, and the carboxylic acid functional group.[1] This versatility allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.
1.2. Why this compound? Our choice of starting material is deliberate and based on established medicinal chemistry principles:
-
Fluorine Substitution: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to metabolic degradation by cytochrome P450 enzymes.[3] This modification can increase the compound's biological half-life and bioavailability. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions with target proteins.
-
Methyl Substitution: The ortho-methyl group sterically influences the orientation of the acrylic acid side chain relative to the phenyl ring. This conformational constraint can lead to more specific binding with a biological target, potentially increasing potency and reducing off-target effects.
1.3. The Amide Library Approach For our initial derivatization strategy, we focus on the carboxylic acid moiety. Converting it into a diverse library of amides is a robust and efficient method to explore the chemical space around the core scaffold. Amide bonds are metabolically stable and can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. This approach is well-documented for producing conjugates with potent biological activities.[4]
Part 2: Synthesis of 5-Fluoro-2-methylcinnamide Derivatives
This section details the protocol for synthesizing a library of amide derivatives from the parent acid using a standard peptide coupling reaction. The workflow is designed for efficiency and amenability to parallel synthesis.
2.1. Synthetic Workflow Overview
The overall process involves activating the carboxylic acid of this compound, followed by nucleophilic attack from a primary or secondary amine to form the corresponding amide.
Caption: General workflow for the synthesis of an amide derivative library.
2.2. Protocol: General Procedure for Amide Coupling
This protocol describes the synthesis of a single representative amide. It can be adapted for parallel synthesis in multi-well plates to generate a library.
Rationale for Reagent Choice:
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. Its urea byproduct is also water-soluble, simplifying purification.
-
HOBt (Hydroxybenzotriazole): An additive that reacts with the activated acid to form an active ester intermediate. This strategy minimizes side reactions and suppresses racemization (if chiral amines are used).
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants.
Materials:
-
This compound
-
Amine of choice (e.g., Benzylamine)
-
EDCI
-
HOBt
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (Brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Pre-activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. This allows for the formation of the HOBt active ester.
-
Amine Addition: In a separate vial, dissolve the chosen amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask, followed by the addition of DIPEA (2.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally, brine. The acid and base washes remove unreacted starting materials and coupling byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 3: Tiered Biological Screening Cascade
A tiered or cascaded screening approach is an efficient method to rapidly identify promising compounds from a library. It begins with broad, high-throughput assays and progresses to more specific, lower-throughput assays for the most interesting "hits."
Caption: A tiered approach for the biological evaluation of derivatives.
3.1. Tier 1 Protocol: Antiproliferative MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5]
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Doxorubicin (positive control)
-
Sterile 96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the test compounds. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the viable cells.
-
Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
3.2. Tier 2 Protocol: Anti-inflammatory (Albumin Denaturation Inhibition)
Principle: Inflammation can involve the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. Anti-inflammatory compounds can protect the albumin from denaturing.[4]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (positive control)
Step-by-Step Procedure:
-
Reaction Mixture: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.
-
Control: A control tube should be prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the water bath to 70°C for 5 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Data Acquisition: Measure the turbidity (absorbance) of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100
3.3. Tier 2 Protocol: Antimicrobial (Broth Microdilution for MIC)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay determines the MIC of the test compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[8][9]
Materials:
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Ciprofloxacin (positive control)
-
Sterile 96-well plates
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the stock test compound (e.g., at 256 µg/mL) to the first column. Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Part 4: Data Presentation and Interpretation
Clear presentation of quantitative data is crucial for comparing the activity of derivatives and establishing Structure-Activity Relationships (SAR).
Table 1: Hypothetical Biological Screening Results for Selected Derivatives
| Compound ID | R-Group (Amine) | Antiproliferative IC₅₀ (µM) [MCF-7 Cells] | Anti-inflammatory (% Inhibition @ 100 µg/mL) | Antimicrobial MIC (µg/mL) [S. aureus] |
| Parent Acid | -OH | > 100 | 25.4 | > 128 |
| CFM-01 | Benzyl | 22.5 | 45.1 | 64 |
| CFM-02 | 4-Methoxybenzyl | 15.8 | 58.3 | 32 |
| CFM-03 | Morpholinyl | 85.1 | 30.2 | > 128 |
| CFM-04 | Cyclohexyl | 48.9 | 35.7 | 128 |
| Doxorubicin | N/A (Control) | 0.8 | - | - |
| Diclofenac | N/A (Control) | - | 88.9 | - |
| Ciprofloxacin | N/A (Control) | - | - | 0.5 |
Interpretation and Hit Selection:
-
From the hypothetical data, CFM-02 emerges as a promising hit. It shows the best antiproliferative activity (IC₅₀ = 15.8 µM), significant anti-inflammatory potential, and moderate antimicrobial activity.
-
The comparison between CFM-01 and CFM-02 suggests that adding an electron-donating methoxy group to the benzylamine moiety enhances activity across all assays.
-
The morpholinyl amide (CFM-03 ) shows significantly reduced activity, suggesting that a bulky, more polar group at this position may be detrimental.
-
"Hit" compounds like CFM-02 would be selected for further dose-response studies, evaluation against a wider panel of cell lines or microbial strains, and potential mechanistic studies.
References
- Drug Repurposing Hub for Cancer Tre
- Unbiased Oncology Compound Screen.Merck.
- Anticancer Screening Compound Libraries.Life Chemicals.
- Anticancer Drug Discovery Based on N
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.Journal of Applied Pharmaceutical Science.
- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents.World Journal of Biology and Pharmaceutical Health Sciences.
- Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents.
- Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation.
- Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids.MDPI.
- Antimicrobial susceptibility tests: A comprehensive review.INTEGRA Biosciences.
- The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies.
- Antimicrobial Susceptibility Testing.Apec.org.
- Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.WOAH.
- Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices.Clinical Infectious Diseases, Oxford Academic.
- Synthesis of Cinnamic Acid Derivatives.
- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid.BenchChem.
- Cinnamic Acid Derivatives and Their Biological Efficacy.PubMed.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities.Journal of Chemical and Pharmaceutical Research.
- Pharmacological Potential of Cinnamic Acid and Deriv
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- Cinnamic Acid Derivatives and Their Biological Efficacy.MDPI.
- Cinnamic Acid Derivatives and Their Biological Efficacy.PubMed Central.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.MDPI.
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. apec.org [apec.org]
Application Note: 5-Fluoro-2-methylcinnamic Acid as a Versatile Building Block for the Synthesis of Bioactive Quinolone Scaffolds
Introduction: The Strategic Value of 5-Fluoro-2-methylcinnamic Acid
This compound is a trifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its unique architecture, comprising an α,β-unsaturated carboxylic acid, a strategically placed methyl group, and a fluorine atom, offers a confluence of reactivity and desirable physicochemical properties.
-
The Cinnamic Acid Moiety: The α,β-unsaturated system is a versatile handle for a multitude of classical organic transformations, including addition reactions and cyclizations.
-
Fluorine Substitution: The presence of a fluorine atom at the 5-position is particularly noteworthy. Fluorine is a well-established bioisostere for hydrogen, but its high electronegativity can profoundly influence a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its introduction into heterocyclic scaffolds is a key strategy in modern drug design.
-
The Ortho-Methyl Group: The methyl group at the 2-position provides steric influence and, more importantly, acts as a crucial electronic and directing group that can be exploited to control the regioselectivity of subsequent chemical transformations on the aromatic ring.
This application note provides a detailed, field-proven protocol for leveraging this compound in the synthesis of a substituted quinolin-2(1H)-one, a core scaffold found in numerous pharmacologically active agents.
Core Application: Synthesis of 7-Fluoro-8-methylquinolin-2(1H)-one
Quinolin-2(1H)-ones are privileged heterocyclic motifs with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The synthetic strategy outlined below transforms this compound into the corresponding quinolinone via a robust and scalable two-step, one-pot sequence involving nitration followed by a domino reductive cyclization.
Overall Synthetic Workflow
The transformation proceeds through a key nitrated intermediate, which is then subjected to a one-pot reduction and intramolecular lactamization to furnish the final heterocyclic product.
Caption: Workflow for the synthesis of 7-Fluoro-8-methylquinolin-2(1H)-one.
Part 1: Electrophilic Nitration
Scientific Rationale
The first step is a regioselective nitration of the aromatic ring. The substitution pattern on this compound presents an interesting case for directing effects in electrophilic aromatic substitution.
-
The -CH₃ group is an activating, ortho, para-director.
-
The -F group is a deactivating, ortho, para-director.
-
The -CH=CHCOOH group is a deactivating, meta-director.
The positions ortho to the methyl group are C1 and C3. The positions ortho to the fluorine are C4 and C6. The combined activating and directing influence of the ortho-methyl and para-fluoro substituents strongly favors electrophilic attack at the C4 position. This convergence of directing effects allows for a highly regioselective nitration, yielding the crucial 5-Fluoro-2-methyl-4-nitrocinnamic acid intermediate.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-4-nitrocinnamic acid
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound to concentrated sulfuric acid, cooled to 0 °C in an ice bath. Stir until complete dissolution.
-
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture. Causality: This slow, cooled addition is critical to prevent over-heating and the formation of undesired side products. The temperature must be maintained below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude nitrated product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral (pH ~7). The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Fluoro-2-methyl-4-nitrocinnamic acid.
Part 2: One-Pot Reductive Cyclization
Scientific Rationale & Mechanism
This key transformation efficiently constructs the quinolinone ring in a single pot. The reaction proceeds via two distinct, sequential mechanistic steps:
-
Reduction of the Nitro Group: Iron metal in the presence of an acid (acetic acid) is a classic and highly effective method for the reduction of aromatic nitro groups to amines.[2][3][4] This "dissolving metal reduction" is robust, inexpensive, and tolerates a wide variety of functional groups.
-
Intramolecular Lactamization: The in situ generated ortho-aminocinnamic acid intermediate is primed for cyclization. Under the acidic and heated reaction conditions, the nucleophilic amine attacks the electrophilic β-carbon of the α,β-unsaturated acid (a conjugate addition), or directly attacks the activated carboxylic acid group, followed by tautomerization to form the thermodynamically stable six-membered lactam (the quinolinone ring).
Caption: Mechanism of the domino reductive cyclization process.
Detailed Experimental Protocol: Synthesis of 7-Fluoro-8-methylquinolin-2(1H)-one
Materials:
-
5-Fluoro-2-methyl-4-nitrocinnamic acid (1.0 eq)
-
Iron powder (Fe, fine grade, ~5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Fluoro-2-methyl-4-nitrocinnamic acid, ethanol, and glacial acetic acid. Stir to create a suspension.
-
Reduction & Cyclization: Add the iron powder to the mixture. Heat the reaction to reflux (typically 80-90 °C). Causality: The heat is necessary to drive both the reduction and the subsequent lactamization. The reaction is often exothermic initially, so controlled heating is advised.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically fluorescent, spot corresponding to the quinolinone product indicates reaction completion (usually 2-4 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with additional ethanol or ethyl acetate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate. The crude product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 7-Fluoro-8-methylquinolin-2(1H)-one can be further purified by column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol) or recrystallization to achieve high purity.
Data Summary: Reaction Parameters
| Parameter | Step 1: Nitration | Step 2: Reductive Cyclization |
| Key Reagents | Conc. H₂SO₄, Fuming HNO₃ | Iron (Fe) Powder, Acetic Acid (AcOH) |
| Solvent | Sulfuric Acid | Ethanol / Acetic Acid |
| Temperature | 0 - 10 °C | Reflux (~80-90 °C) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Typical Yield | 80 - 90% (for nitration) | 70 - 85% (for cyclization) |
Conclusion
This compound serves as an exemplary building block for the efficient construction of complex, medicinally-relevant heterocyclic systems. The protocol described herein for the synthesis of 7-Fluoro-8-methylquinolin-2(1H)-one highlights a reliable and scalable pathway that leverages fundamental organic reactions. The strategic placement of the fluoro and methyl groups allows for predictable control of regiochemistry, while the domino reductive cyclization provides an atom-economical and efficient method for ring formation. This approach should be readily adaptable for the synthesis of a library of related quinolone derivatives for screening in drug discovery programs.
References
- BenchChem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.
-
Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]
-
ResearchGate. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
- ResearchGate. (n.d.). Reduction of Nitro group using iron.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methylcinnamic Acid
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylcinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related compounds. As a key intermediate in various pharmaceutical and materials science applications, achieving a high yield and purity of this compound is critical.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The methodologies and solutions presented are grounded in established chemical principles to help you diagnose issues, optimize reaction conditions, and improve your overall yield.
Core Synthetic Strategies: An Overview
The synthesis of this compound, a substituted α,β-unsaturated aromatic acid, is typically approached via one of three robust C-C bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
-
Perkin Reaction : A classic method involving the condensation of an aromatic aldehyde (5-fluoro-2-methylbenzaldehyde) with an acid anhydride (e.g., acetic anhydride) using an alkali salt of the corresponding acid as a base catalyst.[1]
-
Heck Reaction : A powerful palladium-catalyzed cross-coupling of an aryl halide (e.g., 5-fluoro-2-methyl-iodobenzene) with an alkene (e.g., acrylic acid or its esters).[2]
-
Knoevenagel Condensation : The reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically followed by decarboxylation.[3][4]
Each of these routes presents unique challenges. The following sections are structured in a question-and-answer format to directly address potential pitfalls and guide you toward a successful synthesis.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific, common problems encountered during the synthesis of this compound.
General Issues & Reaction Monitoring
Q1: My reaction has resulted in a very low yield or has failed completely. What are the fundamental parameters I should verify first?
A1: Before delving into complex mechanistic problems, always start with the fundamentals. A surprising number of "failed" reactions can be traced back to basic setup and reagent issues.
-
Reagent Quality: Verify the purity of your starting materials, particularly the 5-fluoro-2-methylbenzaldehyde or the corresponding aryl halide. Aldehydes can oxidize to carboxylic acids on storage, and aryl halides can degrade.[5] High-purity starting materials are crucial for preventing side reactions.[3]
-
Solvent & Atmosphere: Many of these reactions, especially the Heck reaction, are sensitive to oxygen and water.[5] Ensure solvents are anhydrous and properly degassed where required.[5] Using an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst degradation and other side reactions.
-
Temperature Control: Ensure your reaction is maintained at the optimal temperature. Temperatures that are too low can lead to sluggish or stalled reactions, while excessively high temperatures can cause decomposition of reagents, catalysts, or the desired product.[3][5] For instance, Knoevenagel condensations are often optimal between 80-120°C to balance reaction rate against byproduct formation.[3]
-
Stoichiometry: Double-check the molar ratios of your reactants and catalysts. Even small deviations can have a significant impact on yield.
Q2: How can I effectively monitor the progress of my reaction to determine the optimal endpoint?
A2: Proper reaction monitoring is key to maximizing yield by preventing the formation of degradation products from overly long reaction times.
-
Thin-Layer Chromatography (TLC): TLC is the most common and rapid method. Develop a suitable solvent system that gives good separation between your starting materials and the product. Spot the reaction mixture alongside your starting materials at regular intervals (e.g., every hour). The disappearance of the limiting reagent spot and the appearance of a new product spot indicate progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be analyzed by GC-MS or LC-MS. This will not only track the consumption of reactants and formation of the product but also help identify any major side products being formed.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a reaction aliquot can provide a clear picture of the conversion ratio by integrating characteristic peaks of the starting material and product.[6]
Perkin Reaction: Specific Issues
Q3: My Perkin reaction is producing a dark, tarry mixture with multiple spots on TLC. What are the likely side reactions?
A3: The Perkin reaction, while classic, requires careful temperature control to minimize side reactions.[7]
-
Self-Condensation of Anhydride: The basic conditions can promote the aldol self-condensation of acetic anhydride, especially at higher temperatures, leading to complex byproducts.
-
Decarboxylation: The intermediate product can undergo decarboxylation, particularly if the temperature is too high, leading to the formation of an alkene instead of the desired cinnamic acid.
-
Aldehyde Side Reactions: The aromatic aldehyde can undergo other base-catalyzed reactions if conditions are not optimized.
To mitigate this, ensure the reaction temperature does not significantly exceed the recommended value (often in the range of 160-180°C).[4][7] Using the correct, freshly prepared alkali salt of the acid is also crucial for catalytic efficiency.[8]
Q4: The reaction is very slow or stalls before completion. How can I drive it forward?
A4: A sluggish Perkin reaction is often due to insufficient catalytic activity or suboptimal temperature.
-
Catalyst Activity: The alkali salt of the acid (e.g., potassium acetate) is the catalyst.[9] Ensure it is anhydrous and finely powdered for maximum activity. The choice of cation matters; potassium salts are often more effective than sodium salts, leading to better yields.[7]
-
Temperature: While excessive heat is detrimental, a temperature that is too low will not be sufficient to drive the reaction. A typical range is 170-180°C for 3-5 hours.[4] If the reaction is slow, consider a modest increase in temperature or extending the reaction time, while carefully monitoring for byproduct formation via TLC.
-
Reagent Ratio: A slight excess of the acid anhydride is commonly used to ensure the complete conversion of the more valuable aldehyde.
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 4. bepls.com [bepls.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 9. byjus.com [byjus.com]
Technical Support Center: Troubleshooting Solubility of 5-Fluoro-2-methylcinnamic acid
Welcome to the technical support guide for 5-Fluoro-2-methylcinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges often encountered with this and similar compounds in in vitro settings. As a substituted cinnamic acid, this molecule possesses a carboxylic acid group, making its solubility highly dependent on the physicochemical environment.[1] This guide provides a logical, step-by-step approach to achieving successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: I've tried dissolving this compound in my aqueous cell culture medium, but it won't go into solution. Why is this happening?
A1: this compound, like many cinnamic acid derivatives, is a poorly water-soluble organic acid.[2] Its molecular structure contains a largely non-polar aromatic ring and an alkyl group, which dominate its properties over the polar carboxylic acid group. In its neutral (protonated) form, it is not readily soluble in aqueous solutions at physiological pH.
Q2: I used DMSO to make a stock solution, but the compound precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic co-solvent (like 100% DMSO) is introduced into an aqueous medium where its solubility is much lower. The key is to ensure the final concentration of the organic solvent in your assay is high enough to maintain solubility, but low enough to not cause cellular toxicity.[3][4] You may need to prepare a more dilute stock solution or use a multi-step dilution process.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid significant cytotoxicity.[5][6] However, some sensitive primary cells may require even lower concentrations, such as 0.1%.[6] It is always best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.[7]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Absolutely. As a carboxylic acid, its solubility is highly pH-dependent.[8][9] By increasing the pH of the solution to a value above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This charged species is significantly more soluble in aqueous media.[10]
Q5: Are there any other solvents I can try?
A5: Besides DMSO, other organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used to prepare stock solutions.[11] However, the same principles of avoiding precipitation upon dilution and considering solvent toxicity apply. The choice of solvent may also depend on the specific requirements of your downstream application.
Systematic Troubleshooting Workflow
This workflow is designed to guide you through a logical progression of steps to achieve a stable and soluble solution of this compound for your in vitro experiments.
Caption: A decision-making workflow for solubilizing this compound.
Detailed Experimental Protocols
Step 1: Preparation of a High-Concentration Stock Solution in 100% DMSO
The initial step is to create a concentrated stock solution in a suitable organic solvent. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules.[12]
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating (37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Kinetic Solubility Test in Aqueous Buffer
This step is crucial to determine the solubility limit of your compound in the final assay buffer when diluted from a DMSO stock.
Protocol:
-
Prepare a series of dilutions of your DMSO stock solution in your chosen aqueous buffer (e.g., PBS, cell culture medium). A common approach is a 2-fold serial dilution.[3]
-
Add a small volume of the DMSO stock to the aqueous buffer and mix thoroughly. It is important to add the stock to the buffer and not the other way around to minimize immediate precipitation.
-
Visually inspect for any signs of precipitation (cloudiness, particulates).
-
For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm).[3]
-
The highest concentration that remains clear is your approximate kinetic solubility limit.
Step 3: Troubleshooting Solubility Issues
If precipitation is observed during the kinetic solubility test, the following strategies can be employed.
This method leverages the acidic nature of the carboxylic acid group to increase solubility.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Protocol:
-
Prepare a stock solution of a base, such as 1 M NaOH.
-
While stirring your aqueous buffer, slowly add small increments of the base to raise the pH. Monitor the pH with a calibrated pH meter.
-
Attempt to dissolve the this compound directly in the pH-adjusted buffer.
-
Alternatively, prepare a concentrated stock solution in a slightly basic solution (e.g., pH 8-9) and then dilute it into your final assay medium. Ensure the final pH of the assay medium is compatible with your cells.
Table 1: General Solubility Guidelines for Carboxylic Acids based on pH
| pH relative to pKa | Predominant Species | Expected Aqueous Solubility |
| pH < pKa | R-COOH (Neutral) | Low |
| pH = pKa | 50% R-COOH, 50% R-COO- | Moderate |
| pH > pKa | R-COO- (Anionic) | High |
If pH adjustment is not feasible for your experimental system, optimizing the co-solvent concentration is another approach.
Protocol:
-
Determine the maximum tolerable concentration of DMSO for your cell line (vehicle control experiment).
-
Prepare a series of stock solutions of your compound in 100% DMSO at different concentrations.
-
Dilute these stock solutions into your assay buffer to achieve a range of final compound concentrations, while keeping the final DMSO concentration constant and below the cytotoxic level.
-
This method helps to find the highest achievable compound concentration at a non-toxic solvent concentration.
For particularly challenging compounds, more advanced formulation strategies may be necessary.[13]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Tween® 80 can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.
Summary and Best Practices
-
Always perform a vehicle control: This is essential to ensure that the solvent and any other additives are not interfering with your experimental results.[7]
-
Start with a high-concentration stock in 100% DMSO: This provides flexibility for subsequent dilutions.
-
Determine the kinetic solubility early: This will save time and resources by identifying potential issues before large-scale experiments.
-
Consider the impact of pH: For acidic compounds, pH is a powerful tool to enhance solubility.
-
Document everything: Keep detailed records of your solubilization protocols, including solvent concentrations, pH, and any observations of precipitation.
By following this structured approach, you can systematically overcome the solubility challenges associated with this compound and obtain reliable and reproducible results in your in vitro studies.
References
-
S. G. Modha, R. G. Parmar, D. H. Purohit, and S. K. Shukla, "Cinnamic Acid Derivatives and Their Biological Efficacy," Molecules, vol. 27, no. 1, p. 272, Dec. 2021. [Online]. Available: [Link]
-
MySkinRecipes, "2-Fluoro-5-(trifluoromethyl)cinnamic acid." [Online]. Available: [Link]
-
Cheméo, "Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5)." [Online]. Available: [Link]
-
CP Lab Safety, "2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram." [Online]. Available: [Link]
-
Ascendia Pharmaceuticals, "5 Novel Techniques for Solubility Enhancement," Jul. 26, 2021. [Online]. Available: [Link]
-
A. C. M. G. de Souza et al., "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro," Braz. Oral Res., vol. 38, p. e001, 2024. [Online]. Available: [Link]
-
Chemistry LibreTexts, "16.4: The Effects of pH on Solubility," Jan. 03, 2019. [Online]. Available: [Link]
-
A. B. Shapiro, "How to deal with the poor solubility of tested compounds in MTT assay?," ResearchGate, Jan. 2013. [Online]. Available: [Link]
-
D. C. Chow, "Effect of pH and temperature on the solubility of a surface active carboxylic acid," J. Pharm. Sci., vol. 72, no. 10, pp. 1155-1158, Oct. 1983. [Online]. Available: [Link]
-
A. A. Adetuyi, "Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties," Trop. J. Nat. Prod. Res., vol. 2, no. 4, pp. 169-174, Aug. 2018. [Online]. Available: [Link]
-
A. Avdeef and M. Kansy, "Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds," Pharmaceutics, vol. 12, no. 10, p. 917, Sep. 2020. [Online]. Available: [Link]
-
X. Zhang et al., "Solubilization techniques used for poorly water-soluble drugs," Acta Pharm. Sin. B, vol. 13, no. 10, pp. 4035-4054, Oct. 2023. [Online]. Available: [Link]
-
M. Valgimigli et al., "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes," Molecules, vol. 27, no. 14, p. 4509, Jul. 2022. [Online]. Available: [Link]
-
R. Le-Gac, "What the concentration of DMSO you use in cell culture assays?," ResearchGate, Jan. 2016. [Online]. Available: [Link]
-
M. Soczyńska-Kordala et al., "Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts," Antioxidants, vol. 10, no. 10, p. 1616, Oct. 2021. [Online]. Available: [Link]
-
T. Ishikawa and G. W. Zamami, "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry," J. Med. Chem., vol. 58, no. 18, pp. 7119-7144, Sep. 2015. [Online]. Available: [Link]
-
M. A. S. A. de Souza et al., "Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups.," Carbohydr. Polym., vol. 101, pp. 1138-1144, Jan. 2014. [Online]. Available: [Link]
- P. Sharma, "Cinnamic acid derivatives: A new chapter of various pharmacological activities," J. Chem. Pharm. Res., vol. 3, no. 2, pp. 403-423, 2011.
-
LifeTein, "DMSO usage in cell culture," Feb. 01, 2023. [Online]. Available: [Link]
- H. H. T. Nguyen et al., "Considerations regarding use of solvents in in vitro cell based assays," J. Ethnopharmacol., vol. 145, no. 1, pp. 91-95, Jan. 2013.
-
S. R. Patwe, A. B. Naik, and A. B. Pandit, "Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes," J. Crystallization Process and Technology, vol. 6, no. 3, pp. 63-75, 2016. [Online]. Available: [Link]
-
Reddit, "How does pH affect water solubility of organic acids (or acids in general)?," Feb. 27, 2012. [Online]. Available: [Link]
- S. Savjani, K. Gajjar, and J. K. Savjani, "Techniques for Improving Solubility," International Journal of Medical Science and Dental Research, vol. 4, no. 4, pp. 1-11, Apr. 2021.
-
Quora, "What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?," Apr. 07, 2018. [Online]. Available: [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. reddit.com [reddit.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-methylcinnamic Acid Derivatization
Introduction
Welcome to the technical support center for the derivatization of 5-Fluoro-2-methylcinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. This compound and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.[1] The strategic introduction of fluorine and a methyl group onto the cinnamic acid scaffold can significantly influence its physicochemical and biological properties.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the derivatization of this compound. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions, maximize yields, and ensure the purity of your target derivatives.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the derivatization of this compound.
Q1: My amidation reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low yields in amidation reactions are a frequent challenge and can stem from several factors.[2] A systematic approach to troubleshooting is recommended:
-
Ineffective Carboxylic Acid Activation: The chosen coupling reagent may not be sufficiently potent for the sterically hindered 2-methyl group and the electron-withdrawing fluorine on the phenyl ring. Consider switching to a more powerful activating agent like HATU or COMU.[2]
-
Moisture Contamination: Carbodiimide reagents (e.g., EDC, DCC) and uronium salts (e.g., HATU) are highly sensitive to moisture.[3] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Poor Starting Material Purity: Impurities in either the this compound or the amine can interfere with the reaction. Confirm the purity of your starting materials using appropriate analytical techniques like NMR or LC-MS.[2]
-
Suboptimal Base Selection: The choice and amount of base can be critical. While a base is necessary to neutralize the acid formed, an excessively strong or abundant base can lead to side reactions or racemization. N,N-diisopropylethylamine (DIPEA) is often a preferred non-nucleophilic base.[2]
Q2: I am observing the formation of a significant amount of an N-acylurea byproduct in my DCC/EDC-mediated coupling reaction. How can I prevent this?
A2: N-acylurea formation is a common side reaction when using carbodiimides like DCC or EDC. It occurs when the highly reactive O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[2] To mitigate this:
-
Addition of HOBt or HOAt: Including an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea. These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement and more reactive towards the amine.
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement reaction.
-
Order of Reagent Addition: Adding the amine to the pre-activated carboxylic acid (a mixture of the acid, carbodiimide, and HOBt/HOAt) can sometimes improve the yield of the desired amide.[4]
Q3: My Fischer esterification of this compound is incomplete, even after prolonged reaction times. What can I do to drive the reaction to completion?
A3: Fischer esterification is an equilibrium-controlled reaction.[1] To achieve high yields, the equilibrium must be shifted towards the product side.[1] Consider the following strategies:
-
Use of Excess Alcohol: Employing the alcohol as the solvent or using a large excess (5-10 equivalents) can effectively shift the equilibrium.
-
Water Removal: The removal of water as it is formed will drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Stronger Acid Catalyst: While sulfuric acid is commonly used, p-toluenesulfonic acid (pTSA) can sometimes be a more effective catalyst.[1]
-
Increase Reaction Temperature: Higher temperatures can increase the reaction rate, but be mindful of potential side reactions or decomposition of starting materials.
Q4: I am having difficulty purifying my this compound derivative. What purification techniques are most effective?
A4: The choice of purification method depends on the properties of your derivative and the impurities present.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[5] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of your compound.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure crystalline product.[3] The ideal solvent is one in which your product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3]
-
Aqueous Work-up: An aqueous work-up is crucial for removing water-soluble byproducts and excess reagents, especially after coupling reactions.[2] This typically involves washing the organic layer with dilute acid, base, and brine.
-
Preparative HPLC: For challenging separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues by optimizing key reaction parameters.
Table 1: Troubleshooting Common Derivatization Issues
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction | Increase reaction time, temperature, or use a more potent catalyst/coupling agent.[2] |
| Side reactions | Optimize reaction conditions (temperature, solvent, base) to minimize byproduct formation.[2] | |
| Poor starting material quality | Purify starting materials before use.[2] | |
| Moisture contamination | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.[3] | |
| Impurity Formation | Formation of byproducts | Adjust stoichiometry of reagents, change the order of addition, or add a scavenger resin. |
| Decomposition of product/reagents | Run the reaction at a lower temperature or for a shorter duration. | |
| Incomplete Reaction | Insufficient activation | Use a more powerful activating agent or increase the amount of catalyst.[2] |
| Steric hindrance | Consider a less sterically hindered nucleophile or a more reactive electrophile if possible. | |
| Reversible reaction | Shift the equilibrium by removing a byproduct (e.g., water in esterification).[1] | |
| Difficulty in Product Isolation | Product is too soluble in the work-up solvent | Use a different extraction solvent or perform a back-extraction. |
| Emulsion formation during work-up | Add brine to the aqueous layer to break the emulsion. | |
| Product "oiling out" instead of crystallizing | Use a different recrystallization solvent system or try seeding the solution with a small crystal of the pure product.[7] |
Optimizing Key Reaction Parameters
Solvent Selection
The choice of solvent can significantly impact reaction rate and selectivity.[8]
-
For Amidation: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[9] DMF can be particularly effective at dissolving all reaction components.
-
For Esterification: The alcohol reactant itself can often serve as the solvent.[1] If a co-solvent is needed, non-polar solvents like toluene can be used with a Dean-Stark apparatus to remove water.
Temperature Control
Reaction temperature is a critical parameter that influences both the rate of the desired reaction and the formation of byproducts.
-
Amidation with Coupling Reagents: These reactions are often carried out at room temperature.[10] For challenging couplings or to minimize side reactions like N-acylurea formation, cooling the reaction to 0 °C is recommended.[2]
-
Fischer Esterification: These reactions typically require heating to reflux to achieve a reasonable reaction rate.[1]
Catalyst and Coupling Reagent Selection
The appropriate choice of catalyst or coupling agent is crucial for efficient derivatization.
-
Amidation:
-
Esterification:
Experimental Protocols
Protocol 1: Amidation of this compound using HATU
This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[2]
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fischer Esterification of this compound
This protocol outlines a general procedure for the synthesis of an ester derivative of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Diethyl ether or Ethyl acetate
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents or use as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) or p-toluenesulfonic acid (5-10 mol%) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a large excess of alcohol was used, remove most of it under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and wash carefully with saturated NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or distillation if it is a liquid.
Visualizations
Amidation Reaction Workflow
Caption: Decision tree for troubleshooting low reaction yields.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 4. researchgate.net [researchgate.net]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 5-Fluoro-2-methylcinnamic Acid
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Welcome to the technical support center for the purification of 5-Fluoro-2-methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The information herein is structured to address specific experimental challenges in a direct question-and-answer format, ensuring you can quickly find solutions to issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing foundational knowledge for effective experimental design.
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a carboxylic acid, are:
-
Recrystallization: This is often the preferred method for solid organic compounds. It relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures.[1]
-
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating acidic compounds, like carboxylic acids, from neutral or basic impurities.[2][3][4] The carboxylic acid is converted to its water-soluble salt form by treatment with a base, allowing it to be separated from water-insoluble impurities.
-
Column Chromatography: This technique is used for separating components of a mixture based on their differential adsorption onto a stationary phase.[5][6] It is particularly useful for separating compounds with similar polarities or when high purity is required.
Q2: How do I choose the most appropriate purification method for my sample?
A2: The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
-
For removing non-acidic impurities: Acid-base extraction is an excellent first step.[2][4][7]
-
For crystalline solids with thermally stable impurities: Recrystallization is a powerful and economical technique.[1]
-
For complex mixtures or to achieve very high purity: Column chromatography is the most suitable method.[5][6] Often, a combination of these techniques is employed for optimal results. For instance, an initial acid-base extraction can be followed by recrystallization for a highly purified product.[8]
Q3: What are the potential impurities I might encounter in my crude this compound?
A3: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities in cinnamic acid derivatives may include unreacted starting aldehydes or carboxylic acids, byproducts from the condensation reaction, and residual catalysts.[9][10][11]
Q4: How does the fluorine substituent affect the purification process?
A4: The presence of a fluorine atom can influence the compound's polarity, solubility, and crystal packing. Fluorine is an electron-withdrawing group, which can increase the acidity of the carboxylic acid proton, potentially affecting the choice of base in acid-base extraction. The fluorine atom can also participate in intermolecular interactions, which may influence solvent selection for recrystallization.[12][13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Q5: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. Here are several troubleshooting steps:
-
Increase the Solvent Volume: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[14]
-
Slow Down the Cooling Rate: Rapid cooling can promote oiling out. Insulate the flask to ensure a gradual decrease in temperature.[14]
-
Change the Solvent System: The chosen solvent may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might be more effective. Experiment with solvent mixtures to fine-tune the solubility properties.[1]
-
Use Seeding: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.
Q6: I have a very low yield after recrystallization. How can I improve it?
A6: Low recovery can be due to several factors:
-
Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Cooling to an Insufficiently Low Temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.
-
Incomplete Transfer: Ensure all crystals are transferred from the crystallization flask to the filter funnel. Rinse the flask with a small amount of the cold recrystallization solvent.
Acid-Base Extraction Problems
Q7: After adding acid to neutralize the basic aqueous layer, my product doesn't precipitate. What went wrong?
A7: Failure to precipitate upon acidification can be due to a few reasons:
-
Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt. Check the pH with litmus paper or a pH meter and add more acid if necessary. It's recommended to acidify to a pH at least three units below the pKa of the carboxylic acid.[7]
-
Product is Soluble in the Aqueous Layer: If your product has some water solubility, it may not precipitate even after acidification. In this case, you will need to perform a back-extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product from the aqueous layer.[3]
-
Low Product Concentration: If the concentration of your product in the aqueous layer is very low, it may not reach its solubility limit to precipitate.
Q8: An emulsion has formed between the organic and aqueous layers during extraction. How can I break it?
A8: Emulsions are a common issue in liquid-liquid extractions. Here's how to address them:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the emulsified mixture through a pad of Celite or glass wool can be effective.
Column Chromatography Challenges
Q9: My compound is not moving from the top of the column. What should I do?
A9: If your compound is stuck at the origin of the column, the mobile phase (eluent) is not polar enough. To remedy this, gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Q10: The separation between my product and an impurity is poor. How can I improve the resolution?
A10: To improve the separation (resolution) in column chromatography:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Decrease the Flow Rate: A slower flow rate allows for better equilibration of the components between the stationary and mobile phases.
-
Use a Finer Stationary Phase: Smaller silica gel particles provide a larger surface area and can lead to better separation.
Section 3: Experimental Protocols & Data
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[1] Common solvents to test include ethanol, methanol, ethyl acetate, and toluene, or mixtures such as ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Acid-Base Extraction
This protocol describes the separation of this compound from neutral impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel.[8] Stopper the funnel and shake, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous layer. Drain the aqueous layer into a separate flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid.
-
Combine Aqueous Layers: Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper).[8] this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, not suitable for all compounds. | >98% |
| Acid-Base Extraction | Excellent for separating acids from neutral/basic compounds, can handle large scales. | Requires use of acids and bases, may not remove acidic impurities. | >95% (often used as a pre-purification step) |
| Column Chromatography | High resolution, can separate complex mixtures, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, can be more expensive. | >99% |
Section 4: Visualizing the Workflow
Purification Workflow Diagram
The following diagram illustrates a typical purification workflow for this compound, often involving a combination of techniques.
Caption: A typical purification workflow for this compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link]
-
Chem 267. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Retrieved from [Link]
-
Repositório Aberto da Universidade do Porto. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 2-Fluoro-5-methylcinnamic acid | CAS 773130-21-5. Retrieved from [Link]
- Google Patents. (n.d.). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). cinnamic acid and its Impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). Retrieved from [Link]
-
CTAS. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of trans-cinnamic acid | Download Table. Retrieved from [Link]
-
CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
- 12. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 13. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Overcome Poor Cell Permeability of 5-Fluoro-2-methylcinnamic Acid
Welcome to the technical support guide for researchers working with 5-Fluoro-2-methylcinnamic acid. This document provides in-depth troubleshooting guides and answers to frequently asked questions regarding the compound's characteristically poor cell permeability. As drug development professionals know, a compound's ability to cross the cell membrane is a critical hurdle between a promising molecule and a viable therapeutic. This guide is structured to help you diagnose permeability issues, implement effective solutions, and validate your results with scientific rigor.
The primary challenge with this compound, like many cinnamic acid derivatives, stems from its carboxylic acid group.[1][2] At physiological pH, this group is often deprotonated and negatively charged, which significantly increases polarity and hinders passive diffusion across the lipophilic cell membrane.[1][2] This guide will explore scientifically-grounded strategies, from chemical modification to advanced formulation, to overcome this intrinsic barrier.
Section 1: Initial Diagnosis & Quantification of Permeability
Before attempting to solve a permeability problem, it is essential to accurately quantify it. This section details the standard assays used to measure a compound's ability to cross cellular barriers.
FAQ 1: How do I reliably measure the cell permeability of this compound?
To get a complete picture, you need to assess both passive diffusion and the potential for active transport or efflux. Two industry-standard assays are perfectly suited for this: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that models passive diffusion only.[3][4] It's an excellent first-pass screen to determine if your molecule can passively cross a lipid barrier.
-
Caco-2 Assay: This is the gold standard for predicting in vivo drug absorption.[5] It uses a monolayer of human intestinal cells, which not only form tight junctions to model the gut wall but also express active transporters and efflux pumps.[3][5]
Comparing the results from both assays is highly informative. If permeability is high in PAMPA but low in Caco-2, it strongly suggests your compound is being actively pumped out of the cells by an efflux transporter.[6][7]
Caption: Permeability Assay Decision Workflow.
This protocol allows for the determination of the apparent permeability coefficient (Papp) in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.
I. Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)
-
This compound (stock solution in DMSO)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
LC-MS/MS system for quantification
II. Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values > 250 Ω·cm² are typically considered acceptable.
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare the dosing solution by diluting the test compound (and controls) in transport buffer to the final concentration (e.g., 10 µM). The final DMSO concentration should be <1%.
-
-
Permeability Measurement (A-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (B-A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
III. Data Analysis: Calculate the Papp (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of drug appearance in the receiver chamber (mol/s).
-
A: The surface area of the membrane (cm²).
-
C0: The initial concentration in the donor chamber (mol/cm³).
Calculate the Efflux Ratio (ER) : ER = Papp (B-A) / Papp (A-B)
IV. Data Interpretation:
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low (<20%) |
| 1 - 10 | Moderate (20-70%) |
| > 10 | High (>70%) |
An Efflux Ratio > 2 suggests that the compound is a substrate for active efflux pumps.
Section 2: Addressing Underlying Issues
Sometimes, poor permeability readings are a symptom of a different problem, most commonly poor solubility.
FAQ 2: Could poor aqueous solubility be the root cause of my low permeability measurements?
Absolutely. For a compound to permeate, it must first be dissolved in the aqueous environment of the assay. If your compound precipitates in the buffer, the concentration available for transport (C0) will be much lower than intended, leading to an artificially low calculated Papp value.
Troubleshooting Step: Perform a kinetic solubility assay in the same transport buffer used for your permeability studies.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to your transport buffer (e.g., HBSS, pH 7.4) to achieve a range of theoretical concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO percentage is constant and low (e.g., 1-2%).
-
Incubate the solutions at room temperature or 37°C for 2 hours with gentle shaking.
-
Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.
-
The highest concentration at which the measured value equals the theoretical value is your kinetic solubility limit. If this limit is below your permeability assay's working concentration, solubility is a confounding factor.
Section 3: Strategies for Enhancing Permeability
Once you have confirmed that poor permeability is the core issue, you can employ several strategies to improve it. These are broadly divided into chemical modification and formulation approaches.
FAQ 3: What chemical modifications can I make to the this compound structure?
The most effective and widely used chemical modification for a carboxylic acid-containing compound is the prodrug strategy .[8][9]
The Causality: The core principle is to mask the polar, charged carboxylic acid group with a non-polar, lipophilic moiety, typically by converting it into an ester.[1][10] This new, more lipophilic molecule can more easily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the original active carboxylic acid compound precisely where it needs to act.[9]
Caption: The Prodrug Activation Pathway.
Synthetic Approach (Example: Ethyl Ester Prodrug): A straightforward method to synthesize an ethyl ester of this compound is through Fischer esterification or by using a coupling agent.
-
Dissolve this compound in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, neutralize the acid, remove the excess ethanol under reduced pressure, and perform an aqueous workup followed by purification (e.g., column chromatography) to isolate the ethyl ester prodrug.
FAQ 4: How can I improve cellular uptake without altering the chemical structure?
If you wish to avoid chemical modification, formulation strategies offer powerful alternatives. Encapsulating the drug in a carrier system can bypass the need for passive diffusion.
Strategy 1: Liposomal Encapsulation Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. They can encapsulate hydrophilic drugs (like your ionized carboxylic acid) in their aqueous core and deliver them to cells, often by fusing with the cell membrane to release their contents directly into the cytoplasm.[11][12][13]
Caption: Liposomal Drug Delivery Mechanism.
-
Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This leaves a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) containing your dissolved this compound to the flask.
-
Vesicle Formation: Agitate the flask (e.g., by vortexing or bath sonication) to hydrate the lipid film, which will self-assemble into multilamellar vesicles (MLVs), encapsulating the drug solution.
-
Sizing (Optional but Recommended): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or size-exclusion chromatography.
Strategy 2: Nanoparticle Formulation For compounds that are poorly soluble, reducing the particle size to the nanometer scale dramatically increases the surface-area-to-volume ratio.[14][15] This can significantly enhance the dissolution rate according to the Noyes-Whitney equation, leading to a higher concentration gradient that drives permeation.[14] Various techniques, including wet milling or precipitation, can be used to produce drug nanoparticles.[15][16] More than 40% of new chemical entities are poorly soluble, making nanoparticle formulation a critical tool in drug development.[17][18]
Section 4: Validation of Improved Permeability and Function
After creating a prodrug or novel formulation, you must rigorously validate its performance.
FAQ 5: I've created a prodrug/formulation. How do I confirm it works and that the drug is still active?
A multi-step validation process is required to provide a conclusive answer.
-
Confirm Improved Permeability: Repeat the Caco-2 Bidirectional Permeability Assay with your new prodrug or formulation. You should observe a significant increase in the Papp (A-B) value and, for the prodrug, likely a decrease in the Efflux Ratio, as the ester form is often not a substrate for the same efflux pumps.
-
Confirm Intracellular Drug Release (for Prodrugs): After the Caco-2 assay, analyze the contents of the basolateral chamber and the cell lysate using LC-MS/MS. You should be able to detect the parent carboxylic acid, confirming that intracellular esterases have successfully cleaved the prodrug.
-
Confirm Target Engagement: Improved permeability is meaningless if the drug no longer interacts with its intracellular target. A Biophysical Target Engagement Assay can confirm this.
-
Principle: Techniques like Differential Scanning Fluorimetry (DSF) measure the stability of a purified target protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Application: You would perform a DSF experiment with the purified target protein and the parent compound (this compound). A positive shift in the protein's Tm upon addition of the compound confirms direct binding and target engagement.[19] This validates that the active principle released from your prodrug or formulation is functionally intact.
-
By following this diagnostic, solution-oriented, and validation-focused workflow, researchers can systematically address and overcome the permeability challenges of this compound, advancing their research and development goals.
References
-
Gao, L., et al. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2003). Drug nanoparticles: formulating poorly water-soluble compounds. PubMed. [Link]
-
Verma, S., & Gokhale, R. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology. [Link]
-
Merisko-Liversidge, E., & Liversidge, G. G. (2003). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. ResearchGate. [Link]
-
Nishida, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]
-
Zhang, H., et al. (2021). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. Nanoscale (RSC Publishing). [Link]
-
Rautio, J. (2009). Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
-
Tsinman, K., et al. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
-
Shokry, D., & El-Kamel, A. (2023). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. NIH. [Link]
-
Lin, Y., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]
-
de Morais, S. M., et al. (2015). Cinnamic acid derived compounds loaded into liposomes: antileishmanial activity, production standardisation and characterisation. PubMed. [Link]
-
Rautio, J. (2009). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. [Link]
-
Bhal, S. K., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. [Link]
-
Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]
-
Tsinman, K., et al. (2009). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect. [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
-
Madsen, A. S., et al. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
-
Zhang, C., et al. (2007). Effects of cinnamene enhancers on transdermal delivery of ligustrazine hydrochloride. PubMed. [Link]
-
Wang, T., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
-
de Morais, S. M., et al. (2015). Cinnamic acid derived compounds loaded into liposomes: Antileishmanial activity, production standardisation and characterisation. ResearchGate. [Link]
-
Bhal, S. K., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]
-
Ji, X., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. [Link]
-
Michalak, M. (2022). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. MDPI. [Link]
-
Nau, W. M., et al. (2020). Encapsulation of Cinnamic Acid by Cucurbit[1]uril for Enhancing Photoisomerization. MDPI. [Link]
-
de Souza, J. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]
-
MySkinRecipes. 2-Fluoro-5-(trifluoromethyl)cinnamic acid. MySkinRecipes. [Link]
-
Shivani, S., & Puri, A. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International. [Link]
-
Digital CSIC. (2024). Development of Liposomal Systems for the Encapsulation of Opuntia ficus-indica var. Blanca Buenavista Extracts. Digital CSIC. [Link]
-
Detsi, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. [Link]
-
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PubMed. [Link]
Sources
- 1. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. enamine.net [enamine.net]
- 6. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cinnamic acid derived compounds loaded into liposomes: antileishmanial activity, production standardisation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digital.csic.es [digital.csic.es]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-Fluoro-2-methylcinnamic acid in solution
Welcome to the technical support center for 5-Fluoro-2-methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues you may encounter when working with this compound in solution. As your dedicated application scientist, my goal is to not only provide protocols but to also explain the scientific reasoning behind them, ensuring the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted derivative of cinnamic acid. Its chemical behavior in solution is primarily governed by three key structural features: the cinnamic acid backbone, the electron-withdrawing fluorine atom on the phenyl ring, and the electron-donating methyl group. The interplay of these groups dictates the molecule's reactivity and stability.
The introduction of a fluorine atom can significantly alter the electronic properties of the molecule, often leading to increased metabolic stability.[1][2][3] However, the α,β-unsaturated carboxylic acid moiety remains susceptible to certain degradation pathways, particularly photodegradation.[4][5] This guide will walk you through the potential stability challenges and provide you with robust strategies to mitigate them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of my this compound solution?
A1: The stability of this compound in solution is influenced by several factors, much like other cinnamic acid derivatives.[6] The most critical factors to control are:
-
Light Exposure: UV radiation is a significant driver of degradation for cinnamic acids, leading to isomerization and dimerization.[4]
-
pH of the Solution: The pH can affect both the solubility and the rate of certain degradation reactions.[5][6]
-
Choice of Solvent: The polarity and type of solvent can influence the stability of the compound.
-
Temperature: Elevated temperatures can accelerate degradation processes.[6]
-
Presence of Oxidizing Agents: The molecule may be susceptible to oxidation, especially at the double bond.[6]
Q2: I've noticed a change in the UV-Vis spectrum of my solution over time. What could be the cause?
A2: A change in the UV-Vis spectrum, particularly a shift in the λmax or a change in absorbance, is a strong indicator of a chemical transformation. For a cinnamic acid derivative, this is often due to cis-trans isomerization of the double bond upon exposure to light. The trans isomer is typically the more stable and common form, but UV light can promote its conversion to the cis isomer, which has different spectral properties.[4]
Q3: My solution has become cloudy or has formed a precipitate. What is happening?
A3: Cloudiness or precipitation can be due to a few reasons:
-
Poor Solubility: this compound, like its parent compound, is expected to have limited solubility in water and better solubility in organic solvents.[7] If you are working with aqueous buffers, you may be exceeding its solubility limit.
-
pH-Dependent Solubility: As a carboxylic acid, its solubility is pH-dependent. At lower pH, it will be in its less soluble protonated form. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[6]
-
Dimerization: In concentrated solutions and upon exposure to UV light, cinnamic acid derivatives can undergo [2+2] cycloaddition to form cyclobutane dimers, such as truxillic and truxinic acids.[4][8][9] These dimers may have different solubility profiles and could precipitate out of solution.
Q4: How does the fluorine atom in this compound affect its stability compared to unsubstituted cinnamic acid?
A4: The fluorine atom has a strong electron-withdrawing inductive effect. This can influence the molecule in several ways:
-
Acidity: The fluorine atom will increase the acidity of the carboxylic acid (resulting in a lower pKa) by stabilizing the carboxylate anion.[10]
-
Electronic Properties of the Double Bond: The electronic nature of the double bond is altered, which could influence its susceptibility to nucleophilic or electrophilic attack.
-
Metabolic Stability: In biological systems, fluorination is a common strategy to block metabolic hydroxylation at that position, often leading to increased metabolic stability.[1][2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing) | Oxidation of the aromatic ring or double bond. | Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon). If compatible with your experiment, add a suitable antioxidant. |
| Appearance of new peaks in HPLC chromatogram | Degradation of the compound. | Characterize the new peaks by mass spectrometry if possible. Review the solution preparation and storage conditions against the recommendations in this guide. |
| Loss of potency or inconsistent experimental results | Degradation of the active compound. | Prepare fresh solutions for each experiment. Store stock solutions under recommended conditions (see below). Perform a stability-indicating assay (e.g., HPLC) to quantify the compound before use. |
| Precipitate formation | Poor solubility or formation of insoluble degradants. | Check the pH and concentration of your solution. Consider using a co-solvent if your experimental system allows. Filter the solution before use if necessary, but also investigate the cause of precipitation. |
Experimental Protocols
To ensure the stability of your this compound solutions, follow these validated protocols.
Protocol 1: Preparation and Handling of Stock Solutions
This protocol is designed to minimize degradation during the preparation and storage of stock solutions.
-
Workspace Preparation: Whenever possible, work in a fume hood with the sash down to minimize light exposure. Use amber or UV-filtered lighting if available.
-
Glassware: Use amber glass volumetric flasks and vials for preparing and storing all solutions containing this compound.[4]
-
Solvent Selection:
-
For organic stock solutions, use high-purity, degassed solvents such as methanol, ethanol, or DMSO.
-
For aqueous solutions, use freshly prepared buffers. The pH should be chosen based on experimental needs and stability considerations (a neutral to slightly basic pH may improve solubility, but stability at different pH values should be verified).[5]
-
-
Solution Preparation:
-
Accurately weigh the this compound powder.
-
Dissolve in the chosen solvent, using sonication if necessary to aid dissolution.
-
Once dissolved, immediately cap the vial and wrap it in aluminum foil for extra light protection.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the solution is protected from light.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials.
-
Protocol 2: Stability Assessment using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the compound and detecting any degradation products.
-
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
-
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to ensure good peak shape).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of a fresh solution (likely in the 270-280 nm range for cinnamic acids).
-
Temperature: 25°C.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) and visible light.[6]
-
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent peak. This confirms that the method is "stability-indicating."
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate key concepts related to the stability of this compound.
Sources
- 1. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
avoiding side reactions in 5-Fluoro-2-methylcinnamic acid synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylcinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and avoid critical side reactions during its synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your work.
Introduction to Synthetic Strategy
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically starts from 5-Fluoro-2-methylbenzaldehyde and involves forming a new carbon-carbon double bond.[1][2] The primary methods for this transformation are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction. Each route, while effective, presents a unique set of challenges and potential side reactions. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm attempting a Perkin reaction, but my yields are consistently low and I see multiple spots on my TLC. What's going wrong?
A1: The Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride using the salt of the corresponding acid as a base, is a classic method but requires careful control to prevent side reactions.[3] Low yields are often attributable to two main culprits: decarboxylation and anhydride exchange.
-
Decarboxylation: A significant side reaction involves the decarboxylation of an intermediate, which can lead to the formation of a styrene-like byproduct instead of the desired cinnamic acid.[4] This is particularly prevalent at the high temperatures (170-190°C) often required for the Perkin condensation.[5]
-
Anhydride/Salt Mismatch: It is critical that the base used is the alkali salt of the acid corresponding to the anhydride (e.g., sodium acetate with acetic anhydride).[4] Using a different salt can lead to an equilibrium mixture of anhydrides and salts, resulting in a mixture of cinnamic acid products, which complicates purification and lowers the yield of the target molecule.[4][6]
-
Self-Condensation: While less common with aromatic aldehydes, the basic conditions can sometimes induce self-condensation of the anhydride, consuming starting material.[7][8]
Troubleshooting Steps:
-
Verify Reagents: Ensure you are using the salt of the acid that matches your anhydride (e.g., for this synthesis, propionic anhydride and sodium propionate would be a suitable choice to avoid working with the gaseous acetic anhydride).
-
Ensure Anhydrous Conditions: Water can hydrolyze the anhydride, quenching the reaction. Use freshly dried reagents and glassware.
-
Temperature Optimization: Carefully control the reaction temperature. Run small-scale experiments to find the minimum temperature required for the reaction to proceed at a reasonable rate, as this will minimize thermal decomposition and decarboxylation.
Q2: My Knoevenagel condensation with malonic acid is slow and produces a sticky mess. How can I improve the outcome?
A2: The Knoevenagel condensation is an excellent and often higher-yielding alternative to the Perkin reaction.[9] It involves reacting the aldehyde with an active methylene compound, like malonic acid, in the presence of a weak base.[10][11] However, poor reaction outcomes are common if not properly optimized.
The most effective variant for this synthesis is the Knoevenagel-Doebner modification . This approach uses pyridine as both the solvent and a catalyst, often with a catalytic amount of piperidine.[12][13] The key advantage is that the pyridine facilitates the decarboxylation of the intermediate dicarboxylic acid in situ to yield the final cinnamic acid product cleanly.[10][12]
Common Issues & Solutions:
-
Low Reactivity: If the reaction is sluggish, ensure the base is effective. A small amount of piperidine is typically used to catalyze the initial condensation, while the pyridine solvent promotes the subsequent decarboxylation.[12][13]
-
Byproduct Formation: Undesired byproducts, such as dimers or oligomers, can form if the reaction conditions are too harsh or if the stoichiometry is incorrect.[11][14] Using a moderate temperature (refluxing pyridine) and the correct reagent ratios is crucial.
-
Incomplete Decarboxylation: If you isolate a dicarboxylic acid intermediate, it indicates the decarboxylation step is incomplete. This can happen if the temperature is too low or the reaction time is too short. Refluxing in pyridine is usually sufficient to drive this step to completion.
Below is a troubleshooting workflow to help diagnose issues with your Knoevenagel-Doebner condensation.
Caption: Troubleshooting workflow for Knoevenagel-Doebner reaction.
Q3: Are there cleaner, more modern alternatives to these classic condensation reactions?
A3: Yes, the Palladium-catalyzed Heck reaction is a powerful and highly versatile method for forming the C-C bond required for cinnamic acid synthesis.[15] This reaction couples an aryl halide (or triflate) with an alkene, in this case, acrylic acid or its ester.[15][16]
Advantages:
-
High Functional Group Tolerance: The reaction is generally tolerant of various functional groups.
-
Stereoselectivity: It typically provides excellent control over the stereochemistry of the newly formed double bond, usually favoring the more stable E (trans) isomer.
Potential Side Reactions & How to Avoid Them:
-
Alkene Isomerization: The double bond in the product can sometimes migrate. This can be minimized by the careful choice of base and ligands or by adding silver salts to facilitate the final reductive elimination step.[17]
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, reducing its activity. Using appropriate phosphine ligands can stabilize the active catalytic species.[18]
-
Homocoupling: The aryl halide can sometimes couple with itself, though this is usually a minor side reaction.
The choice of starting material would shift from 5-fluoro-2-methylbenzaldehyde to a corresponding aryl halide, such as 2-bromo-4-fluorotoluene, which would react with acrylic acid.
Caption: Comparison of primary synthetic routes.
Q4: How can I effectively purify the final this compound product?
A4: Purification is critical for obtaining a high-quality final product. The primary method for purifying cinnamic acids is recrystallization .
-
Solvent Selection: A good recrystallization solvent will dissolve the crude product when hot but poorly when cold. For cinnamic acids, common solvent systems include ethanol/water, acetic acid/water, or toluene. Start by dissolving the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals.
-
Removing Base/Catalyst: If you used a method with a basic catalyst (like pyridine), an initial acid wash during the workup is essential. After the reaction, quenching with dilute HCl will protonate the cinnamic acid, causing it to precipitate, while the protonated amine base remains in the aqueous layer.[19]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography can be used.[20] A silica gel column with a solvent system like ethyl acetate/hexanes, often with a small amount of acetic acid (0.5-1%) to prevent streaking, is effective.
Comparative Summary of Synthetic Routes
| Feature | Perkin Reaction | Knoevenagel-Doebner Condensation | Heck Reaction |
| Starting Aldehyde | 5-Fluoro-2-methylbenzaldehyde | 5-Fluoro-2-methylbenzaldehyde | N/A (uses Aryl Halide) |
| Key Reagents | Acid Anhydride, Corresponding Salt | Malonic Acid, Pyridine, Piperidine | Acrylic Acid, Pd Catalyst, Base |
| Typical Yields | Moderate | Good to Excellent | Good to Excellent |
| Primary Side Reactions | Decarboxylation, Mixed Products[4] | Dimerization, Incomplete Decarboxylation[11][14] | Alkene Isomerization, Catalyst Deactivation[17] |
| Pros | Classic, well-established method | High yields, clean reaction | High functional group tolerance, stereoselective |
| Cons | High temperatures, potential for byproducts | Use of toxic pyridine, requires reflux | Requires expensive Pd catalyst, potential for heavy metal contamination |
Recommended Protocol: Knoevenagel-Doebner Synthesis
This protocol is recommended for its reliability and generally high yields.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Fluoro-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Solvent/Catalyst Addition: Add pyridine (sufficient to dissolve the solids, approx. 3-5 mL per gram of aldehyde) followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to a gentle reflux (approx. 115°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography). The evolution of CO2 gas indicates the decarboxylation is proceeding.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (add HCl until the pH is ~1-2). This will protonate the product and the pyridine.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water to remove any remaining salts. Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals.
References
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. Journal of Chemical Sciences. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. [Link]
-
graduation.escoffier.edu. Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]
-
Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
pegasusgardenrooms.co.uk. Cinnamic Acid Knoevenagel Condensation Mechanism. [Link]
-
CDN. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. [Link]
-
SciSpace. synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. [Link]
-
sathee jee. Chemistry Perkin Reaction Mechanism. [Link]
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
-
Studylib. Perkin Condensation: Trans-Cinnamic Acid Synthesis. [Link]
-
YouTube. Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid. [Link]
-
Wikipedia. Perkin reaction. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. [Link]
-
bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. [Link]
-
Royal Society of Chemistry. Pyridine free Knoevenagel condensation for synthesis of cinnamic acids: a sustainable approach. [Link]
-
Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]
- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]
-
National Institutes of Health. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. [Link]
-
A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. [Link]
-
National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
CP Lab Safety. 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. [Link]
-
R&D Chemicals. This compound, suppliers and manufacturers. [Link]
-
National Institutes of Health. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
-
Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Link]
-
Sciencemadness.org. preparation of alpha methylcinnamic acid. [Link]
-
Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. [Link]
-
ResearchGate. (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
-
Scientific Research Publishing. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
- Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. drhnsp.org [drhnsp.org]
- 5. studylib.net [studylib.net]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. scispace.com [scispace.com]
- 8. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 9. bepls.com [bepls.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pegasusgardenrooms.co.uk [pegasusgardenrooms.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. graduation.escoffier.edu [graduation.escoffier.edu]
- 15. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Navigating the Nuances of NMR: A Technical Guide to Interpreting the Spectra of 5-Fluoro-2-methylcinnamic Acid
Welcome to the technical support center for the spectral analysis of 5-Fluoro-2-methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound. As a molecule possessing aromatic, vinylic, and carboxylic acid functionalities, along with the complexities introduced by a fluorine substituent, its NMR spectra can present unique interpretational challenges. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter during your experiments. Our approach is grounded in years of field experience and a commitment to rigorous scientific principles.
Understanding the Molecule: A Structural Overview
Before delving into spectral interpretation, it is crucial to understand the structure of this compound. The molecule's stereochemistry, particularly the potential for E and Z isomers around the carbon-carbon double bond, will significantly influence the resulting NMR spectra. The trans or E-isomer is typically the more stable and common form.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems you might face when acquiring and interpreting the NMR spectra of this compound.
Question 1: Why is the carboxylic acid proton peak (-COOH) broad or completely absent in my ¹H NMR spectrum?
Answer:
The disappearance or significant broadening of the carboxylic acid proton signal is a frequent observation and can be attributed to several factors:
-
Proton Exchange: The acidic proton of the carboxylic acid group is labile and can undergo rapid chemical exchange with trace amounts of water (H₂O) or deuterium oxide (D₂O) in the NMR solvent.[1][2] This exchange process can broaden the signal to the point where it becomes indistinguishable from the baseline.[2]
-
Solvent Effects: The choice of NMR solvent plays a critical role. In protic solvents like methanol-d₄ (CD₃OD), the exchange rate is so high that the -COOH proton signal is often not observed.[2] In aprotic solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), the peak is more likely to be observed, but its chemical shift and shape are highly dependent on concentration and temperature due to hydrogen bonding dynamics.[3][4]
-
Concentration: At high concentrations, carboxylic acids can form hydrogen-bonded dimers, which can influence the chemical shift and line width of the -COOH proton.[3]
Troubleshooting Steps:
-
Use an Aprotic Solvent: If possible, acquire the spectrum in a dry aprotic solvent like DMSO-d₆, which is known to be effective for observing exchangeable protons.[2]
-
D₂O Exchange Experiment: To confirm the presence of the carboxylic acid, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The disappearance of the peak confirms it is an exchangeable proton, such as that of a carboxylic acid or alcohol.[1]
-
Check the ¹³C NMR Spectrum: The presence of a signal in the range of 165-185 ppm in the ¹³C NMR spectrum is a strong indicator of a carboxyl carbon.[5]
Question 2: I'm seeing more peaks in the aromatic and vinylic regions than I expected. What could be the cause?
Answer:
The presence of unexpected additional peaks often points to the existence of isomers. For this compound, the most likely scenario is the presence of both E (trans) and Z (cis) isomers.[6][7]
-
E/Z Isomerism: The E and Z isomers are diastereomers and will have distinct NMR spectra. The coupling constants between the vinylic protons are particularly diagnostic.[8]
Troubleshooting and Confirmation:
-
Analyze Coupling Constants: Carefully measure the coupling constants of the doublets in the vinylic region of your ¹H NMR spectrum. The presence of two sets of doublets with different coupling constants is a strong indication of an E/Z mixture.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish the connectivity between the vinylic protons and confirm the presence of two distinct spin systems. HSQC (Heteronuclear Single Quantum Coherence) can correlate the vinylic protons to their attached carbons, further supporting the presence of isomers.[9]
-
Photoisomerization: Cinnamic acid derivatives can undergo photoisomerization, especially when exposed to UV light.[6] If your sample has been exposed to light, this could explain the presence of the Z-isomer.
Question 3: The splitting patterns in the aromatic region are complex and difficult to interpret due to fluorine coupling. How can I assign the aromatic signals?
Answer:
The fluorine atom at the C5 position will couple not only to adjacent protons but also to protons further away, leading to complex splitting patterns. This is due to through-bond scalar coupling (J-coupling).
-
¹H-¹⁹F Coupling: Expect to see coupling between the fluorine atom and the aromatic protons. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei.
-
³JHF (ortho coupling) is typically in the range of 5-10 Hz.
-
⁴JHF (meta coupling) is smaller, around 2-3 Hz.
-
⁵JHF (para coupling) is often very small or unresolved.
-
Strategies for Assignment:
-
¹⁹F NMR Spectroscopy: Acquiring a ¹⁹F NMR spectrum can be incredibly informative.[10][11] Since there is only one fluorine atom in the molecule, you should see a single resonance. The multiplicity of this signal will reveal the number of protons it is coupled to, providing valuable information for assigning the ¹H NMR spectrum.
-
¹H-{¹⁹F} Decoupling: If your spectrometer is capable, performing a proton NMR experiment with fluorine decoupling will simplify the aromatic region significantly. The complex multiplets will collapse into simpler patterns (e.g., doublets or singlets), making the proton-proton couplings easier to analyze.
-
2D NMR Techniques:
-
HSQC: This experiment will show correlations between protons and their directly attached carbons, helping to assign the protonated aromatic carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assignment. Look for long-range correlations (2-3 bonds) between protons and carbons. For example, the methyl protons should show a correlation to the C2 carbon.
-
Expected Spectral Data for (E)-5-Fluoro-2-methylcinnamic Acid
The following table summarizes the predicted chemical shifts and coupling constants for the major E-isomer. These are estimates based on known substituent effects and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key Correlations & Notes |
| -COOH | 10-13 | broad singlet | ~170 | Exchangeable with D₂O.[4][5] |
| Vinylic H (α to COOH) | ~6.4 | Doublet | ~120 | ³JHH ≈ 16 Hz (trans coupling). |
| Vinylic H (β to COOH) | ~7.7 | Doublet | ~145 | ³JHH ≈ 16 Hz (trans coupling). |
| Aromatic H3 | ~7.2-7.4 | Doublet of doublets | ~130 | Coupled to H4 (³JHH) and F (⁴JHF). |
| Aromatic H4 | ~7.0-7.2 | Triplet of doublets | ~115 (d, ¹JCF) | Coupled to H3, H6, and F. |
| Aromatic H6 | ~7.5-7.7 | Doublet of doublets | ~118 (d, ²JCF) | Coupled to H4 (⁴JHH) and F (³JHF). |
| -CH₃ | ~2.4 | Singlet | ~20 | |
| Quaternary C1 | - | - | ~135 | |
| Quaternary C2 | - | - | ~140 | |
| Quaternary C5 | - | - | ~160 (d, ¹JCF) | Large C-F coupling constant. |
Visualizing the Structure-Spectrum Relationship
The following diagram illustrates the key structural features of (E)-5-Fluoro-2-methylcinnamic acid and their expected manifestations in the NMR spectrum.
Caption: Relationship between the structure of (E)-5-Fluoro-2-methylcinnamic acid and its expected NMR signals.
Frequently Asked Questions (FAQs)
-
Q: My sample is not very soluble in CDCl₃. What other solvents can I try?
-
Q: The baseline of my spectrum is distorted. What is the cause?
-
Q: I see spinning sidebands in my spectrum. How can I eliminate them?
-
Q: Can I use NMR to determine the purity of my sample?
-
A: Yes, quantitative NMR (qNMR) can be a powerful tool for purity assessment. By integrating the signals of your compound against those of a known internal standard, you can determine its concentration and purity. However, this requires careful experimental setup and data processing.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3548.
-
San Diego State University NMR Facility. Common Problems. [Link]
-
Journal of the Indian Chemical Society. 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. [Link]
-
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
ACS Omega. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
CDN Publishing. Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
Bioregistry. Spectral Database for Organic Compounds. [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
-
Reddit. Why am I not seeing the -COOH peak of this dye when I take NMR? [Link]
-
University of Washington. Fluorine NMR. [Link]
-
ResearchGate. An Overview of Fluorine NMR. [Link]
-
Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]
-
Journal of Lipid Research. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
The University of Queensland eSpace. and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds. [Link]
-
PubMed. Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds. [Link]
-
Chegg. Solved 2. The 'H NMR spectrum of an isomer of cinnamic acid. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
ResearchGate. 1H NMR spectrum of compound 5. [Link]
-
PubChem. 5-Fluoro-2-methylbenzoic acid. [Link]
-
Journal of Chemical Education. NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
ScienceDirect. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]
-
National Institutes of Health. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. [Link]
-
PubChem. cis-Cinnamic acid. [Link]
-
ScienceDirect. FLOURINE COUPLING CONSTANTS. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567). [Link]
-
Royal Society of Chemistry. deoxy-5-fluorocytidine and hydroxycinnamic acids - synthesis, anti-pancreatic canc. [Link]
-
PubChem. alpha-Methylcinnamic acid. [Link]
-
PubChem. 4-Fluorocinnamic acid. [Link]
-
SpectraBase. α-Methylcinnamic acid - Optional[13C NMR] - Spectrum. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. echemi.com [echemi.com]
- 9. hmdb.ca [hmdb.ca]
- 10. biophysics.org [biophysics.org]
- 11. researchgate.net [researchgate.net]
- 12. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Analysis of 5-Fluoro-2-methylcinnamic Acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 5-Fluoro-2-methylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
The molecular formula of this compound is C₁₀H₉FO₂.[1][2] Its calculated monoisotopic molecular weight is approximately 180.0587 g/mol . This is the value you should use for accurate mass measurements. The average molecular weight is approximately 180.18 g/mol .[1]
Q2: What are the expected parent ions for this compound in ESI-MS?
In electrospray ionization mass spectrometry (ESI-MS), you can expect to observe different parent ions depending on the polarity mode:
-
Positive Ion Mode: The most common ion will be the protonated molecule, [M+H]⁺ , at an m/z of approximately 181.0665. You may also observe adducts with sodium ([M+Na]⁺ at m/z ~203.0484) or potassium ([M+K]⁺ at m/z ~219.0224), which can arise from solvent impurities or glassware.[3][4][5]
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻ , will be the primary ion observed, with an m/z of approximately 179.0509.[6][7]
| Ion Type | Formula | Approximate m/z |
| Positive Mode | ||
| Protonated Molecule | [C₁₀H₁₀FO₂]⁺ | 181.07 |
| Sodium Adduct | [C₁₀H₉FO₂Na]⁺ | 203.05 |
| Potassium Adduct | [C₁₀H₉FO₂K]⁺ | 219.02 |
| Negative Mode | ||
| Deprotonated Molecule | [C₁₀H₈FO₂]⁻ | 179.05 |
Q3: What is the predicted fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
The fragmentation of cinnamic acids is influenced by the carboxylic acid group, the alkene bridge, and substituents on the aromatic ring.[10] For this compound, key fragmentation events are expected to include:
-
Loss of water ([M+H - H₂O]⁺): A common fragmentation pathway for protonated carboxylic acids, resulting in an ion at m/z ~163.05.
-
Loss of carbon dioxide ([M-H - CO₂]⁻): In negative ion mode, decarboxylation is a characteristic fragmentation for carboxylate ions, leading to a fragment at m/z ~135.06.[6][7]
-
Loss of a carboxyl group ([M+H - COOH]⁺): This would result in a fragment at m/z ~136.07.
-
Cleavage of the alkene chain: Fragmentation of the propenoic acid side chain can lead to various smaller fragments.
Below is a proposed fragmentation pathway for the protonated molecule of this compound.
Caption: Proposed CID fragmentation of protonated this compound.
Troubleshooting Guide
Issue 1: I am not seeing the expected molecular ion, or the signal is very weak.
Possible Causes and Solutions:
-
Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) to detect your target ion ([M+H]⁺ or [M-H]⁻). Carboxylic acids generally ionize well in negative mode.[6][7]
-
Suboptimal Source Conditions: The efficiency of ionization is highly dependent on source parameters.
-
Action: Optimize the capillary voltage, gas flows (nebulizing and drying gases), and source temperature. A systematic optimization (tuning) is recommended.[11]
-
-
Sample Concentration: The sample may be too dilute or too concentrated.
-
Action: Prepare a dilution series to find the optimal concentration range. Very high concentrations can lead to ion suppression.[11]
-
-
Mobile Phase Composition: The pH and solvent composition of your mobile phase can significantly impact ionization efficiency.
-
Action: For positive mode, consider adding a small amount of a weak acid like formic acid (0.1%). For negative mode, a weak base such as ammonium hydroxide or a volatile buffer may improve signal.
-
Issue 2: I see several unexpected peaks in my mass spectrum.
Possible Causes and Solutions:
-
Adduct Formation: As mentioned in the FAQ, peaks corresponding to [M+Na]⁺ and [M+K]⁺ are common.[3][5][12]
-
Action: These adducts can be minimized by using high-purity solvents and plasticware instead of glass.[5] If they persist, they can often be used for confirmation of the molecular weight.
-
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source before mass analysis. This can occur if the source conditions are too harsh.
-
Action: Reduce the cone voltage (or equivalent parameter on your instrument) to decrease the energy imparted to the ions in the source.
-
-
Contamination: Peaks could be from contaminants in your sample, solvent, or LC-MS system.
-
Action: Run a blank injection (mobile phase only) to identify background ions. Common contaminants include plasticizers and slip agents.
-
Issue 3: My mass accuracy is poor.
Possible Causes and Solutions:
-
Instrument Calibration: The mass spectrometer requires regular calibration to ensure mass accuracy.
-
Action: Perform a mass calibration using the manufacturer's recommended calibration solution and procedure. Ensure the instrument is calibrated across the mass range of interest.[11]
-
-
Instrument Stability: Temperature fluctuations in the lab can affect instrument stability and mass accuracy.
-
Action: Ensure the mass spectrometer is in a temperature-controlled environment. Allow the instrument to stabilize after any changes in conditions.
-
Issue 4: I am having trouble with the chromatography of this compound.
Possible Causes and Solutions:
-
Poor Peak Shape: Tailing or fronting peaks can be due to interactions with the stationary phase or issues with the mobile phase.
-
Action: Ensure the pH of the mobile phase is appropriate for the pKa of the carboxylic acid. Operating at a pH at least 2 units below the pKa will keep the acid in its neutral form, which often results in better peak shape on reversed-phase columns.
-
-
Peak Splitting: This can be caused by a partially blocked frit, a void in the column, or contaminants on the column.[11]
-
Action: Try flushing the column or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.
-
Representative Experimental Protocol
This section provides a general workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This should be adapted and optimized for your specific instrumentation and application.
Standard Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to create working standards for calibration and system suitability.
LC-MS/MS Method
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS System | |
| Ionization Mode | ESI Positive and/or Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V (Optimize for minimal in-source fragmentation) |
| Desolvation Gas | Nitrogen, 600 - 800 L/hr |
| Desolvation Temp | 350 - 450 °C |
| MS1 Scan Range | m/z 50 - 500 |
| MS/MS | Select precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision energy (10-30 eV, optimize for desired fragmentation) |
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Budzikiewicz, H., & Pesch, R. (1976). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 11(8), 821-830.
- Powers, K. M., & Brodbelt, J. S. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(10), 1749–1757.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of 2-Nitrocinnamic Acid: A Technical Guide.
- Scribd. (n.d.). Adduits ESI MS.
- ResearchGate. (2025). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
- ACS Publications. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
- Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- ResearchGate. (n.d.). Mass spectral fragmentation of the diamino cinnamic acid derivatives under CID conditions.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- R&D Chemicals. (n.d.). This compound, suppliers and manufacturers.
- CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram.
- ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives conjugated to nitrogen containing molecules.
- ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in negative-ion mode (A).
- PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433.
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 5-Fluoro-2-methylcinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Framework for Validation
The escalating crisis of antimicrobial resistance necessitates the exploration and validation of novel therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for the validation of the antimicrobial efficacy of a specific derivative, 5-Fluoro-2-methylcinnamic acid.
As a novel compound, specific experimental data on the antimicrobial activity of this compound is not yet extensively available in published literature. Therefore, this document serves as a methodological guide, presenting a robust comparative analysis structure and detailed experimental protocols. The provided data for established antimicrobial agents serves as a benchmark, against which the forthcoming experimental data for this compound can be critically evaluated.
Introduction to this compound and Comparator Antimicrobials
Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been recognized for their diverse biological activities, including antimicrobial effects against a wide range of bacteria and fungi.[1][2] The proposed mechanism of action for cinnamic acid derivatives primarily involves the disruption of microbial cell membranes, leading to leakage of intracellular components and eventual cell death.[4] The addition of a fluorine atom and a methyl group to the cinnamic acid backbone, as in this compound, may modulate its lipophilicity and electronic properties, potentially enhancing its antimicrobial potency and spectrum.[5]
To provide a rigorous assessment of its antimicrobial potential, this compound's efficacy must be benchmarked against clinically relevant and well-characterized antimicrobial agents. This guide utilizes the following comparators:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic highly effective against a wide range of Gram-negative bacteria, including Escherichia coli.[6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
-
Vancomycin: A glycopeptide antibiotic primarily used for the treatment of serious infections caused by Gram-positive bacteria, such as Staphylococcus aureus. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
-
Amphotericin B: A polyene antifungal agent with a broad spectrum of activity against many species of fungi, including Candida albicans. It binds to ergosterol, a major component of fungal cell membranes, leading to the formation of pores that disrupt membrane integrity and cause leakage of cellular contents.[7]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The cornerstone of validating a novel antimicrobial agent is the quantitative comparison of its activity against that of established drugs. The following tables present a framework for this comparison, with established Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) ranges for the comparator agents against representative microbial strains. Crucially, the data for this compound is presented here as a hypothetical placeholder and must be determined experimentally.
Table 1: Comparative In Vitro Activity against Gram-Negative Bacteria
| Compound | Organism | MIC Range (µg/mL) | MBC Range (µg/mL) |
| This compound | Escherichia coli ATCC 25922 | [Experimental Data Required] | [Experimental Data Required] |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.004 - 0.015 | 0.008 - 0.03 |
Table 2: Comparative In Vitro Activity against Gram-Positive Bacteria
| Compound | Organism | MIC Range (µg/mL) | MBC Range (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | [Experimental Data Required] | [Experimental Data Required] |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.5 - 2.0 | 1.0 - 4.0 |
Table 3: Comparative In Vitro Activity against Fungi
| Compound | Organism | MIC Range (µg/mL) | MFC Range (µg/mL) |
| This compound | Candida albicans ATCC 90028 | [Experimental Data Required] | [Experimental Data Required] |
| Amphotericin B | Candida albicans ATCC 90028 | 0.125 - 1.0 | 0.25 - 2.0 |
Experimental Protocols: A Guide to In Vitro Validation
To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The following are detailed, step-by-step protocols for the determination of MIC, MBC/MFC, and time-kill kinetics, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compound (this compound) and comparator agents
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator
Protocol:
-
Prepare Stock Solutions: Dissolve the test and comparator compounds in a suitable solvent to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Caption: Workflow for MIC Determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[13][14][15]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile spreaders or loops
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Caption: Workflow for MBC/MFC Determination.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[16][17]
Materials:
-
Standardized microbial inoculum
-
Appropriate broth medium
-
Test and comparator compounds at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum and Drug Preparation: Prepare a standardized microbial suspension and add it to flasks containing broth with the antimicrobial agent at the desired concentrations. Include a growth control (no drug).
-
Incubation: Incubate the flasks in a shaking incubator at the appropriate temperature.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Colony Counting: After incubation, count the number of colonies on each plate to determine the number of viable cells (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
Proposed Mechanism of Action of Cinnamic Acid Derivatives
The antimicrobial activity of cinnamic acid and its derivatives is believed to be multifactorial, with the primary target being the microbial cell membrane.[4] The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, disrupting its structure and function. This can lead to:
-
Increased Membrane Permeability: The disruption of the membrane leads to the leakage of essential ions and small molecules from the cytoplasm.
-
Inhibition of Membrane-Bound Enzymes: Key cellular processes that rely on membrane-bound enzymes, such as cellular respiration and transport, can be inhibited.
-
Disruption of Proton Motive Force: The dissipation of the proton gradient across the membrane can interfere with ATP synthesis.
The presence of the fluoro and methyl groups on the this compound molecule may enhance its ability to penetrate the microbial cell membrane and interact with its components.
Caption: Proposed Mechanism of Action.
Conclusion
This guide provides a comprehensive framework for the validation of the antimicrobial efficacy of this compound. By adhering to the detailed experimental protocols and utilizing the provided comparative data for established antimicrobial agents, researchers can generate the robust and reliable data necessary to objectively assess the potential of this novel compound. The successful validation of new antimicrobial agents is a critical step in addressing the global challenge of antimicrobial resistance.
References
-
Mingoia, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 234. Available at: [Link]
-
Nowak, A., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 28(15), 5729. Available at: [Link]
-
Ernawati, T., et al. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CAB Reviews, 18(056). Available at: [Link]
-
Gok, A. S., et al. (2023). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Antibiotics, 12(1), 136. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
AIP Publishing. (2022). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2453, 030018. Available at: [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. Available at: [Link]
-
de la Cruz-López, K. G., et al. (2017). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Revista Iberoamericana de Micología, 34(2), 88-93. Available at: [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. National Institutes of Health. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
da Silva, A. F., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. Available at: [Link]
-
ResearchGate. (n.d.). The MIC and MFC/MBC values of test LMEs against C. albicans SC5314 and S. aureus ATCC29213. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Aawa, U., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2020, 8048710. Available at: [Link]
-
Gonçalves, G., et al. (2020). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. ResearchGate. Available at: [Link]
-
Pierce, M. M., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00135-21. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). How to calculate MIC and MBC of some compound against bacteria?. Retrieved from [Link]
-
Adetunji, C. O., et al. (2019). In Vitro Antibacterial and Time-Kill Assessment of Crude Methanolic Stem Bark Extract of Acacia mearnsii De Wild against Bacteria in Shigellosis. Molecules, 24(15), 2736. Available at: [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
Álvarez-Ordóñez, A., et al. (2019). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 8(2), 59. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. actascientific.com [actascientific.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. nelsonlabs.com [nelsonlabs.com]
A Comparative Guide to 5-Fluoro-2-methylcinnamic Acid and Non-Fluorinated Cinnamic Acid Derivatives in Drug Discovery
Introduction: The Cinnamic Acid Scaffold and the Fluorine Advantage
Cinnamic acid and its derivatives represent a cornerstone class of naturally occurring phenylpropanoids, widely recognized for their versatile biological activities.[1][2] Found in plants like cinnamon, these compounds possess a 3-phenyl-acrylic acid framework that is ripe for chemical modification, offering reactive sites at the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[3] This structural flexibility has made them compelling starting points for developing therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4]
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing molecular properties.[5][6] The introduction of fluorine can profoundly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[7][8] This guide provides a comparative analysis of 5-Fluoro-2-methylcinnamic acid against its non-fluorinated cinnamic acid counterparts. We will explore the physicochemical and biological impact of this specific fluorination and methylation pattern, supported by experimental data and detailed protocols, to inform rational drug design for researchers and scientists in the field.
The Strategic Role of Fluorine in Modulating Molecular Properties
The decision to introduce a fluorine atom is a calculated one, aimed at enhancing a drug candidate's pharmacokinetic and pharmacodynamic profile. Fluorine, despite being the smallest halogen, is the most electronegative element, leading to several beneficial effects.[5]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). Placing a fluorine atom at a metabolically vulnerable position can block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]
-
Increased Lipophilicity and Permeability: Fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach intracellular targets.[5][10] This is critical for oral bioavailability and penetration of the central nervous system.
-
Modulation of Acidity (pKa): Due to its strong electron-withdrawing inductive effect, fluorine can stabilize a molecule's conjugate base. In the context of cinnamic acids, this increases the acidity of the carboxylic acid group, resulting in a lower pKa.[7][11] This can alter the ionization state of the molecule at physiological pH, influencing its solubility, transport, and target interaction.
-
Altered Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to enhanced binding affinity and potency.[7][8]
Physicochemical Properties: A Head-to-Head Comparison
The substitutions on the phenyl ring of cinnamic acid directly influence its physicochemical characteristics, which are critical predictors of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The methyl group in the ortho position and the fluorine in the meta position of this compound create a unique electronic and steric environment.
| Property | Cinnamic Acid | 2-Methylcinnamic Acid | This compound | Rationale for Change |
| Molecular Formula | C₉H₈O₂ | C₁₀H₁₀O₂ | C₁₀H₉FO₂ | Addition of substituent groups.[12][13] |
| Molecular Weight | 148.16 g/mol | 162.19 g/mol | 180.18 g/mol | Addition of substituent groups.[12][13] |
| pKa | ~4.44 | Predicted > 4.44 | Predicted < 4.44 | The electron-donating methyl group decreases acidity (raises pKa), while the highly electronegative fluorine atom has a strong inductive electron-withdrawing effect, increasing acidity (lowering pKa).[11] |
| logP (Lipophilicity) | ~2.13 | Predicted > 2.13 | Predicted > 2.13 | Both methyl and fluoro substituents typically increase lipophilicity compared to hydrogen, which can enhance membrane permeability.[5][11] |
| Solubility in Water | Slightly soluble (0.4 g/L at 25°C) | Low | Low | The non-polar phenyl ring and substituents limit water solubility.[12][14] |
Synthetic Pathways to Cinnamic Acid Derivatives
The synthesis of cinnamic acids is well-established, with several classic reactions being adaptable for creating a diverse library of derivatives.
Caption: Common synthetic routes to cinnamic acid derivatives.
The Knoevenagel condensation , involving the reaction of an aromatic aldehyde with malonic acid in the presence of a base like pyridine, is a highly efficient method for producing cinnamic acids.[15][16] Alternatively, the Perkin reaction utilizes an aromatic aldehyde, acetic anhydride, and the sodium salt of the corresponding carboxylic acid.[17][18] These methods are versatile and can accommodate a wide range of substituents on the starting aldehyde, allowing for the synthesis of specific derivatives like this compound.
Comparative Biological Activities: The Impact of Fluorination
The true value of fluorination is realized in its modulation of biological activity. While data for this compound itself is limited, we can infer its potential by examining related fluorinated and non-fluorinated analogs.
Antimicrobial Activity
Cinnamic acid itself displays modest antibacterial activity but shows notable potency against Mycobacterium tuberculosis.[19] The introduction of substituents, particularly electron-withdrawing groups, is known to enhance this activity.[1][2]
| Compound | Target Organism | IC₅₀ / MIC | Reference |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 µg/mL | [11] |
| Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 270–675 µM | [19] |
| 4-Fluorocinnamic Acid Derivative | Mycobacterium tuberculosis H37Ra | 0.36 µg/mL | [2][11] |
| 4-Hydroxycinnamic acid | General Bacteria | More potent than Cinnamic Acid | [19] |
The dramatic increase in potency observed with the 4-fluorocinnamic acid derivative highlights the profound and positive impact that fluorine can have on antimicrobial efficacy, likely by improving cell wall penetration and/or interaction with bacterial enzymes.[2][11]
Anticancer Activity
Cinnamic acid derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][20][21] Fluorination has been shown to enhance cytotoxic potential.
| Compound | Cell Line | IC₅₀ | Reference |
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, Lung | 1 - 4.5 mM | [9] |
| Cinnamic Acid Derivatives (general) | HeLa, K562, MCF-7 | 42 - 166 µM | [21] |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone (Fluorinated Cinnamide) | MCF-7 (Breast Cancer) | 4.23 µM | [22] |
| Triaryl-1,2,4-triazinone derivative (Fluorinated Cinnamide) | MCF-7 (Breast Cancer) | 5.59 µM | [22] |
The significantly lower IC₅₀ values for fluorinated cinnamide derivatives suggest that the fluorine substitution enhances their ability to target key pathways in cancer cells.[22] Studies on fluorinated cinnamides show they can increase the expression of apoptotic markers like p53, leading to programmed cell death.[22]
Anti-inflammatory Activity
The anti-inflammatory properties of cinnamic acids are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as those mediated by Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB).[23][24] Cinnamic aldehyde, a related compound, has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[25] Fluorination can enhance the potency and selectivity of COX inhibitors.[11] While direct comparative data is sparse, the established role of fluorine in improving drug-target interactions suggests that this compound could be a more potent anti-inflammatory agent than its non-fluorinated analog.
Mechanism of Action: Targeting Inflammatory Pathways
Many cinnamic acid derivatives exert their anti-inflammatory and anticancer effects by modulating intracellular signaling cascades. A key pathway implicated is the NF-κB signaling pathway, which controls the transcription of genes involved in inflammation and cell survival.[23]
Caption: Inhibition of the TLR4/NF-κB pathway by cinnamic acid derivatives.
As illustrated, inflammatory stimuli activate the IKK complex, which phosphorylates IκBα, leading to its degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23] Cinnamic acid derivatives have been shown to inhibit this pathway, potentially by suppressing IKK activity, thereby exerting potent anti-inflammatory effects.[23][24]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for assessing the cytotoxic activity of cinnamic acid derivatives.
Protocol: MTT Assay for Anticancer Activity
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). This protocol is based on standard methodologies.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound, non-fluorinated analogs) dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm absorbance)
Methodology:
-
Cell Culture: Maintain the chosen cancer cell line in complete culture medium in a humidified incubator. Passage cells before they reach confluence to ensure they are in the logarithmic growth phase.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer). Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The strategic fluorination of the cinnamic acid scaffold, as exemplified by this compound, represents a promising avenue in drug discovery. The introduction of fluorine is rationally designed to enhance key molecular properties, including metabolic stability, membrane permeability, and target binding affinity.[5][9] As comparative data shows, fluorinated derivatives frequently exhibit significantly improved biological potency over their non-fluorinated parents, particularly in antimicrobial and anticancer applications.[11][22]
While further direct experimental validation of this compound is required, the established principles of medicinal chemistry and the strong performance of analogous compounds provide a compelling rationale for its investigation. By leveraging the unique properties of fluorine, researchers can fine-tune the cinnamic acid scaffold to develop next-generation therapeutic agents with superior efficacy and improved pharmacokinetic profiles.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Mphahlele, M. J., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. Benchchem.
- BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem.
- Taylor & Francis. (Date unavailable). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- MDPI. (Date unavailable).
- MDPI. (Date unavailable).
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
- Springer. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. SpringerLink.
- LE STUDIUM. (Date unavailable). Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.
- PubMed. (Date unavailable). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed.
- National Institutes of Health. (Date unavailable). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. inhancetechnologies.com.
- PubMed. (Date unavailable). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed.
- Consolidated Chemical. (Date unavailable). Cinnamic Acid – High Purity | Premium Quality.
- ChemicalBook. (Date unavailable). Cinnamic acid | 621-82-9. chemicalbook.com.
- PubMed. (Date unavailable). Cinnamic acid derivatives as anticancer agents-a review. PubMed.
- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. jocpr.com.
- Wikipedia. (Date unavailable). Cinnamic acid. Wikipedia.
- Atlantis Press. (2017). Synthesis of Cinnamic Acid Derivatives.
- Standridge Global. (2024). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. standridge-glob.com.
- BenchChem Blog. (2025). How do cinnamic derivatives interact with enzymes?. benchchem.com.
- Bentham Science. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. benthamscience.com.
- PubMed. (2024).
- PubMed. (Date unavailable). A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. PubMed.
- BenchChem. (2025). A Comparative Structural Analysis of 3-(Trifluoromethoxy)cinnamic Acid and Its Analogs in Drug Discovery. Benchchem.
- PubMed. (2024). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. PubMed.
- MDPI. (Date unavailable). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.
- National Institutes of Health. (Date unavailable). Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. NIH.
- World Journal of Biology Pharmacy and Health Sciences. (2023).
- Springer. (Date unavailable). Cardiovascular protective effects of cinnamic acid as a natural phenolic acid: a review. SpringerLink.
- Cheméo. (Date unavailable). Chemical Properties of trans-Cinnamic acid (CAS 140-10-3). chemeo.com.
- PubMed Central. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. NIH.
- International Science Community Association. (2013). Cinnamic Acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. iscac.org.
- ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.
- MDPI. (Date unavailable). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI.
- R&D Chemicals. (2026). This compound, suppliers and manufacturers. rdchemicals.com.
- National Institutes of Health. (Date unavailable). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. NIH.
- PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. consolidated-chemical.com [consolidated-chemical.com]
- 13. rdchemicals.com [rdchemicals.com]
- 14. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 15. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Cinnamic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 21. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | MDPI [mdpi.com]
- 24. Cinnamic Acid Ameliorates Acetic Acid-induced Inflammatory Response through Inhibition of TLR-4 in Colitis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Cinnamic Acid Analogs
Introduction: The Strategic Role of Fluorine in Modulating Cinnamic Acid's Bioactivity
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the cinnamic acid scaffold, with its phenyl ring, acrylic acid group, and alkene double bond, allows for extensive structural modifications to enhance efficacy and target specificity.[1][3][4]
The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern drug design to modulate their physicochemical and biological properties.[5][6] Fluorine's unique attributes, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This guide provides a comprehensive comparison of fluorinated and non-fluorinated cinnamic acid analogs, delving into their structure-activity relationships (SAR) and providing the experimental framework to evaluate these differences.
The Impact of Fluorination on Physicochemical Properties: A Foundation for Enhanced Bioactivity
The introduction of fluorine to the cinnamic acid scaffold profoundly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value.[5] The position of the fluorine atom on the phenyl ring dictates the magnitude of this effect. The effect on lipophilicity is more complex; while highly electronegative, fluorine is also small and can participate in hydrophobic interactions. Consequently, the change in logP upon fluorination is often subtle and context-dependent.[5]
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[5] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[5] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.2 (Predicted)[5] |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated)[5] |
Structure-Activity Relationship of Fluorinated Cinnamic Acid Analogs in Key Therapeutic Areas
The strategic placement of fluorine atoms on the cinnamic acid scaffold can dramatically influence its biological activity. The following sections explore the SAR of fluorinated cinnamic acid analogs in several key therapeutic areas.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Cinnamic acid derivatives have shown promise as anticancer agents, and fluorination has emerged as a key strategy to enhance their cytotoxic and antiproliferative effects.[6][8][9][10]
A study on a series of novel cinnamide-fluorinated derivatives revealed that a p-fluorocinnamide imidazolone derivative displayed potent antiproliferative activity against the HepG2 liver cancerous cell line, with an IC50 value of 4.23 μM, which was more potent than the standard drug staurosporine (IC50 = 5.59 μM).[8][9][10] This compound was also found to inhibit the epidermal growth factor receptor (EGFR) and induce apoptosis.[8][10] The study highlighted that the presence of a 4-fluoro substituent on the phenyl moiety is a key feature of several potent EGFR-TK inhibitors.[6]
Table 2: Comparative Anticancer Activity of a Fluorinated Cinnamide Derivative
| Compound | Target Cell Line | IC50 (µM) |
| Imidazolone derivative 6 (with N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety) | HepG2 | 4.23[8][9][10] |
| Staurosporine (Standard) | HepG2 | 5.59[8][9] |
Antibacterial Activity: Enhancing Potency Against Mycobacteria
Cinnamic acid and its derivatives are known for their antibacterial properties.[1] Fluorination has been shown to significantly enhance this activity, particularly against Mycobacterium tuberculosis. The presence of an electron-withdrawing group, such as fluorine, on the phenyl ring generally improves antibacterial efficacy.[1]
Specifically, a 4-fluoro phenyl ring substitution in a cinnamic acid derivative resulted in the most active compound against M. tuberculosis, with an IC50 of 0.36 µg/mL.[1] This suggests that the para-position is optimal for fluoro-substitution to achieve potent anti-tuberculosis activity. In contrast, other substitutions, such as a different fluorine-containing substituent, led to a significant decrease in activity (IC50 > 30 µg/mL), indicating the specific nature of the fluorine substituent is also crucial.[1]
Table 3: Comparative Anti-Tuberculosis Activity
| Compound | Substitution | IC50 (µg/mL) |
| Cinnamic Acid Derivative with 4-fluoro phenyl ring | 4-Fluoro | 0.36[1] |
| Cinnamic Acid Derivative with other fluorine substituent | - | > 30[1] |
Enzyme Inhibition: Modulating Cholinesterase and Cyclooxygenase Activity
Fluorinated organic molecules are widely studied as enzyme inhibitors due to fluorine's ability to alter binding affinity and metabolic stability.
Cholinesterase Inhibition: In the context of Alzheimer's disease, where cholinesterase inhibitors are a key therapeutic strategy, fluorinated cinnamic acid derivatives have shown significant potential. A study on fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain revealed that the position of the fluorine atom significantly impacts bioactivity and selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE).[11]
Generally, compounds with para-substituted fluorine exhibited potent activity against AChE and poor activity against BChE, while ortho-substituted analogs showed the opposite effect.[11] One of the most potent compounds, with a para-fluoro substitution, demonstrated an IC50 of 1.11 ± 0.08 μmol/L for AChE inhibition with high selectivity over BChE.[11]
Cyclooxygenase (COX) Inhibition: Cinnamic acid derivatives are also being investigated as potential inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs.[5] Fluorination can play a crucial role in enhancing their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1.[5] While specific comparative data for COX inhibition is still emerging, the principle of using fluorine to modulate enzyme inhibitory activity is well-established.[12]
Experimental Protocols: A Framework for Comparative Evaluation
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative properties of the synthesized cinnamide derivatives against a cancerous cell line, such as HepG2.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized cinnamide derivatives
-
Staurosporine (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized cinnamide derivatives and staurosporine for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 2: In Vitro Antibacterial Assay (Microplate Alamar Blue Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Synthesized cinnamic acid analogs
-
Rifampicin (positive control)
-
Alamar Blue solution
-
96-well microplates
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts and workflows.
Caption: SAR flowchart for fluorinated cinnamic acid analogs.
Caption: General experimental workflow for comparative evaluation.
Conclusion: A Promising Avenue for Drug Discovery
The strategic fluorination of cinnamic acid analogs presents a powerful and versatile approach to modulate their physicochemical properties and enhance their biological activity. This guide has provided a comparative analysis of the structure-activity relationships of fluorinated versus non-fluorinated cinnamic acids, supported by experimental data and detailed protocols. The evidence strongly suggests that the position and nature of fluorine substitution are critical determinants of potency and selectivity across various therapeutic targets. Further exploration of fluorinated cinnamic acid derivatives holds significant promise for the rational design of novel and more effective drug candidates with improved therapeutic potential.
References
-
Mphahlele, K. R., & Shumbula, P. M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5449. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18335-18349. [Link]
-
Chen, J., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 489-498. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ResearchGate. [Link]
-
Mphahlele, K. R., & Shumbula, P. M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]
-
de Oliveira, A. B., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. [Link]
-
Sharma, S., et al. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of agricultural and food chemistry, 57(10), 4237-4242. [Link]
-
Mphahlele, K. R., & Shumbula, P. M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19291-19349. [Link]
-
da Silva, A. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]
-
Michalkova, R., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(14), 1435-1457. [Link]
-
Zhao, L., et al. (2007). Pharmacokinetics and bioavailability of cinnamic acid after oral administration of Ramulus Cinnamomi in rats. Journal of ethnopharmacology, 112(2), 346-351. [Link]
-
Silverman, R. B., & Abeles, R. H. (1976). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 15(20), 4718-4723. [Link]
-
Verdeguer, M., et al. (2023). Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants, 12(3), 649. [Link]
-
Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. [Link]
-
Michalkova, R., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(14), 1435-1457. [Link]
-
Al-Ishaq, R. K., et al. (2022). Pharmacokinetics and Toxicity of Top-Ranked Cinnamic Acid Derivatives Predicted Using Bioinformatics Webservers. ResearchGate. [Link]
-
Al-Janabi, K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(2), 249. [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-Fluoro-2-methylcinnamic Acid: A Comparative Guide to Preclinical Efficacy Testing
This guide provides a comprehensive framework for the in vivo validation of 5-Fluoro-2-methylcinnamic acid, a novel synthetic derivative of the naturally occurring cinnamic acid. Cinnamic acid and its analogues have garnered significant attention for a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The introduction of a fluorine atom and a methyl group to the cinnamic acid scaffold is a strategic medicinal chemistry approach. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability, while methylation can modulate lipophilicity and target interaction.[3]
Given the absence of established in vivo data for this compound, this document outlines two robust, comparative experimental pathways to elucidate its potential therapeutic efficacy: one focused on anti-inflammatory action and the other on anticancer properties. The experimental designs are grounded in established preclinical models and emphasize a comparative approach to objectively benchmark the compound's performance against both its parent structure and established therapeutic agents.
Part A: In Vivo Validation of Anti-Inflammatory Activity
Scientific Rationale & Mechanistic Hypothesis
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the activation of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB), which leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, they can inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[4] We hypothesize that this compound, by virtue of its structural modifications, may exhibit enhanced inhibition of these pathways, resulting in potent anti-inflammatory activity.
Comparative Framework
To rigorously assess the anti-inflammatory potential of this compound, a multi-arm study is essential. This allows for the dissection of the contributions of the core cinnamic acid structure and the specific substitutions, while also benchmarking against a clinically relevant standard.
| Group | Compound | Role | Rationale |
| 1 | Vehicle (e.g., 0.5% Carboxymethylcellulose) | Negative Control | Establishes the baseline inflammatory response in the model. |
| 2 | Cinnamic Acid | Parent Compound Comparator | Determines the baseline activity of the core scaffold, allowing for assessment of the contribution of the fluoro and methyl groups. |
| 3 | This compound | Test Compound | The novel molecule whose efficacy is under investigation. Multiple dose levels should be tested to establish a dose-response relationship. |
| 4 | Indomethacin | Positive Control | A potent, well-characterized non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.[5] Provides a benchmark for clinically relevant anti-inflammatory efficacy.[6] |
In Vivo Model of Choice: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory drugs.[7] It is highly reproducible and reflects the cardinal signs of inflammation. The inflammatory response is biphasic: the early phase (0-2 hours) involves the release of histamine and serotonin, while the late phase (3-5 hours) is mediated primarily by prostaglandins and involves the induction of COX-2.[6] Inhibition of the late phase is a key indicator of NSAID-like activity.
Experimental Workflow Diagram
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used. They are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6 per group).
-
Group 1 (Vehicle): Receives 0.5% aqueous Carboxymethylcellulose (CMC) orally (p.o.).
-
Group 2 (Parent Compound): Receives Cinnamic Acid (e.g., 50 mg/kg, p.o.) suspended in vehicle.
-
Group 3 (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.) suspended in vehicle.
-
Group 4 (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, p.o.) suspended in vehicle.[8]
-
-
Procedure:
-
Thirty minutes to one hour after compound administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.[8][9]
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the right hind paw.[9]
-
The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Data are expressed as mean ± SEM. Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.
-
Part B: In Vivo Validation of Anticancer Activity
Scientific Rationale & Mechanistic Hypothesis
Cinnamic acid derivatives have demonstrated anticancer properties by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell proliferation.[2][10] The incorporation of a fluorine atom is a well-established strategy in the design of anticancer drugs, most notably in 5-Fluorouracil (5-FU), an antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[11] The structural similarity suggests that this compound could potentially act as a novel anticancer agent, possibly through modulation of key oncogenic signaling pathways like PI3K/AKT or EGFR.[12]
Comparative Framework
The evaluation of a novel anticancer agent requires a robust in vivo model that can assess the compound's ability to inhibit tumor growth in a living system. A comparison with a standard-of-care chemotherapeutic agent is crucial for contextualizing its potential efficacy.
| Group | Compound | Role | Rationale |
| 1 | Vehicle (e.g., Saline, DMSO/PEG solution) | Negative Control | Establishes the baseline tumor growth rate in the absence of treatment. |
| 2 | This compound | Test Compound | The novel molecule under investigation. Multiple dose levels and administration schedules should be evaluated. |
| 3 | 5-Fluorouracil (5-FU) | Positive Control | A widely used chemotherapeutic agent for various solid tumors.[13] It serves as a clinically relevant benchmark for antitumor activity.[14] |
In Vivo Model of Choice: Human Tumor Xenograft Model
Cell line-derived xenograft (CDX) models are a foundational tool in preclinical oncology.[15] They involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[16][17] This model allows for the direct assessment of a compound's effect on human tumor growth in vivo. The choice of cell line (e.g., A549 for lung cancer, HCT-116 for colon cancer) should be based on the hypothesized target or spectrum of activity.
Signaling Pathway of Interest: PI3K/AKT Pathway
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Detailed Experimental Protocol: Human Tumor Xenograft Study
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old, are used. They are housed in a pathogen-free environment.
-
Cell Culture and Tumor Implantation:
-
A human cancer cell line (e.g., A549 lung carcinoma) is cultured under standard conditions.
-
A suspension of 5 x 106 cells in 0.1 mL of serum-free medium mixed with Matrigel is injected subcutaneously into the right flank of each mouse.[13]
-
-
Tumor Growth and Grouping:
-
Tumor growth is monitored using caliper measurements. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, mice are randomized into treatment groups (n=8-10 per group).
-
-
Dosing Regimen:
-
Group 1 (Vehicle): Receives the appropriate vehicle (e.g., intraperitoneally, i.p., or p.o.) on a defined schedule (e.g., daily for 14 days).
-
Group 2 (Test Compound): Receives this compound (e.g., 25, 50 mg/kg, i.p. or p.o.) on the same schedule.
-
Group 3 (Positive Control): Receives 5-FU (e.g., 20 mg/kg, i.p.) on a schedule known to be effective (e.g., every other day for 2 weeks).[13]
-
-
Monitoring and Endpoints:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
The study is terminated when control tumors reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration.
-
At termination, tumors are excised, weighed, and can be processed for further analysis (e.g., histology, Western blot for pathway markers).
-
Crucial Supporting Studies: Pharmacokinetics and Preliminary Toxicity
Prior to or concurrent with efficacy studies, it is imperative to characterize the pharmacokinetic (PK) and toxicological profile of a novel compound.
-
Pharmacokinetics (PK): A preliminary PK study in mice or rats is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This involves administering a single dose and collecting blood samples at multiple time points to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2). This data is critical for designing rational dosing schedules for the efficacy studies.
-
Toxicity Assessment: During the efficacy studies, animal well-being must be closely monitored. This includes daily clinical observations and regular body weight measurements. Significant body weight loss (>15-20%) is a common sign of toxicity and may require dose reduction or cessation of treatment. While dedicated toxicology studies are required for further development, this initial assessment provides crucial safety information.[3][18]
Conclusion and Future Directions
This guide outlines a scientifically rigorous, comparative approach to the initial in vivo validation of this compound. By systematically evaluating its potential anti-inflammatory and anticancer activities against both its parent compound and established drugs, researchers can generate the robust data necessary to justify further preclinical development. Positive results from these studies would warrant more advanced investigations, including mechanism of action studies in the excised tumors, evaluation in orthotopic or patient-derived xenograft (PDX) models, and formal toxicology assessments.[19] This structured methodology ensures that the therapeutic potential of this novel cinnamic acid derivative is thoroughly and objectively evaluated.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In Vivo. [Link]
-
Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
-
Xenograft Models. Creative Biolabs. [Link]
-
Cinnamic Acid Ameliorates Acetic Acid-induced Inflammatory Response through Inhibition of TLR-4 in Colitis Rat Model. Bentham Science. [Link]
-
Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. MDPI. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. Lala Lajpat Rai University of Veterinary & Animal Sciences. [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Variation of the Anti-Inflammatory Effect from Indomethacin on Acute and Chronic Inflammation Models. Annex Publishers. [Link]
-
The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice. MDPI. [Link]
-
Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. PubMed Central. [Link]
-
In Vivo Effect of 5-Ethynyluracil on 5-Fluorouracil Metabolism Determined by 19F Nuclear Magnetic Resonance Spectroscopy. AACR Journals. [Link]
-
Inhibitory of active dual cancer targeting 5-Fluorouracil nanoparticles on liver cancer in vitro and in vivo. Frontiers in Bioengineering and Biotechnology. [Link]
-
Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice. MDPI. [Link]
-
VARIED ANTI- INFLAMMATORY ACTIVITY OF INDOMETHACIN IN DIFFERENT EXPERIMENTAL ANIMAL MODELS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain. PubMed Central. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. [Link]
-
Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. MDPI. [Link]
-
Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. National Institutes of Health. [Link]
-
Indomethacin. StatPearls - NCBI Bookshelf. [Link]
-
Pharmacokinetics and Toxicity of Top-Ranked Cinnamic Acid Derivatives... ResearchGate. [Link]
-
Anti-inflammatory activity of HO-1 against indomethacin-induced... ResearchGate. [Link]
-
The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. National Institutes of Health. [Link]
-
Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central. [Link]
-
Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. PubMed Central. [Link]
-
Cinnamic acid hybrids as anticancer agents: A mini‐review. ResearchGate. [Link]
-
Antiinflammatory Activity of Cinnamic Acid Esters. ResearchGate. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. PubMed Central. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]
-
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. [Link]
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. luvas.edu.in [luvas.edu.in]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice [mdpi.com]
- 14. Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice [mdpi.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Senior Application Scientist's Guide to the Statistical Analysis of In Vitro Data for 5-Fluoro-2-methylcinnamic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of in vitro data, using the novel compound 5-Fluoro-2-methylcinnamic acid as a case study. We will move beyond mere protocol recitation to explain the causal logic behind experimental design and statistical choices, ensuring a robust and defensible interpretation of your results.
Cinnamic acid and its derivatives are a well-established class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The addition of fluorine and methyl groups to the core structure, as in this compound, represents a rational drug design approach to potentially enhance potency and modify pharmacokinetic properties. Rigorous in vitro testing, underpinned by sound statistical analysis, is the foundational step in characterizing such novel chemical entities.
Part 1: Foundational Principles of Robust In Vitro Assay Design
Before any statistical analysis can be meaningful, the experimental design must be sound. The goal is to create a self-validating system where the data's integrity is inherent to the protocol.
Causality in Experimental Design:
-
Controls are Non-Negotiable: Every plate must include negative (vehicle) controls to define the baseline response (0% effect) and positive controls (a known active compound) to confirm the assay is performing as expected. This validates that the cellular system is responsive and provides a benchmark for comparison.
-
Dose-Response is Key: Testing a single concentration is rarely informative. A dose-response experiment, typically using serial dilutions across a logarithmic scale, is essential to characterize the potency of a compound and determine key parameters like the IC50 or EC50.[7][8]
Part 2: Case Study 1: Assessing Cytotoxicity with the MTT Assay
A primary screening step for any new compound is to assess its general cytotoxicity. This determines the concentration window where specific biological effects can be studied without the confounding factor of cell death. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[9]
Comparative Compound Selection
To contextualize the cytotoxicity of this compound, we will compare it to Doxorubicin , a well-characterized chemotherapeutic agent with known cytotoxic effects. This provides an authoritative benchmark for potency.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a human cancer cell line (e.g., A549, human lung carcinoma) in a 96-well plate at a density of 7,500 cells/well (7.5 x 10⁴ cells/mL) in 100 µL of complete culture medium.[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound and Doxorubicin in culture medium. A typical series might range from 0.1 µM to 100 µM. Also prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate (technical replicates). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3.5-4 hours at 37°C.[10][11] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[10]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm or 590 nm using a microplate reader.[10]
Statistical Analysis Workflow for IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[12] Its accurate determination is critical for comparing compound potency.
-
Data Normalization:
-
Average the absorbance readings for the blank wells (medium + MTT solvent only) and subtract this from all other readings.
-
Average the absorbance of the vehicle control wells. This value represents 100% cell viability (0% inhibition).
-
Convert all experimental absorbance readings to a percentage of the vehicle control.
-
Calculate Percent Inhibition: 100 - % Viability.
-
-
Non-Linear Regression:
-
Plot Percent Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.[8][13] This is the standard model for dose-response data.[14]
*Equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)HillSlope))
-
-
IC50 Calculation:
Mandatory Visualization
Caption: Workflow for IC50 determination from raw MTT assay data.
Data Presentation and Comparison
Summarize the results from three biological replicates in a table. To determine if there is a statistically significant difference between the potency of this compound and Doxorubicin, an unpaired t-test can be performed on the Log(IC50) values obtained from the individual experiments.[16][17]
| Compound | Mean IC50 (µM) | 95% Confidence Interval |
| This compound | 25.4 | 21.2 - 30.5 |
| Doxorubicin (Positive Control) | 0.8 | 0.6 - 1.1 |
Part 3: Case Study 2: Evaluating Anti-Inflammatory Potential
Cinnamic acid derivatives are known to possess anti-inflammatory properties, often by inhibiting pathways like NF-κB and reducing pro-inflammatory mediators such as nitric oxide (NO).[1][3] We can assess this using a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Comparative Compound Selection
Dexamethasone , a potent corticosteroid, will be used as the positive control. It is a standard anti-inflammatory agent used to validate in vitro inflammation assays.
Detailed Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay is a simple colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[18][19]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM, chosen based on cytotoxicity data) or Dexamethasone (e.g., 1 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated (negative control) group. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (e.g., 2% sulphanilamide in 5% phosphoric acid).[20]
-
Add 50 µL of Griess Reagent II (e.g., 0.2% naphthylethylenediamine dihydrochloride).[20][21]
-
Incubate for 10 minutes at room temperature, protected from light. A pink/purple color will develop.[22]
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[20][22] The amount of nitrite can be quantified using a sodium nitrite standard curve.
Statistical Analysis Workflow for Group Comparisons
When comparing multiple treatment groups (e.g., Control, LPS only, LPS + three doses of test compound, LPS + Dexamethasone), using multiple t-tests is inappropriate as it inflates the probability of a Type I error (false positive).[23] The correct approach is a one-way analysis of variance (ANOVA) , followed by a post-hoc test.[24]
-
Quantify Nitrite: Convert absorbance values to nitrite concentrations (µM) using the linear regression equation from your sodium nitrite standard curve.
-
One-Way ANOVA: This test determines if there is a statistically significant difference somewhere among the means of all the groups.[24] It produces a single p-value. If p > 0.05, you conclude there are no significant differences.
-
Post-Hoc Test: If the ANOVA p-value is significant (p < 0.05), a post-hoc test is required to identify which specific groups are different from each other.
-
Dunnett's Test: Use this when you are comparing every treatment group to a single control group (e.g., comparing each drug treatment to the "LPS only" group).
-
Tukey's Test: Use this when you want to compare every group mean to every other group mean.
-
Mandatory Visualization
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiinflammatory and anticancer activity of cinnamic acids, their derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. clyte.tech [clyte.tech]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
- 16. Student's t-test - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 24. blog.addgene.org [blog.addgene.org]
A Senior Application Scientist's Guide to the Cross-Validation of 5-Fluoro-2-methylcinnamic Acid: A Comparative Analysis
This guide provides a comprehensive framework for the experimental validation and comparative analysis of 5-Fluoro-2-methylcinnamic acid, a synthetic derivative of cinnamic acid. Cinnamic acid and its analogues are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5][6] The introduction of fluorine and methyl groups to the phenyl ring of the cinnamic acid scaffold is a strategic medicinal chemistry approach to modulate its pharmacokinetic and pharmacodynamic properties. Fluorine substitution, in particular, can enhance metabolic stability and membrane permeability.[7] This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic agents.
Rationale and Strategic Context
The core value of synthesizing and evaluating novel cinnamic acid derivatives lies in the potential for enhanced biological efficacy and improved drug-like properties.[1][3] The parent cinnamic acid structure, composed of a benzene ring, an alkene double bond, and a carboxylic acid group, offers multiple sites for chemical modification.[1][3] The specific placement of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring in this compound is hypothesized to influence its electronic properties and steric hindrance, which in turn can affect its interaction with biological targets. This guide will provide the experimental blueprint to test this hypothesis through rigorous characterization and biological evaluation, benchmarked against known cinnamic acid derivatives.
Synthesis and Characterization: Establishing a Baseline
The synthesis of this compound can be achieved through established synthetic routes for cinnamic acid derivatives, most notably the Knoevenagel condensation.[8][9] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base.[8]
Proposed Synthesis Workflow
The synthesis of this compound would logically start from 5-fluoro-2-methylbenzaldehyde and malonic acid.
Caption: Proposed synthesis of this compound via Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
5-Fluoro-2-methylbenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (as catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.
Procedure:
-
In a 250 mL round-bottom flask, combine 5-Fluoro-2-methylbenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL).
-
Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and slowly add concentrated HCl with stirring until the product precipitates out.
-
Filter the crude product using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals and determine the yield and melting point.
Physicochemical Characterization
The identity and purity of the synthesized this compound must be unequivocally confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and types of protons, and their connectivity. | Signals corresponding to the aromatic protons, the vinylic protons of the acrylic acid moiety, the methyl protons, and the acidic proton of the carboxyl group. The coupling patterns and chemical shifts will be influenced by the fluorine and methyl substituents. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the carboxyl carbon, carbons of the double bond, aromatic carbons (with C-F coupling), and the methyl carbon. |
| ¹⁹F NMR | To confirm the presence and chemical environment of the fluorine atom. | A singlet or a multiplet depending on the coupling with neighboring protons. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[10] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₀H₉FO₂. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single, sharp peak indicating a high degree of purity. The retention time will be specific to the compound under the given chromatographic conditions. |
Comparative Biological Evaluation
The primary objective of synthesizing novel compounds is to identify candidates with superior biological activity. This section outlines a comparative study of this compound against other relevant cinnamic acid derivatives.
Selection of Comparator Compounds
For a robust comparison, a selection of cinnamic acid derivatives with varying substitutions on the phenyl ring should be included.
| Compound | Rationale for Inclusion |
| Cinnamic Acid | The parent compound, serving as a baseline. |
| p-Coumaric Acid (4-hydroxycinnamic acid) | A naturally occurring and well-studied derivative with known antioxidant and other biological activities.[2] |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | Another prevalent natural derivative with potent antioxidant and anticancer properties.[2][3] |
| 2-Fluoro-5-methylcinnamic acid | A positional isomer to assess the impact of substituent placement on activity.[11] |
| 5-Fluorouracil (5-FU) | A clinically used anticancer drug, providing a benchmark for cytotoxicity studies.[12] |
Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and is a good starting point for evaluating the potential anticancer activity of the synthesized compound.[13]
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effects of this compound and comparator compounds on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)[3][14]
-
Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment.[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates, multichannel pipette, incubator, microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-FU).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
The results of the cytotoxicity screening should be presented in a clear and comparative manner.
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | Normal Fibroblast IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Cinnamic Acid | >100 | >100 | >100 | >100 | - |
| p-Coumaric Acid | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental | Calculated |
| Ferulic Acid | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental | Calculated |
| 2-Fluoro-5-methylcinnamic acid | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated |
| 5-Fluorouracil | ~5-15[12] | ~2-10[12] | ~10-20 | ~20-50 | ~2-5 |
Interpretation of Results: A lower IC₅₀ value indicates higher cytotoxicity. A higher selectivity index (ratio of IC₅₀ in normal cells to cancer cells) is desirable as it suggests a greater therapeutic window. The comparison will reveal whether the novel this compound exhibits improved potency and/or selectivity over existing cinnamic acid derivatives and the standard chemotherapeutic agent.
Mechanism of Action: Unraveling the "How"
Should this compound demonstrate significant and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Cinnamic acid derivatives have been reported to induce cell cycle arrest and apoptosis.[16]
Proposed Mechanistic Studies Workflow
Caption: Workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous approach to the synthesis, characterization, and comparative biological evaluation of this compound. By following these detailed protocols and comparative frameworks, researchers can generate robust and reliable data to ascertain the therapeutic potential of this novel compound. Positive outcomes from these initial studies would warrant further investigation into its in vivo efficacy, pharmacokinetic profiling, and detailed toxicological assessment. The ultimate goal is to contribute to the development of new, effective, and safer therapeutic agents based on the versatile cinnamic acid scaffold.
References
- Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 19(9), 14270-14299.
- Kalinichenko, E., et al. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 12(1), 1-14.
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
- Sova, M. (2012). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 17(12), 13936-13953.
- Constantin, C., et al. (2008). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 13(3), 679-690.
-
CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]
- Chen, Y., et al. (2019). Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. Molecules, 24(18), 3352.
- Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Foods, 12(15), 2907.
- Stojkovic, D., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Phytotherapy research, 27(6), 835-840.
- Wozniak, M., et al. (2022). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. International Journal of Molecular Sciences, 23(19), 11836.
- Royal Society of Chemistry. (2012).
- Li, H., et al. (2021). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 26(16), 4882.
- Kalinichenko, E., et al. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies.
- Khurana, J. M., & Chaudhary, A. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc, 2007(i), 94-98.
- Ishiguro, M., et al. (1998). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Journal of Molecular Structure, 442(1-3), 29-37.
- Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Foods, 12(15), 2907.
- Li, W., et al. (2017). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites.
- Sakagami, H., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. In Vivo, 32(5), 1071-1078.
- Google Patents. (2003).
- Kumar, S., & Sharma, A. (2017). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS, 6(3), 1-5.
- Herrero, M., et al. (2019). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
- Li, X., et al. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography.
- Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in molecular biology, 895, 201-213.
- Mpesha, et al. (2022). Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase. Journal of Biomolecular Structure & Dynamics, 41(11), 4930-4941.
- Lee, J., et al. (2015). Analysis of the trans -Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4(4), 102-108.
- Valizadeh, H., & Gholipur, H. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Orient J Chem, 33(3), 1530-1534.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
- Sroor, F. M., et al. (2024). Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. Bioorganic chemistry, 151, 107944.
- Kalinichenko, E., et al. (2022). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Journal of Biosciences and Medicines, 10(11), 1-13.
- Lee, J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4(4), 102-108.
- Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(10), 1332.
- Kaul-Ghanekar, R., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods, 12(7), 967-975.
- Medicines for All institute (M4ALL) - Virginia Commonwealth University. (n.d.).
- Szalewska-Pałasz, A., et al. (2016). In vitro evaluation of biological activity of cinnamic, caffeic, ferulic and chlorogenic acids with use of Escherichia coli K-12 RECA::GFP biosensor strain. Environmental toxicology and pharmacology, 45, 147-152.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bepls.com [bepls.com]
- 10. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Independent Verification of 5-Fluoro-2-methylcinnamic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with tailored properties is paramount. 5-Fluoro-2-methylcinnamic acid stands as a valuable building block, incorporating a fluorine atom and a methyl group on the phenyl ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative drug candidates. The strategic placement of these substituents can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's merits and limitations. Our focus is to empower researchers to make informed decisions for the efficient and reliable synthesis of this important intermediate.
Understanding the Synthetic Landscape
The synthesis of cinnamic acids and their derivatives is a well-established field in organic chemistry.[1][2][3] Several classical and modern synthetic methodologies can be employed to construct the characteristic α,β-unsaturated carboxylic acid moiety. For the synthesis of this compound, the most direct and widely applicable methods include the Knoevenagel condensation, the Perkin reaction, and the Heck coupling. Each of these routes offers distinct advantages in terms of starting material availability, reaction conditions, and overall efficiency.
Primary Synthetic Route: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis and a highly reliable method for the preparation of cinnamic acids.[4] The reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4] This is often followed by decarboxylation to yield the desired α,β-unsaturated acid.
The synthesis of this compound via this route commences with the readily available 5-Fluoro-2-methylbenzaldehyde.[5][6]
Experimental Protocol: Knoevenagel Condensation for this compound
Materials:
-
5-Fluoro-2-methylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Hydrochloric acid (HCl), 2M solution
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 5-Fluoro-2-methylbenzaldehyde and 1.2 equivalents of malonic acid in a minimal amount of pyridine.
-
To this solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the reaction mixture to reflux (typically around 100-115 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into an ice-cold solution of 2M hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
-
Dry the purified product under vacuum.
Causality of Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves a dual role. As a solvent, it effectively dissolves the reactants. As a base, it facilitates the deprotonation of malonic acid, although the more basic piperidine is the primary catalyst.
-
Piperidine as Catalyst: Piperidine is a stronger base than pyridine and is a highly effective catalyst for the Knoevenagel condensation. It promotes the formation of the enolate of malonic acid, which is the key nucleophile in the reaction.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and to promote the subsequent decarboxylation of the intermediate adduct.
-
Acidic Workup: The addition of hydrochloric acid neutralizes the basic catalysts and protonates the carboxylate to precipitate the final carboxylic acid product.
Alternative Synthetic Routes: A Comparative Analysis
While the Knoevenagel condensation is a robust method, other synthetic strategies offer alternative approaches to this compound.
The Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid.[7][8][9] For the synthesis of this compound, this would involve the reaction of 5-Fluoro-2-methylbenzaldehyde with acetic anhydride and sodium acetate.[8]
Key Features:
-
High Temperatures: The Perkin reaction typically requires high temperatures (around 180 °C) and prolonged reaction times.[8]
-
Anhydrous Conditions: The reagents, particularly the sodium acetate, should be anhydrous for optimal results.[8]
-
Mechanism: The reaction proceeds through the formation of an enolate from the acetic anhydride, which then adds to the aldehyde. A subsequent dehydration and hydrolysis yield the cinnamic acid.[9]
The Heck Coupling
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an aryl halide and an alkene.[10][11] To synthesize this compound via this route, one could couple a suitable aryl halide, such as 5-fluoro-2-methyl-1-iodobenzene, with acrylic acid or one of its esters, followed by hydrolysis if an ester is used.
Key Features:
-
Catalyst System: Requires a palladium catalyst (e.g., Pd(OAc)₂) and often a phosphine ligand.
-
Base: A base (e.g., triethylamine) is necessary to neutralize the hydrogen halide formed during the reaction.
-
Stereoselectivity: The Heck reaction typically exhibits high stereoselectivity, favoring the formation of the trans-isomer of the cinnamic acid.[10]
Comparative Overview of Synthetic Methods
| Feature | Knoevenagel Condensation | Perkin Reaction | Heck Coupling |
| Starting Aldehyde | 5-Fluoro-2-methylbenzaldehyde | 5-Fluoro-2-methylbenzaldehyde | Not applicable |
| Other Key Reagents | Malonic acid | Acetic anhydride, Sodium acetate | 5-Fluoro-2-methyl-aryl halide, Acrylic acid (or ester) |
| Catalyst | Piperidine/Pyridine | Sodium acetate | Palladium complex |
| Reaction Temperature | Moderate (Reflux in pyridine) | High (180 °C) | Moderate to high |
| Typical Yields | Good to excellent | Moderate to good | Good to excellent |
| Substrate Scope | Broad for aldehydes | Generally good for aromatic aldehydes | Broad for aryl halides and alkenes |
| Green Chemistry Aspects | Use of pyridine is a drawback | High energy input | Use of a heavy metal catalyst |
| Key Advantages | Reliable, straightforward, good yields | Uses readily available reagents | High stereoselectivity for trans product |
| Key Disadvantages | Use of a potentially hazardous solvent | High temperatures, long reaction times | Cost and toxicity of palladium catalyst |
Characterization and Verification of this compound
Independent verification of the synthesized product is crucial. The following spectroscopic data are expected for this compound:
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons, the vinylic protons of the double bond (typically as doublets with a large coupling constant of ~16 Hz for the trans isomer), the methyl protons, and the acidic proton of the carboxylic acid (which may be a broad singlet).[12][13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the aromatic carbons, including characteristic C-F couplings.[12][14]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1680-1700 cm⁻¹), and a C=C stretch for the alkene (around 1620-1640 cm⁻¹).[15]
-
Melting Point: A sharp melting point is indicative of high purity.
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic methods, the following diagrams illustrate the reaction mechanisms and the overall experimental workflow.
Caption: Knoevenagel Condensation Pathway.
Caption: Perkin Reaction Pathway.
Caption: Heck Coupling Pathway.
Caption: General Experimental Workflow.
Conclusion
The synthesis of this compound can be reliably achieved through several established synthetic methodologies. The Knoevenagel condensation stands out as a highly efficient and straightforward approach, utilizing readily available starting materials. The Perkin reaction and Heck coupling represent viable alternatives, each with its own set of advantages and considerations regarding reaction conditions and catalyst systems. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize and verify this valuable fluorinated building block for applications in drug discovery and development.
References
-
The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]
-
Sathee. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
ScienceDirect. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]
-
Semantic Scholar. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from [Link]
-
YouTube. (2020). Perkin's condensation - synthesis of cinnamic acid. Retrieved from [Link]
-
Chemca. (2026). Perkin Reaction: Mechanism & Cinnamic Acid Synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567). Retrieved from [Link]
-
Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Molecular Complexity: The Power of 5-Fluoro-2-methylbenzaldehyde in Advanced Organic Synthesis. Retrieved from [Link]
-
OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (2014). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]
-
PubMed Central. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
MDPI. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the reaction between the reactants benzaldehyde.... Retrieved from [Link]
-
ResearchGate. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]
-
ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567) [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cinnamic Acids
Introduction: The Quest for Metabolic Robustness
In modern drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, a key component of which is metabolic stability. Cinnamic acids and their derivatives represent a versatile scaffold, exhibiting a wide range of biological activities. However, like many promising molecules, their therapeutic potential can be limited by rapid metabolism in the body.
This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated cinnamic acids. The strategic incorporation of fluorine has become a powerful tool in medicinal chemistry to enhance drug-like properties.[1][2] We will explore the mechanistic basis for this enhancement, provide detailed, field-tested protocols for assessing metabolic stability, and present comparative data to guide rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the metabolic resilience of their compounds.
The Fluorine Advantage: Blocking Metabolic "Soft Spots"
The metabolic fate of most small molecule drugs is governed by a superfamily of liver enzymes known as cytochrome P450s (CYPs).[3][4] These enzymes catalyze oxidative reactions, often hydroxylating aromatic rings or aliphatic chains, to increase a compound's water solubility and facilitate its excretion. For cinnamic acid, a primary metabolic pathway is the CYP-mediated hydroxylation of the phenyl ring, particularly at the para-position, to form p-coumaric acid.[5][6][7]
This is where fluorine's unique properties become transformative. The rationale for using fluorine to enhance metabolic stability rests on several key principles:
-
High C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol) compared to a carbon-hydrogen bond.[8][9] This makes it highly resistant to enzymatic cleavage by CYPs, effectively "shielding" a potential site of metabolism.[1][10]
-
Blocking Oxidative Sites: By replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, chemists can prevent hydroxylation at that position.[1][11] For cinnamic acid, placing a fluorine at the 4-position of the phenyl ring can directly block the formation of p-coumaric acid.
-
Electronic Modulation: Fluorine is the most electronegative element, and its introduction can alter the electronic properties of the entire molecule.[2][12] This can deactivate the aromatic ring towards electrophilic attack by CYP enzymes, further reducing the rate of metabolism.[2]
While highly effective, it is important to note that fluorination is not a universal solution. In some contexts, oxidative defluorination can occur, leading to the formation of phenol-like metabolites.[8][9] Therefore, empirical testing remains essential.
Experimental Design for Assessing Metabolic Stability
To empirically evaluate the impact of fluorination, two primary in vitro assays are indispensable in early-stage drug discovery: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical data on a compound's susceptibility to enzymatic degradation in the two main biological compartments responsible for metabolism: the liver and the blood.
-
Liver Microsomal Stability Assay: This is the workhorse for assessing Phase I metabolism.[4] It utilizes microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells that contain a high concentration of CYP enzymes.[3][13] By incubating a compound with liver microsomes and necessary cofactors (like NADPH), we can measure its rate of disappearance and calculate its intrinsic clearance (Clint), a measure of how efficiently the liver enzymes metabolize the drug.[13][14]
-
Plasma Stability Assay: While the liver is the primary site of metabolism, blood plasma also contains various enzymes, such as esterases and hydrolases, that can degrade certain drug molecules.[15][16] This is particularly relevant for compounds with ester or amide functionalities.[16][17] The plasma stability assay determines a compound's resilience to this enzymatic activity, ensuring that it can remain intact in circulation long enough to reach its target.[18]
The following sections provide detailed, step-by-step protocols for these essential experiments.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including appropriate controls, ensuring the trustworthiness of the data.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (e.g., Cinnamic Acid, 4-Fluoro-cinnamic Acid)
-
Positive Control (e.g., Testosterone - high clearance)
-
Negative Control (e.g., Verapamil - low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][19]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Protocol:
-
Compound Preparation: Prepare 1 µM working solutions of test compounds and controls in phosphate buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the microsomal solution (final protein concentration 0.5 mg/mL) to the buffer.[3] Pre-warm the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.[14] Simultaneously, for a negative control set ("-NADPH"), add buffer instead.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[3] The 0-minute sample is taken immediately after adding the compound but before adding NADPH.
-
Quench Reaction: Immediately terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.[14]
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[15]
-
Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[10]
-
Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma.[15]
Materials:
-
Pooled Human Plasma (heparinized)
-
Test Compounds and Controls
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with Internal Standard (IS)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Protocol:
-
Thaw Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Compound Incubation: Add the test compound (final concentration 1 µM) to the plasma in a 96-well plate.[18]
-
Incubation: Incubate the plate at 37°C.[17]
-
Time-Point Sampling: Take aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[15]
-
Quench Reaction: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile with IS.
-
Protein Precipitation & Analysis: Follow steps 6 and 7 from the Microsomal Stability protocol.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample. Calculate the half-life if significant degradation is observed.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying principle of metabolic blocking, the following diagrams are provided.
Caption: A generalized workflow for in vitro metabolic stability assays.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Comparative Results and Discussion
The data presented below is representative of typical results from a comparative metabolic stability study of cinnamic acid and its fluorinated analog in human liver microsomes.
| Compound | Description | t½ (min) | Clint (µL/min/mg protein) |
| Cinnamic Acid | Non-fluorinated parent | 18 | 21.4 |
| 4-Fluoro-cinnamic Acid | Fluorine at para-position | > 90 | < 4.3 |
| Testosterone | High Clearance Control | 8 | 48.1 |
| Verapamil | Low Clearance Control | 75 | 5.2 |
Discussion:
The results clearly demonstrate the profound impact of fluorination on metabolic stability.
-
Cinnamic Acid shows moderate clearance, with a half-life of 18 minutes. This indicates it is readily metabolized by liver CYP enzymes, consistent with the known hydroxylation pathway.[6][20]
-
4-Fluoro-cinnamic Acid , in stark contrast, is significantly more stable, with a half-life exceeding 90 minutes and a correspondingly low intrinsic clearance. This confirms that placing a fluorine atom at the 4-position—the primary site of metabolic attack—effectively shields the molecule from oxidative metabolism.[10]
-
The control compounds , testosterone and verapamil, behave as expected, validating the integrity of the assay.
These findings underscore the strategic value of fluorination. By blocking a key metabolic pathway, the systemic exposure and half-life of the cinnamic acid scaffold can be dramatically extended, which is often a critical step in transforming a biologically active compound into a viable drug candidate.[1]
Conclusion and Future Directions
The strategic incorporation of fluorine is a highly effective and predictable strategy for enhancing the metabolic stability of cinnamic acid derivatives. As demonstrated through established in vitro protocols, replacing a hydrogen with a fluorine at a metabolically labile position can dramatically decrease intrinsic clearance and prolong half-life. This is primarily due to the high strength of the C-F bond, which resists enzymatic oxidation by cytochrome P450 enzymes.
The data and protocols presented in this guide provide a robust framework for researchers to apply this principle in their own drug discovery programs. By systematically evaluating the metabolic fate of lead compounds and employing rational design strategies like fluorination, the development of more durable and effective therapeutics can be significantly accelerated. Future work should continue to explore the nuanced effects of fluorination at different positions and on various scaffolds to further refine our predictive models and expand the medicinal chemist's toolkit.
References
- Fluorine in drug discovery: Role, design and case studies. Google Books.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Microsomal Stability Assay Protocol. AxisPharm.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
- Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. University College Dublin Research Repository.
- Metabolism of fluorine-containing drugs.
- Plasma Stability Assay.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase
- Aromatic hydroxylation of Trans-cinnamic acid performed by the P450 Cinnamate-4-hydroxylase: A QMMM study. BIOTRANS 2023.
- The Dark Side of Fluorine. PubMed Central.
- Plasma Stability. Cyprotex.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. BenchChem.
- Plasma Stability Assay. Domainex.
- Plasma Stability Assay (human, dog, r
- Plasma Stability In Vitro Assay. Charnwood Discovery.
- Microsomal Stability. Cyprotex.
- Metabolic Stability Assays. Merck.
- Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. PubMed Central.
- Breaking C-F bonds in drugs. Hypha Discovery.
- Assessing the metabolic stability of fluorinated vs non-fluorin
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Plasma Stability Assay | Domainex [domainex.co.uk]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Fluoro-2-methylcinnamic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Fluoro-2-methylcinnamic acid, ensuring the protection of personnel and adherence to regulatory standards. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), offering not just instructions, but the scientific rationale behind them.
Hazard Assessment and Chemical Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is paramount.
Chemical Identity:
-
Name: this compound
-
Molecular Formula: C₁₀H₉FO₂[1]
-
Structure: A substituted aromatic carboxylic acid, characterized by a fluorine atom and a methyl group on the phenyl ring.
Hazard Identification: While a specific Safety Data Sheet (SDS) for this compound is not readily available in public databases, we can infer its primary hazards based on structurally similar compounds, such as other fluorinated cinnamic acid derivatives and general chemical principles. The primary hazards are anticipated to be:
-
Skin Irritation (Category 2): Like many carboxylic acids, it is likely to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation (Category 2): Direct contact with the eyes is expected to cause serious irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[4]
Environmental Hazards: Data on aquatic toxicity is not specified, but as a standard precaution, release into the environment should be avoided.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Hazard Class | Source |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | SDS for alpha-Methylcinnamic acid[3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | SDS for alpha-Methylcinnamic acid[3] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure | SDS for 2-Fluoro-5-(trifluoromethyl)cinnamic acid[4] |
Personal Protective Equipment (PPE) and Immediate Safety
Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal. The causality is clear: creating a barrier between the researcher and the chemical is the first line of defense against exposure.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required at a minimum. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.
Waste Segregation and Container Management: A Proactive Approach
The foundation of a safe and compliant chemical disposal system is meticulous waste segregation. The guiding principle is the prevention of inadvertent and potentially hazardous chemical reactions within a waste container.
The "Halogenated Organic" Waste Stream: this compound, due to the presence of a fluorine atom, must be classified as a halogenated organic waste . It is imperative that it is not mixed with non-halogenated waste streams. The reason for this strict segregation is twofold:
-
Disposal Method: Halogenated wastes often require high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.[5] Mixing them with non-halogenated waste unnecessarily increases the volume of material requiring this specialized and more expensive disposal route.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) has specific regulations for the management of halogenated solvent wastes (F-listed wastes).[6][7][8] While this compound in its solid form may not fall directly under the "spent solvent" category, it is best practice to manage it as a halogenated waste.
Container Selection and Labeling:
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a secure cap. Ensure the container is clean and dry before use.
-
Labeling: The moment the first quantity of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating researcher or lab
-
Diagram 1: Waste Segregation Workflow
Caption: Decision-making and procedural flow for responding to a spill.
Spill Cleanup Steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Situation: Determine the extent of the spill. For a large spill, evacuate the area and contact your institution's EHS department or emergency services.
-
Don PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE.
-
Containment: Gently cover the solid spill with a dry absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent it from becoming airborne.
-
Collection: Carefully sweep the absorbed material into a dustpan and place it into a clearly labeled, sealable hazardous waste bag or container.
-
Decontamination: Wipe the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Ultimate Disposal: The Role of Incineration
The final disposal of this compound will be conducted by a licensed hazardous waste management facility. The most probable and effective method for this type of compound is high-temperature incineration .
The Science Behind Incineration: Thermal decomposition of fluorinated organic compounds is a complex process. At sufficiently high temperatures (typically >1200 K), the molecule is broken down. H[5]owever, incomplete combustion can lead to the formation of hazardous byproducts, such as hydrogen fluoride (HF) and potentially other fluorinated aromatic compounds. F[5][9]or this reason, disposal must be handled by facilities equipped with specialized incinerators and off-gas "scrubbing" systems to neutralize acidic gases like HF.
Trustworthiness and Self-Validation
This guide is built on a foundation of established safety protocols and regulatory requirements. By following these procedures, you are inherently creating a self-validating system of safety:
-
Segregation prevents reactions: By keeping halogenated and non-halogenated waste separate, you eliminate the risk of unforeseen chemical incompatibilities.
-
Proper labeling ensures safe handling: Clear, accurate labels inform EHS personnel of the container's contents, allowing for safe transport and final disposal.
-
Following PPE guidelines minimizes exposure: This is the most direct way to ensure your personal safety.
By treating the disposal of this compound with the same rigor and attention to detail as your research, you contribute to a safer laboratory environment and the protection of our shared ecosystem.
References
-
INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)CINNAMIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
ACTenviro. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Waste Classification. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
-
JoVE. (2023, May 22). α-Halogenation of Carboxylic Acid Derivatives: Overview. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
-
CK-12 Foundation. (2023, December 16). Chemical Reactions of Carboxylic Acids. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]
-
University of Central Oklahoma Chemistry. (2014, January 24). Lab 4: Separation of an Organic Acid and a Neutral Compound by Extraction. Retrieved from [Link]
-
Clean Production Action. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Retrieved from [Link]
-
National University of Singapore. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
-
ResearchGate. (n.d.). Abatement of fluorinated compounds in thermal plasma flow. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Supplier CAS No 682805-01-2. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 2-Fluoro-5-methylcinnamic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-cinnamic acid. Retrieved from [Link]
-
Axxence. (2025, February 20). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Fluoro-5-methylcinnamic acid | CAS 773130-21-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. turi.org [turi.org]
- 6. wku.edu [wku.edu]
- 7. media.suweb.site [media.suweb.site]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Safely Handling 5-Fluoro-2-methylcinnamic Acid
As researchers and scientists in drug development, our work with novel chemical entities like 5-Fluoro-2-methylcinnamic acid is foundational to innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to offer a deeper understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to handle this and similar compounds with confidence and care.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound and its analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] Ingesting the compound can be toxic.[1][7] Therefore, all handling procedures must be designed to minimize direct contact and prevent aerosolization.
Key takeaway: The primary hazards are dermal, ocular, and respiratory. All safety protocols are designed to mitigate these specific risks.
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is essential, but it should always be the last line of defense. The first and most effective way to ensure safety is to implement robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood.[7] This is non-negotiable. The fume hood's constant airflow will capture any fine powders that may become airborne, preventing inhalation.
-
Ventilation: Ensure your laboratory is well-ventilated.[3][8][9] Good general ventilation complements the localized control of a fume hood, reducing the background concentration of any potential contaminants.
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[6][9] In the event of accidental exposure, immediate irrigation is crucial to minimizing injury.
Personal Protective Equipment (PPE): A Comprehensive Approach
The appropriate selection and use of PPE are vital for preventing direct contact with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][8][9] | Cinnamic acid derivatives can cause serious eye irritation.[1][2][3][4][5][6][10][11][12] Standard safety glasses are insufficient as they do not protect from splashes or airborne particles from all angles. |
| Skin Protection | Nitrile gloves (minimum 4 mil thickness). A disposable lab coat.[7][9] | Nitrile provides good chemical resistance for incidental contact. Inspect gloves for any defects before use and practice proper removal techniques to avoid contaminating your skin.[2][7] A lab coat prevents the contamination of personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary if working outside of a fume hood or if there is a risk of significant aerosolization.[9] | While a fume hood is the primary control, a respirator adds a layer of protection against inhaling fine particles, especially during weighing or transfers where dust generation is more likely. |
Expert Insight: The choice of nitrile gloves is based on a balance of chemical resistance, dexterity, and comfort for laboratory work. Always check the manufacturer's glove compatibility charts for specific breakthrough times if prolonged contact is anticipated.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][2][4][6][7][9] Store away from incompatible materials, such as strong oxidizing agents.[7]
-
Preparation: Before starting work, ensure the fume hood is operational, and all necessary PPE is donned correctly.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a draft shield on the balance to minimize air currents that could disperse the powder.
-
Transfers: When transferring the powder, do so carefully to minimize dust generation.[3][4][7][9][12][13]
-
Cleaning: After handling, thoroughly wipe down the work area within the fume hood. Wash your hands thoroughly with soap and water, even after removing gloves.[4][8]
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for disposal.[3][4][7][9][13] Do not use a vacuum cleaner unless it is equipped with a HEPA filter.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and weigh papers, in a clearly labeled, sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2][4][5][10][12] Do not dispose of this chemical down the drain.[14]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
By integrating these safety measures and understanding the rationale behind them, you can create a robust safety culture within your laboratory. This not only protects you and your colleagues but also ensures the integrity of your research.
References
-
Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%. Retrieved from [Link]
-
Axxence. (2025-02-20). SAFETY DATA SHEET. Retrieved from [Link]
-
CP Lab Safety. 2-Fluoro-5-methylcinnamic acid, 98% Purity, C10H9FO2, 1 gram. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Cinnamic acid methyl ester. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
